molecular formula C8H6BrClO2 B1279435 2-bromo-2-(4-chlorophenyl)acetic Acid CAS No. 3381-73-5

2-bromo-2-(4-chlorophenyl)acetic Acid

Cat. No.: B1279435
CAS No.: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-2-(4-chlorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Bromo-4-chlorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAAWLOOHBFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440812
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-73-5
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Bromo-4-chlorophenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The document details its physical and chemical characteristics, synthesis and reactivity, and its role as a versatile building block in organic chemistry. Experimental protocols for its synthesis and purification are provided, alongside an analysis of its expected spectroscopic features. Furthermore, this guide explores the compound's relevance in drug development, illustrated through a representative synthetic workflow and a generalized signaling pathway relevant to the therapeutic areas of its derivatives.

Introduction

This compound is a halogenated derivative of phenylacetic acid.[1] Its structure, featuring a bromine atom on the alpha-carbon and a chlorine atom on the phenyl ring, confers a high degree of reactivity, making it a valuable intermediate in organic synthesis.[1] The presence of the α-bromo group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] This reactivity is fundamental to its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to distinguish between the 4-chloro and 2-chloro isomers, as their properties can differ. The data presented here pertains to the 4-chloro isomer unless otherwise specified.

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
CAS Number 3381-73-5[1]
Appearance White to off-white solid[3]
Melting Point 129-131 °C
Boiling Point 347 °C at 760 mmHg
Solubility Soluble in chloroform and methanol.[1][1]
pKa (Predicted) 2.24 ± 0.10[1]

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of 4-chlorophenylacetic acid.[1] Another reported method involves the reaction of 4-chlorobenzaldehyde with bromoform.[1]

Experimental Protocol: Hell-Volhard-Zelinsky (HVZ) Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.[4][5][6]

Materials:

  • 4-chlorophenylacetic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Thionyl chloride (optional, for acyl chloride formation)

  • Anhydrous diethyl ether or dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-chlorophenylacetic acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is typically initiated by gentle heating.

  • The reaction mixture is refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, the crude product, an acyl bromide, is carefully hydrolyzed by the slow addition of water.

  • The product is then extracted with a suitable organic solvent like diethyl ether or dichloromethane.

  • The organic layer is washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and inorganic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[7]

Reactivity

The key to the synthetic utility of this compound lies in the reactivity of the α-bromo group, which is a good leaving group.[1] This allows for a variety of nucleophilic substitution reactions to introduce different functionalities at the alpha-position.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general framework for a nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or cyanide)

  • A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or ethanol)

  • A base (if required to deprotonate the nucleophile, e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the nucleophile to the solution. If necessary, add a base to facilitate the reaction.

  • The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or other analytical methods.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified by chromatography or recrystallization.

Spectroscopic Analysis

¹H NMR:

  • Aromatic protons: A set of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring. The substitution pattern will lead to a characteristic splitting pattern (likely two doublets).

  • Alpha-proton: A singlet or a doublet (if coupled to a nearby proton, which is not the case here) in the region of 5.0-6.0 ppm for the proton attached to the carbon bearing the bromine atom.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR:

  • Carbonyl carbon: A signal in the downfield region of the spectrum, typically around 170-180 ppm.

  • Aromatic carbons: Several signals in the aromatic region (120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • Alpha-carbon: A signal for the carbon attached to the bromine atom, typically in the range of 40-60 ppm.

FTIR:

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals in their characteristic regions.

Mass Spectrometry:

  • Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed.

  • Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion and any fragments containing these halogens. The M, M+2, and M+4 peaks will be prominent.[8]

  • Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81), COOH (M-45), and the chlorophenyl group.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients.[1] Its utility is particularly notable in the production of anti-inflammatory drugs and antithrombotic agents like Clopidogrel.[1][9][10] The general workflow involves the substitution of the alpha-bromo group to build the core structure of the target molecule.

G cluster_0 Synthesis of a Pharmaceutical Intermediate A This compound C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagent (e.g., Amine, Thiol) B->C D Pharmaceutical Intermediate C->D

Caption: Synthetic workflow for a pharmaceutical intermediate.

The derivatives of this compound have shown biological activities such as anti-inflammatory and antidiabetic effects.[1][11] For instance, compounds with a similar core structure have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

G cluster_0 Generalized Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX COX Enzyme AA->COX Metabolism PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation PGs->Inflammation Mediation Derivative Derivative of This compound Derivative->COX Inhibition

Caption: Generalized anti-inflammatory signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the high reactivity of its α-bromo group make it a versatile tool for organic synthesis. This guide has provided a comprehensive overview of its chemical properties, including detailed, albeit representative, experimental protocols and an analysis of its expected spectroscopic characteristics. The diagrams provided illustrate its central role in synthetic workflows and its relevance to biological signaling pathways, underscoring its importance in the development of new therapeutic agents. Researchers and drug development professionals can leverage the information presented herein to facilitate their work with this important compound.

References

An In-depth Technical Guide to 2-bromo-2-(4-chlorophenyl)acetic acid (CAS 3387-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2-(4-chlorophenyl)acetic acid (CAS Number: 3381-73-5), a versatile halogenated aromatic carboxylic acid. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its significant role as a building block in the synthesis of pharmaceuticals and agrochemicals. Particular emphasis is placed on its function as a key intermediate. Furthermore, the guide delves into the potential biological activities of its derivatives, including their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and their application as herbicides. Detailed experimental protocols, data tables, and pathway diagrams are provided to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a bromine atom and a 4-chlorophenyl group attached to the alpha-carbon of an acetic acid backbone. This specific arrangement, particularly the reactive α-bromo carbonyl group, renders the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution, making it a valuable synthetic intermediate.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3381-73-5[1]
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 95-99 °C
Boiling Point 347 °C at 760 mmHg (Predicted)[3]
Solubility Soluble in DMSO, methanol, and ethyl acetate; slightly soluble in water.[4]
InChI Key KKOAAWLOOHBFQP-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

Compound¹H NMR Data¹³C NMR DataReference
2-bromo-N-(p-chlorophenyl) acetamideCH₂ signal at 4.014 ppmCH₂ signal at 29.320 ppm[5]
Methyl 2-bromo-2-(2-chlorophenyl)acetate--

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized this compound.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on the established HVZ reaction mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-chlorophenylacetic acid and a catalytic amount of red phosphorus.

  • Bromination: Slowly add bromine to the reaction mixture through the dropping funnel. The reaction is typically initiated by gentle heating.

  • Reaction Monitoring: The reaction is refluxed until the color of bromine disappears, indicating the completion of the reaction.

  • Work-up: After cooling, the reaction mixture is carefully quenched with water. The product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.

G 4-chlorophenylacetic acid 4-chlorophenylacetic acid Acyl bromide intermediate Acyl bromide intermediate 4-chlorophenylacetic acid->Acyl bromide intermediate PBr3 (cat.) Enol intermediate Enol intermediate Acyl bromide intermediate->Enol intermediate Tautomerization alpha-bromo acyl bromide alpha-bromo acyl bromide Enol intermediate->alpha-bromo acyl bromide Br2 This compound This compound alpha-bromo acyl bromide->this compound H2O (Hydrolysis)

Figure 1: Hell-Volhard-Zelinsky Reaction Workflow

Applications in Organic Synthesis

The high reactivity of the α-bromo group makes this compound a valuable precursor for a variety of organic transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.

Intermediate in the Synthesis of Clopidogrel

This compound is a key precursor to methyl 2-bromo-2-(4-chlorophenyl)acetate, an essential intermediate in the industrial synthesis of the antiplatelet drug, Clopidogrel.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate

  • Esterification: Dissolve this compound in methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Reflux the mixture for several hours.

  • Work-up and Purification: After completion, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous bicarbonate solution and then with water. The organic layer is dried, and the solvent is evaporated to yield the methyl ester.

G cluster_0 Synthesis of Clopidogrel Intermediate cluster_1 Clopidogrel Synthesis This compound This compound Methyl 2-bromo-2-(4-chlorophenyl)acetate Methyl 2-bromo-2-(4-chlorophenyl)acetate This compound->Methyl 2-bromo-2-(4-chlorophenyl)acetate MeOH, H+ Clopidogrel Clopidogrel Methyl 2-bromo-2-(4-chlorophenyl)acetate->Clopidogrel Reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Figure 2: Synthesis of Clopidogrel from the core compound.

Biological and Pharmacological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in various biological applications.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of (4-chlorophenyl)acetic acid have been investigated as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

PPAR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand PPAR Agonist (Derivative) PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene Target Gene (e.g., for lipid metabolism) PPRE->Gene Transcription Activation

Figure 3: General PPAR Agonist Signaling Pathway.
Herbicidal Activity

Phenoxyacetic acid derivatives are a well-established class of herbicides. These compounds act as synthetic auxins, a class of plant growth hormones.[1] By mimicking natural auxins, they disrupt normal plant growth processes in susceptible broadleaf plants, leading to uncontrolled growth and eventual death.

Auxin_Herbicide_Action cluster_0 Plant Cell Herbicide Phenoxyacetic Acid Derivative (Auxin Mimic) AuxinReceptor Auxin Receptor Herbicide->AuxinReceptor Binds to Ubiquitination Ubiquitin Ligase Complex (SCF-TIR1/AFB) AuxinReceptor->Ubiquitination Promotes interaction with Repressor Aux/IAA Repressor Ubiquitination->Repressor Targets for degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates transcription of UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth

Figure 4: Auxin Mimic Herbicide Mode of Action.

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the synthesis of a wide range of commercially important molecules. Its value lies in the strategic placement of reactive functional groups that allow for facile chemical modifications. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in creating novel and effective products. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to 2-bromo-2-(4-chlorophenyl)acetic acid: Molecular Structure, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-2-(4-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid that serves as a crucial and versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive α-bromo carboxylic acid moiety and a 4-chlorophenyl group, makes it a valuable building block for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significant role as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. While detailed experimental data for this specific molecule is not extensively available in public literature, this document compiles known information and provides theoretical insights based on established chemical principles and data from analogous compounds.

Molecular Structure and Chemical Identity

This compound possesses a stereocenter at the α-carbon, meaning it can exist as a racemic mixture of two enantiomers. The presence of the electron-withdrawing chlorine and bromine atoms significantly influences the electronic properties and reactivity of the molecule.

Below is a 2D representation of the molecular structure of this compound.

Figure 1: Molecular Structure of this compound

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the table below. Spectroscopic data is not widely available for this specific compound, so expected characteristics are inferred from its structural features and data for similar compounds.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3381-73-5[1][2]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [2]
Appearance Solid
Melting Point 95-99 °C

Table 1: Physicochemical Properties of this compound

Spectroscopic Characteristics (Predicted)
  • ¹H NMR: The proton on the α-carbon is expected to appear as a singlet in the region of 5.0-5.5 ppm, shifted downfield due to the adjacent bromine, chlorine, and carboxylic acid groups. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (7.0-7.5 ppm) due to their symmetric substitution pattern. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon (~170-175 ppm), the α-carbon (~40-50 ppm), and the aromatic carbons. The carbon attached to the chlorine atom would be in the 130-140 ppm range, and the other aromatic carbons would appear between 120-135 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), C-Cl and C-Br stretches in the fingerprint region, and C-H and C=C stretches from the aromatic ring.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[3][4][5]

Synthesis and Reactivity

Synthetic Approaches

The primary route for the synthesis of this compound is the alpha-bromination of 4-chlorophenylacetic acid.[2] A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.

Proposed Experimental Protocol (Hell-Volhard-Zelinsky Reaction):

  • Reactants: 4-chlorophenylacetic acid, bromine (Br₂), and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

  • Procedure:

    • 4-chlorophenylacetic acid is treated with a catalytic amount of PBr₃, which converts the carboxylic acid to an acyl bromide.

    • The acyl bromide tautomerizes to an enol form.

    • The enol then reacts with Br₂ at the α-position.

    • The resulting α-bromo acyl bromide is subsequently hydrolyzed, for instance, by the addition of water, to yield the final product, this compound.

  • Work-up and Purification: The reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent. The product can then be purified by recrystallization.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

The following diagram illustrates a simplified workflow for the synthesis of this compound via the HVZ reaction.

synthesis_workflow start 4-chlorophenylacetic acid step1 React with PBr₃ (cat.) and Br₂ start->step1 step2 Hydrolysis step1->step2 product This compound step2->product

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, makes it a highly reactive and versatile building block in organic synthesis.[1][2] The presence of the alpha-bromo group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.[1] This compound is notably used as a precursor in the synthesis of the antiplatelet agent Clopidogrel.[1] Derivatives of (4-chlorophenyl)acetic acid have also been investigated for their potential as anti-inflammatory, antidiabetic, and antihyperlipidemic agents.[1]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the Hell-Volhard-Zelinsky reaction of 4-chlorophenylacetic acid and the reaction of 4-chlorobenzaldehyde with bromoform.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids.[3][4][5] The reaction involves the treatment of the carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5]

Reaction Scheme:

4-chlorophenylacetic acid --(PBr₃, Br₂)--> this compound

Experimental Protocol:

  • Materials: 4-chlorophenylacetic acid, red phosphorus, bromine, carbon tetrachloride (or other suitable solvent), diethyl ether, and hydrochloric acid.

  • Procedure:

    • To a solution of 4-chlorophenylacetic acid in a dry, inert solvent such as carbon tetrachloride, add a catalytic amount of red phosphorus.

    • Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be controlled.

    • After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent, such as diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system.

An alternative approach to the HVZ reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Synthesis from 4-chlorobenzaldehyde and Bromoform

This method provides an alternative route to this compound, starting from the corresponding aldehyde. The reaction proceeds via the haloform reaction. A detailed procedure for a similar compound, α-bromo(2-chloro)phenylacetic acid, is described in a patent and can be adapted for the 4-chloro isomer.[6]

Reaction Scheme:

4-chlorobenzaldehyde + CHBr₃ --(KOH)--> this compound

Experimental Protocol:

  • Materials: 4-chlorobenzaldehyde, bromoform (tribromomethane), potassium hydroxide (KOH), dioxane (or other suitable solvent), water, toluene, and concentrated hydrochloric acid.

  • Procedure:

    • Prepare a vigorously stirred mixture of crushed ice, potassium hydroxide, and dioxane in a reaction vessel, maintaining the temperature at approximately 0°C.

    • Prepare a solution of 4-chlorobenzaldehyde and bromoform in dioxane.

    • Slowly add the aldehyde/bromoform solution to the cold KOH mixture.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature (0-5°C) for several hours (e.g., 18 hours).

    • After the reaction period, add water and wash the aqueous mixture with a cold, non-polar organic solvent like isopropyl ether to remove any unreacted starting materials.

    • Carefully acidify the aqueous phase with concentrated hydrochloric acid.

    • Extract the product from the acidified aqueous phase with a solvent such as toluene.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate) and evaporate the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization from toluene.[6]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[7]
Molecular Weight 249.49 g/mol [7]
Appearance White to off-white solid[8]
Melting Point 95-99 °C
Solubility Soluble in DMSO, methanol, and ethyl acetate; slightly soluble in water.[9]
CAS Number 3381-73-5[7]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the alpha-proton (α-H) in the region of 5.0-5.5 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.2-7.6 ppm) due to the para-substitution pattern. The carboxylic acid proton will give a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the alpha-carbon (α-C) bonded to the bromine atom in the range of 40-50 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons will have characteristic chemical shifts, with the carbon attached to the chlorine atom showing a higher chemical shift compared to the other aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed. Due to the presence of bromine and chlorine isotopes, the molecular ion region will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[10]

Workflow and Logical Relationships

The synthesis of this compound can be visualized as a workflow with two main pathways, each starting from a different commercially available precursor.

Synthesis_Workflow Start1 4-chlorophenylacetic acid Reagent1 PBr3 / Br2 (HVZ Reaction) Start1->Reagent1 Start2 4-chlorobenzaldehyde Reagent2 CHBr3 / KOH Start2->Reagent2 Product This compound Reagent1->Product Synthesis Reagent2->Product Synthesis Purification Recrystallization Product->Purification Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Analysis

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Hell-Volhard-Zelinsky reaction of 4-chlorophenylacetic acid and the reaction of 4-chlorobenzaldehyde with bromoform are both viable methods for its preparation. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists working with this important synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the development of new pharmaceuticals and other biologically active molecules.

References

Spectroscopic and Synthetic Profile of 2-bromo-2-(4-chlorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and biological information on 2-bromo-2-(4-chlorophenyl)acetic acid (CAS No. 3381-73-5), a versatile synthetic intermediate. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document also presents data for structurally related compounds to serve as a reference for researchers. A general synthetic protocol, derived from methods for similar compounds, is also detailed. This guide is intended to support professionals in organic synthesis, medicinal chemistry, and drug development in their research involving this and related halogenated phenylacetic acids.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The presence of a chlorine atom on the phenyl ring and a bromine atom at the alpha-carbon position makes it a highly reactive and versatile building block in organic synthesis[1]. Its structural features are leveraged in the synthesis of various pharmaceuticals and bioactive molecules, including anti-inflammatory agents[1]. The alpha-bromo group acts as a good leaving group, facilitating nucleophilic substitution reactions for the construction of more complex molecular architectures[1].

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 3381-73-5[1]
Molecular Formula C₈H₆BrClO₂N/A
Molecular Weight 249.49 g/mol [1]
InChI Key KKOAAWLOOHBFQP-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic Data of Related Compounds

The following tables summarize the spectroscopic data for methyl 2-bromo-2-(4-chlorophenyl)acetate and the isomeric compound 2-bromo-4-chlorophenylacetic acid.

Table 1: Spectroscopic Data for Methyl 2-bromo-2-(4-chlorophenyl)acetate

Technique Data
¹H NMR No experimental data found.
¹³C NMR No experimental data found.
Mass Spectrometry Molecular Weight: 263.51 g/mol [2]
IR Spectroscopy No experimental data found.

Table 2: Spectroscopic Data for 2-bromo-1-(4-chlorophenyl)ethanone

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4

Note: The data for 2-bromo-1-(4-chlorophenyl)ethanone is provided as a reference for the expected chemical shifts of the aromatic protons and carbons in a similar chemical environment.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method can be inferred from the synthesis of similar α-brominated phenylacetic acids, which typically involves the Hell-Volhard-Zelinsky reaction.

General Synthesis of α-Bromophenylacetic Acids

The synthesis of α-bromophenylacetic acids can generally be achieved by the bromination of the corresponding phenylacetic acid at the alpha position.

Reaction:

4-chlorophenylacetic acid + Br₂ (with PBr₃ catalyst) → this compound

Materials:

  • 4-chlorophenylacetic acid

  • Red phosphorus (or PBr₃)

  • Bromine (Br₂)

  • Thionyl chloride (SOCl₂) (optional, for conversion to acid chloride)

  • Anhydrous solvent (e.g., CCl₄)

  • Water

Procedure:

  • To a solution of 4-chlorophenylacetic acid in an anhydrous solvent, a catalytic amount of red phosphorus or phosphorus tribromide is added.

  • Bromine is then added dropwise to the reaction mixture at room temperature or with gentle heating.

  • The reaction is monitored for the disappearance of the starting material.

  • After the reaction is complete, the mixture is cooled and any excess bromine is removed.

  • The crude product is then hydrolyzed by the careful addition of water.

  • The resulting this compound can be extracted with an organic solvent and purified by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive α-bromo-carbonyl group, which allows for the introduction of diverse functionalities.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as anti-inflammatory drugs. The halogenated phenylacetic acid scaffold is a common motif in medicinal chemistry.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: 4-chlorophenylacetic acid Reaction α-Bromination (Hell-Volhard-Zelinsky) Start->Reaction Workup Reaction Workup (Hydrolysis & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Product: This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR Techniques IR IR Characterization->IR MS Mass Spec. Characterization->MS

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the development of pharmaceutical compounds. While direct experimental spectroscopic data is sparse in the public domain, this guide provides essential information on its properties and a general synthetic approach. The data on related compounds can aid researchers in the identification and characterization of this molecule. Further research to fully characterize this compound and publish the data would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-bromo-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details predicted spectral data, outlines a general experimental protocol for acquiring such data, and presents visual representations of the molecular structure and analytical workflow.

Predicted NMR Data

Due to the limited availability of experimentally derived and assigned NMR data for this compound in publicly accessible literature, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using reputable online NMR prediction tools and are cross-referenced with typical chemical shift ranges for analogous functional groups and substituted aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
H-2', H-6'7.45Doublet (d)2H
H-3', H-5'7.38Doublet (d)2H
CH-Br5.25Singlet (s)1H
COOH11.0 - 13.0Broad Singlet (br s)1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ) [ppm]
C=O171.5
C-1'136.0
C-4'135.0
C-2', C-6'129.5
C-3', C-5'129.0
C-Br45.0

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals.

In-Depth Technical Guide: Crystal Structure Analysis of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific databases and publicly available literature, a complete single-crystal X-ray diffraction analysis for 2-bromo-2-(4-chlorophenyl)acetic acid, including detailed crystallographic data tables and specific experimental protocols, could not be located. The information presented herein is based on established principles of organic chemistry, general methodologies in chemical synthesis and crystallography, and data available for structurally related compounds.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The presence of both a bromine and a chlorine atom, along with a carboxylic acid functional group, makes it a valuable intermediate in organic synthesis.[1] Halogenated phenylacetic acids are known for their altered electronic properties, reactivity, and biological activity compared to their non-halogenated parent compounds. This positions them as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

This technical guide provides a theoretical framework for the crystal structure analysis of this compound, including probable synthesis and crystallization methods, and the expected experimental protocol for its structural determination via single-crystal X-ray diffraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.49 g/mol [1][2]
CAS Number 3381-73-5[1][2]
Appearance White to off-white solid
IUPAC Name This compound[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound typically proceeds via the bromination of 2-(4-chlorophenyl)acetic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction.

Reaction Scheme:

Detailed Protocol:

  • Starting Material: 2-(4-chlorophenyl)acetic acid is the precursor.

  • Reagents: Red phosphorus (or a catalytic amount of PBr₃) and bromine are the key reagents.

  • Procedure:

    • To a solution of 2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., carbon tetrachloride), a catalytic amount of red phosphorus is added.

    • Bromine is then added dropwise to the reaction mixture at room temperature. The mixture is gently warmed to initiate the reaction, which is characterized by the evolution of hydrogen bromide gas.

    • The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the excess bromine is quenched, for example, by the addition of a small amount of water or sodium thiosulfate solution.

    • The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield crystalline this compound.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies.

Protocol:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that promote slow crystallization.

  • Method: Slow evaporation is a commonly used technique. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane) at a slightly elevated temperature.

  • Crystal Growth: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed at room temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The following outlines the general workflow for the determination of the crystal structure.

Workflow Diagram:

experimental_workflow A Single Crystal Selection and Mounting B Data Collection on Diffractometer A->B Mount on goniometer head C Data Reduction and Correction B->C Integration of reflection intensities D Structure Solution C->D Applying corrections (e.g., absorption) E Structure Refinement D->E Phase problem solution (e.g., direct methods) F Crystallographic Data Analysis E->F Minimization of R-factors

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer. X-ray diffraction data are collected, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 293 K or 100 K). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide initial atomic positions. The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated structure factors.

Expected Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can anticipate the type of data that would be obtained from a successful analysis. For structurally similar compounds, a monoclinic crystal system is common. The following tables represent the expected format of the crystallographic data.

Table 2: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue
Empirical formulaC₈H₆BrClO₂
Formula weight249.49
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90°
Volume[value] ų
Z4
Density (calculated)[value] Mg/m³
Absorption coefficient[value] mm⁻¹
F(000)[value]
Crystal size[value] x [value] x [value] mm³
Theta range for data collection[value] to [value]°
Index ranges[h, k, l ranges]
Reflections collected[value]
Independent reflections[value] [R(int) = [value]]
Completeness to theta[value]%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[value] / [value] / [value]
Goodness-of-fit on F²[value]
Final R indices [I>2sigma(I)]R1 = [value], wR2 = [value]
R indices (all data)R1 = [value], wR2 = [value]
Largest diff. peak and hole[value] and [value] e.Å⁻³

Table 3: Selected Bond Lengths (Hypothetical)

BondLength (Å)
Br(1)-C(7)[value]
Cl(1)-C(4)[value]
O(1)-C(8)[value]
O(2)-C(8)[value]
C(1)-C(2)[value]
C(7)-C(8)[value]
C(1)-C(7)[value]

Table 4: Selected Bond Angles (Hypothetical)

AtomsAngle (°)
C(1)-C(7)-Br(1)[value]
C(8)-C(7)-Br(1)[value]
O(1)-C(8)-O(2)[value]
O(1)-C(8)-C(7)[value]
O(2)-C(8)-C(7)[value]
C(2)-C(1)-C(7)[value]

Logical Relationships in Structure Determination

The process of determining a crystal structure from diffraction data involves a series of logical steps and relationships between different concepts.

logical_relationships cluster_0 Experimental Data cluster_1 Reciprocal Space cluster_2 Real Space A Diffraction Pattern (Reflection Intensities) B Structure Factors (Fhkl) A->B Data Processing C Electron Density Map B->C Fourier Transform (Phase Problem) D Atomic Model C->D Model Building D->B Structure Factor Calculation

Caption: Relationship between experimental data and the final atomic model.

This diagram illustrates that the experimentally measured diffraction intensities are used to calculate the structure factor amplitudes. The "phase problem" is a central challenge that must be overcome to perform a Fourier transform, which converts the reciprocal space data (structure factors) into a real-space electron density map. An atomic model is then built into this map and refined.

Conclusion

While a definitive crystal structure for this compound is not currently in the public domain, this guide outlines the established methodologies for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. The provided protocols and expected data formats serve as a comprehensive resource for researchers undertaking the characterization of this and similar compounds. The elucidation of its precise three-dimensional structure would be a valuable contribution to the fields of synthetic chemistry and materials science, providing insights into its reactivity and potential for the development of new molecules with desired properties.

References

Theoretical Insights into 2-bromo-2-(4-chlorophenyl)acetic acid: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-2-(4-chlorophenyl)acetic acid is a versatile synthetic intermediate, playing a crucial role in the synthesis of various organic compounds.[1] Its structure, featuring a stereocenter and two different halogen substituents on the phenylacetic acid backbone, makes it a valuable building block for creating complex molecular architectures, including active pharmaceutical ingredients. Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic characteristics is paramount for predicting its reactivity, stability, and potential biological activity.

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the properties of molecular systems with a high degree of accuracy.[1] DFT calculations allow for the determination of optimized molecular structures, vibrational frequencies (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This in-depth theoretical analysis provides insights that are complementary to experimental data and can guide further synthetic efforts and drug design endeavors.

This whitepaper details the standard methodologies for a comprehensive DFT study of this compound and presents the expected outcomes in a structured format for easy interpretation and comparison.

Experimental Protocols: Computational Methodology

The theoretical calculations outlined herein are based on standard and widely accepted DFT methods for organic molecules.

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Method: The DFT calculations would be carried out using a hybrid functional, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a common and reliable choice for such systems.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed to provide a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.

Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values of the chosen software. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequencies: The harmonic vibrational frequencies would be calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Electronic Properties: The energies of the HOMO and LUMO, as well as Mulliken atomic charges, would be determined from the optimized molecular structure.

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound. The values presented are illustrative and based on data for structurally related molecules.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl1.745C-C-Cl119.5
C-Br1.950C-C-Br111.0
C=O1.210O=C-O125.0
C-O1.350C-C=O123.0
C-C (phenyl)1.390 - 1.400C-C-C (phenyl)119.0 - 121.0
C-H (phenyl)1.080 - 1.090
Cα-C(phenyl)1.510
Cα-C(OOH)1.520

Note: These are representative values. Actual calculated values may vary.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

Wavenumber (cm⁻¹)Vibrational Mode
~3100O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~1720C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1300C-O stretch, O-H bend
~1100C-Cl stretch
~650C-Br stretch

Note: These are approximate values and are typically scaled for comparison with experimental data.

Electronic Properties

The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between them indicates the molecule's kinetic stability.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Energy Gap5.30

Note: These values are illustrative and can be influenced by the computational method and basis set.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecule and the theoretical workflow.

Caption: Molecular graph of this compound.

dft_workflow DFT Calculation Workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minima True Energy Minimum check->minima None saddle Transition State / Saddle Point check->saddle One or more analysis Analysis of Properties minima->analysis geom Optimized Geometry (Bond Lengths, Angles) analysis->geom vib Vibrational Spectra (FT-IR, Raman) analysis->vib elec Electronic Properties (HOMO, LUMO, Charges) analysis->elec

Caption: A generalized workflow for DFT calculations.

homo_lumo HOMO-LUMO Energy Gap Diagram HOMO HOMO (Highest Occupied Molecular Orbital) -6.50 eV (Illustrative) LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.20 eV (Illustrative) HOMO->LUMO Energy Gap 5.30 eV (Illustrative)

Caption: Illustrative HOMO-LUMO energy level diagram.

Conclusion

This technical guide has outlined the theoretical framework for the computational study of this compound using Density Functional Theory. While specific published data for this molecule is scarce, the methodologies and expected results presented here provide a comprehensive roadmap for researchers. A thorough DFT analysis as described would yield valuable data on the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are instrumental in understanding the reactivity and potential applications of this important synthetic intermediate, thereby facilitating the rational design of novel molecules in the fields of medicinal chemistry and materials science.

References

In-Depth Technical Guide: Reaction Mechanism of 2-Bromo-2-(4-chlorophenyl)acetic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms of 2-bromo-2-(4-chlorophenyl)acetic acid with various nucleophiles. The high reactivity of the α-bromo position makes this compound a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details the underlying principles of its nucleophilic substitution reactions, explores the factors influencing the reaction pathway, and presents available experimental data and protocols.

Introduction

This compound is a halogenated derivative of phenylacetic acid of significant interest in synthetic organic chemistry.[1] Its structure, featuring a bromine atom at the alpha-carbon, renders this position highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is pivotal in its role as a key building block for more complex molecules, most notably in the synthesis of the antiplatelet agent clopidogrel.[1] Understanding the reaction mechanism of this compound with various nucleophiles is crucial for optimizing existing synthetic routes and developing new molecular entities.

This guide will delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways that govern the reactions of this compound, supported by experimental findings and theoretical considerations.

General Reaction Mechanism: S(_N)1 vs. S(_N)2 Pathways

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution, where the bromide ion is replaced by the incoming nucleophile. The reaction can follow two primary pathways: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism.[2][3] The prevailing mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)1 Mechanism

The S(_N)1 reaction is a two-step process.[4][5] The first and rate-determining step involves the spontaneous dissociation of the leaving group (Br(^-)) to form a carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile in the second step.

The alpha-carbon in this compound is secondary and benzylic, which can stabilize the resulting carbocation through resonance with the phenyl ring. This stabilization makes the S(_N)1 pathway plausible. Polar protic solvents, which can solvate both the carbocation and the leaving group, further favor the S(_N)1 mechanism.

S(_N)2 Mechanism

The S(N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism leads to an inversion of stereochemistry at the reaction center.

Strong, unhindered nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway. While the substrate is a secondary halide, which can undergo both S(_N)1 and S(_N)2 reactions, the presence of two bulky substituents (the 4-chlorophenyl group and the carboxylic acid group) may introduce some steric hindrance, potentially disfavoring the S(_N)2 mechanism.

Logical Relationship of Reaction Pathways

G Figure 1. Factors Influencing the Reaction Pathway of this compound sub This compound + Nucleophile sn1 SN1 Pathway sub->sn1 Weak Nucleophile, Polar Protic Solvent sn2 SN2 Pathway sub->sn2 Strong Nucleophile, Polar Aprotic Solvent carbocation Carbocation Intermediate (Stabilized by Phenyl Ring) sn1->carbocation transition_state Pentavalent Transition State sn2->transition_state product_racemic Racemic Product carbocation->product_racemic Nucleophilic Attack product_inversion Inverted Product transition_state->product_inversion Leaving Group Departure

Caption: Factors influencing the S(_N)1 vs. S(_N)2 reaction pathway.

Reactions with Specific Nucleophiles

Reaction with Amines

The reaction of this compound and its esters with amines is a well-documented process, primarily due to its application in the synthesis of clopidogrel. In this synthesis, the methyl ester of this compound reacts with a secondary amine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Workflow for Clopidogrel Synthesis

G Figure 2. Experimental Workflow for Clopidogrel Synthesis start This compound esterification Esterification (Methanol, H2SO4) start->esterification intermediate Methyl 2-bromo-2-(4-chlorophenyl)acetate esterification->intermediate reaction Nucleophilic Substitution (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) intermediate->reaction product Clopidogrel reaction->product

Caption: A simplified workflow for the synthesis of Clopidogrel.

Table 1: Quantitative Data for the Reaction with Amines

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
α-Bromo(2-chloro)phenyl acetic acidMethanolNoneReflux4-[6]
Methyl α-bromo(2-chloro)phenylacetate4,5,6,7-tetrahydrothieno[3,2-c]pyridineToluene10030-
o-chlorophenylacetic acid (bromination)NaBr, H2SO4, H2O2CH2Cl2/H2O10-303681[7]

Experimental Protocol: Esterification of α-Bromo(2-chloro)phenyl Acetic Acid [6]

  • Dissolve 55 g of α-bromo(2-chloro)phenyl acetic acid in 200 ml of methanol.

  • Add 30 g of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add 100 ml of isopropyl ether and 100 ml of water to the residue.

  • Neutralize the solution.

  • Separate the ethereal phase, dry, and concentrate to yield the methyl ester.

Reaction with Hydroxide (Hydrolysis)

The hydrolysis of this compound with a hydroxide nucleophile, such as NaOH or KOH, is expected to yield 2-hydroxy-2-(4-chlorophenyl)acetic acid (4-chloromandelic acid). The reaction mechanism can be either S(_N)1 or S(_N)2 depending on the conditions. In a strongly basic solution, the carboxylic acid will be deprotonated to the carboxylate, which may influence the reaction pathway.

Proposed Experimental Protocol for Kinetic Study of Hydrolysis [8]

  • Prepare a solution of this compound in a suitable solvent mixture (e.g., 80/20 propanone/water) to ensure solubility of both the substrate and the hydroxide source.

  • Add a known, small amount of NaOH and a pH indicator (e.g., phenolphthalein).

  • Monitor the time required for the indicator to change color, which signifies the consumption of the hydroxide ions.

  • By varying the initial concentrations of the substrate and the hydroxide, the order of the reaction with respect to each can be determined, thus elucidating the rate law and providing insight into the mechanism.

Reaction with Other Nucleophiles (Alkoxides and Thiolates)

Reactions with other strong nucleophiles such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) are expected to proceed readily to form the corresponding α-alkoxy and α-thioethers, respectively. These reactions, typically carried out in polar aprotic solvents, are likely to favor an S(_N)2 mechanism due to the high nucleophilicity of the reagents.

Detailed experimental protocols and quantitative yield data for these specific reactions with this compound are not extensively reported in the publicly available literature. However, the general reactivity of α-halo acids suggests that these transformations are feasible and would be valuable for the synthesis of a variety of derivatives.

Conclusion

This compound is a highly reactive substrate for nucleophilic substitution reactions. The reaction mechanism can be modulated between S(_N)1 and S(_N)2 pathways by careful selection of the nucleophile, solvent, and reaction conditions. The reaction with amines is well-established and industrially significant. While reactions with other nucleophiles such as hydroxide, alkoxides, and thiolates are mechanistically plausible, there is a need for further experimental investigation to determine optimal reaction conditions and to fully characterize the kinetics and mechanisms involved. The versatility of this compound as a synthetic intermediate warrants further exploration of its reactivity with a broader range of nucleophiles.

References

The Structure-Activity Relationship of 2-Bromo-2-(4-chlorophenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(4-chlorophenyl)acetic acid is a versatile synthetic intermediate that serves as a crucial building block in the development of various biologically active molecules. Its structure, featuring a reactive α-bromo group and a halogenated phenyl ring, allows for diverse chemical modifications, making it a compound of significant interest in medicinal chemistry and drug discovery.[1] The inherent reactivity of the α-bromo-α-aryl acetic acid moiety facilitates nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives, including esters and amides, with potential therapeutic applications.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential as anticancer and antibacterial agents. While comprehensive SAR data on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related N-phenylacetamide and 2-amino-N-(p-chlorophenyl)acetamide series to elucidate key structural determinants of biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of the 2-(4-chlorophenyl)acetic acid scaffold is profoundly influenced by the nature of the substituents on the phenyl ring and modifications at the carboxylic acid position, typically through amide or ester linkages. The following sections present quantitative and qualitative data from studies on structurally related acetamide derivatives, which serve as valuable proxies for understanding the SAR of this chemical class.

Anticancer Activity of Phenylacetamide Derivatives

Studies on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have provided insights into the structural features that govern their cytotoxic effects against various cancer cell lines. Although the core is 2-(4-fluorophenyl)acetamide, the SAR principles can be extrapolated to the 2-(4-chlorophenyl)acetamide scaffold. The data reveals that electron-withdrawing groups on the N-phenyl ring are critical for anticancer activity.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

Compound ID N-Phenyl Substituent IC50 (µM) vs. PC3 (Prostate Carcinoma) IC50 (µM) vs. MCF-7 (Breast Carcinoma)
2b m-nitro 52 -
2c p-nitro 80 100
Imatinib (Ref.) - 40 98

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of a nitro group on the N-phenyl ring significantly enhances cytotoxic activity.[2]

  • Positional Isomerism: The position of the nitro group influences potency, with the meta-substituted derivative (2b) showing higher activity against the PC3 cell line compared to the para-substituted analog (2c).[2]

  • General Trend: While potent, the synthesized derivatives did not surpass the efficacy of the reference drug, imatinib.[2]

Antibacterial Activity of N-Phenylacetamide and 2-Amino-N-(p-chlorophenyl)acetamide Derivatives

The 2-bromo-N-(4-chlorophenyl)acetamide core is a key precursor for synthesizing derivatives with potential antibacterial properties. By substituting the bromine atom with various amines, a range of 2-amino-N-(p-chlorophenyl)acetamide derivatives can be generated. While a study by Al-Hourani et al. (2020) synthesized such a series and evaluated their antibacterial activity using the disc diffusion method, specific Minimum Inhibitory Concentration (MIC) values were not provided.[3] The results indicated moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[3]

Further insights can be gleaned from a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety. These compounds were evaluated for their activity against plant pathogenic bacteria, and the EC50 values were reported.

Table 2: In Vitro Antibacterial Activity of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide Derivatives against Xanthomonas oryzae pv. Oryzae (Xoo) [4][5]

Compound ID 4-Aryl Substituent on Thiazole EC50 (µM)
A1 4-Fluorophenyl 156.7
A4 4-Chlorophenyl -
A10 3-(Trifluoromethyl)phenyl -
Bismerthiazol (Ref.) - 230.5
Thiodiazole Copper (Ref.) - 545.2

Key SAR Insights for Antibacterial Activity:

  • Halogenated Phenyl Ring: Halogen substituents on the N-phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are associated with high lipophilicity, which may facilitate passage through the bacterial cell membrane and contribute to their antibacterial effect.[6]

  • Heterocyclic Moieties: The introduction of a 4-arylthiazole moiety can lead to potent antibacterial activity, with the 4-fluorophenyl substituted derivative (A1) showing superior efficacy compared to commercial controls.[4][5]

  • Mechanism of Action: Compound A1 was found to cause cell membrane rupture in Xoo, suggesting a mechanism involving disruption of bacterial cell integrity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide comprehensive protocols for the key assays used to evaluate the anticancer and antibacterial activities of the discussed derivatives.

Anticancer Activity Assays

1. MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11][12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][13]

  • Procedure:

    • Cell Treatment: Culture cells and treat them with the test compounds at the desired concentrations for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Antibacterial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration.

    • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM. This value provides a quantitative measure of the compound's potency against the tested microorganism.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR analysis of this compound derivatives.

SAR_Workflow General Workflow for Structure-Activity Relationship (SAR) Studies cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Core Core Scaffold (this compound) Derivatization Chemical Derivatization (e.g., amidation, esterification) Core->Derivatization Library Library of Analogs Derivatization->Library Screening In Vitro Assays (e.g., Anticancer, Antibacterial) Library->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_ID Lead Identification SAR_Analysis->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Optimization->Derivatization Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

COX2_Pathway Simplified COX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids PLA2 PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 (Inducible Enzyme) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediates Derivatives 2-(4-chlorophenyl)acetic acid derivatives Derivatives->COX2 inhibit MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (cell adhesion) Seed->Incubate1 Treat Treat with compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 24-72h (exposure) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate % viability and IC50 value Read->Analyze End End Analyze->End

References

Methodological & Application

Synthesis of clopidogrel using 2-bromo-2-(4-chlorophenyl)acetic acid intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Clopidogrel

Topic: Synthesis of Clopidogrel using 2-Bromo-2-(2-chlorophenyl)acetic acid Intermediate

Audience: Researchers, scientists, and drug development professionals.

A Note on the Starting Material: The synthesis of the active pharmaceutical ingredient clopidogrel requires the use of a 2-chlorophenyl derivative. This document outlines the established synthetic route using 2-bromo-2-(2-chlorophenyl)acetic acid and its subsequent methyl ester, which leads to the correct chemical structure of clopidogrel. The use of a 4-chlorophenyl isomer would result in a different chemical entity.

Introduction

Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is a prodrug, whose active metabolite irreversibly inhibits the P2Y12 subtype of ADP receptor, which is important in the activation of platelets and eventual cross-linking by the protein fibrin. This document provides detailed protocols for the synthesis of racemic clopidogrel followed by the resolution of the desired (S)-(+)-enantiomer.

The synthetic pathway described herein involves three key stages:

  • Esterification: Conversion of α-bromo-2-chlorophenylacetic acid to its methyl ester.

  • Condensation: Reaction of the methyl ester intermediate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield racemic clopidogrel.

  • Resolution and Salt Formation: Separation of the desired (S)-(+)-enantiomer from the racemic mixture and conversion to its bisulfate salt.

Experimental Protocols

Synthesis of Methyl 2-bromo-2-(2-chlorophenyl)acetate

This protocol details the Fischer esterification of the carboxylic acid starting material.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Chloroform

  • 10% aqueous Sodium Bicarbonate solution

  • Water

  • Anhydrous Sodium Sulfate

Procedure: [1]

  • Dissolve 350.0 g of α-bromo-2-chlorophenylacetic acid in 1.18 L of methanol in a suitable reaction vessel.

  • Carefully add 53.20 g of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After completion of the reaction, distill off the methanol to obtain a syrupy mass.

  • To the residual mass, add 560 mL of water and extract the product into 560 mL of chloroform.

  • Separate the chloroform layer and wash it with 1.12 L of 10% aqueous sodium bicarbonate solution.

  • Perform a final wash of the chloroform extract with water.

  • Distill off the chloroform to obtain the titled compound as a syrupy mass.

  • Dry the product over anhydrous sodium sulfate.

Quantitative Data:

ParameterValueReference
Yield352.0 g[1]
Purity (by HPLC)95.85%[1]
Synthesis of Racemic Clopidogrel

This protocol describes the condensation of the methyl ester intermediate with the thienopyridine backbone.

Materials:

  • Methyl 2-bromo-2-(2-chlorophenyl)acetate

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Methanol

  • Sodium Bicarbonate

  • Chloroform

  • Water

Procedure: [1]

  • Dissolve 352.0 g of the methyl ester obtained in the previous step in 1.75 L of methanol.

  • Add 264.65 g of sodium bicarbonate to the solution.

  • To this reaction mixture, add 217.66 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

  • Reflux the mixture for 4 hours.

  • Upon reaction completion, distill off the methanol to obtain a thick mass.

  • Add 1.4 L of water to the thick mass with stirring.

  • Extract the product with two portions of 675 mL of chloroform.

  • Combine the chloroform extracts and distill off the solvent to get a thick residual mass of racemic clopidogrel.

Resolution of (S)-(+)-Clopidogrel and Formation of Bisulfate Salt

This protocol details the separation of the desired enantiomer using a chiral resolving agent and subsequent conversion to the bisulfate salt.

Materials:

  • Racemic Clopidogrel base

  • Acetone

  • L-(-)-camphor-10-sulfonic acid

  • Chloroform

  • 10% aqueous Sodium Bicarbonate solution

  • Ethyl acetate

  • Concentrated Sulfuric Acid

Procedure: [1]

  • Formation of Camphorsulfonate Salt: Dissolve the thick residual mass of racemic clopidogrel in 1.125 L of acetone at 35-40°C to get a clear solution.[1]

  • Prepare a solution of 170.69 g of L-(-)-camphor-10-sulfonic acid in 635 mL of acetone.

  • Add the camphorsulfonic acid solution to the clopidogrel solution at 18-20°C.

  • Stir the mixture at 10-12°C for one hour, followed by reflux for 4 hours.

  • Cool the mixture to precipitate the (S)-(+)-Clopidogrel camphorsulfonate salt and isolate by filtration.

  • Isolation of (S)-(+)-Clopidogrel Base: Dissolve 211.0 g of the (S)-(+)-Clopidogrel camphorsulfonate salt in 650 mL of chloroform and treat with 1.16 L of 10% aqueous sodium bicarbonate solution to obtain the free base.[1]

  • Formation of Bisulfate Salt: Dissolve 90 g of (S)-(+)-clopidogrel free base in 1.0 L of ethyl acetate.[1]

  • Add 30 g of concentrated sulfuric acid at room temperature with stirring.

  • Heat the reaction mixture at reflux for 1 hour.

  • Cool the mixture and continue stirring at room temperature for 1 hour to allow for crystallization.

  • Filter the product and dry under vacuum at 60-70°C for 6-8 hours to obtain (S)-(+)-Clopidogrel bisulfate.

Quantitative Data for Resolution and Salt Formation:

ParameterValueReference
Yield of (±) Clopidogrel Bisulfate from Amide Precursor67.2%
Purity of (±) Clopidogrel Bisulfate>98.7%
Yield of (+)-Clopidogrel Camphor Sulfonate64.9%
Chiral Purity of (+)-Clopidogrel Camphor Sulfonate99.55%
Purity of S (+) Clopidogrel Salt>99.5%[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of (S)-(+)-Clopidogrel bisulfate.

G A 2-Bromo-2-(2-chlorophenyl)acetic Acid B Methyl 2-bromo-2-(2-chlorophenyl)acetate A->B Esterification C Racemic Clopidogrel B->C Condensation D (S)-(+)-Clopidogrel Camphorsulfonate Salt C->D Resolution E (S)-(+)-Clopidogrel (Free Base) D->E Basification F (S)-(+)-Clopidogrel Bisulfate E->F Salt Formation reagent1 Methanol, H₂SO₄ reagent2 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, NaHCO₃ reagent3 L-(-)-Camphorsulfonic Acid, Acetone reagent4 NaHCO₃ (aq) reagent5 H₂SO₄, Ethyl Acetate

Caption: Synthetic pathway for (S)-(+)-Clopidogrel Bisulfate.

Mechanism of Action: P2Y12 Signaling Pathway

Clopidogrel's active metabolite irreversibly antagonizes the P2Y12 receptor on platelets, inhibiting platelet activation and aggregation.

G cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Leads to VASP_P->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Binds to Clopidogrel_AM Clopidogrel Active Metabolite Clopidogrel_AM->P2Y12 Irreversibly Blocks

Caption: Clopidogrel's inhibition of the P2Y12 signaling pathway.

References

Application of 2-bromo-2-(4-chlorophenyl)acetic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(4-chlorophenyl)acetic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a reactive α-bromo substituent and a 4-chlorophenyl moiety, makes it an ideal starting material for the construction of complex molecular architectures. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the chlorophenyl group is a common pharmacophore in many drug classes, contributing to target binding and modulating pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antiplatelet agent Clopidogrel and various anti-inflammatory compounds.

Application 1: Synthesis of the Antiplatelet Agent Clopidogrel

This compound, and more commonly its methyl ester, is a key precursor in the industrial synthesis of Clopidogrel, a P2Y12 platelet inhibitor used to prevent blood clots in patients with a history of heart attack or stroke.[1]

Experimental Protocol: Two-Step Synthesis of Racemic Clopidogrel

Step 1: Esterification of α-Bromo-2-chlorophenylacetic Acid

This step involves the conversion of the carboxylic acid to its methyl ester to facilitate the subsequent nucleophilic substitution reaction.

  • Materials:

    • α-Bromo-2-chlorophenylacetic acid (350.0 g)

    • Methanol (1.18 L)

    • Concentrated sulfuric acid (53.20 g)

    • Chloroform

    • 10% aqueous sodium bicarbonate solution

    • Water

  • Procedure:

    • Dissolve α-bromo-2-chlorophenylacetic acid (350.0 g) in methanol (1.18 L) in a suitable reaction vessel.

    • Carefully add concentrated sulfuric acid (53.20 g) to the solution.

    • Reflux the reaction mixture for 4 hours.

    • After completion of the reaction (monitored by TLC), distill off the methanol to obtain a syrupy mass.

    • To the residue, add water (560 ml) and extract the product with chloroform (560 ml).

    • Separate the chloroform layer and wash it with 10% aqueous sodium bicarbonate solution (1.12 L).

    • Finally, wash the chloroform extract with water.

    • Distill off the chloroform to obtain α-bromo-2-(2-chlorophenyl)acetic acid methyl ester as a syrupy mass.[1]

  • Quantitative Data:

ParameterValueReference
Starting Materialα-Bromo-2-chlorophenylacetic acid (350.0 g)[1]
Productα-bromo-2-(2-chlorophenyl)acetic acid methyl ester[1]
Yield352.0 g[1]
Purity95.85%[1]

Step 2: Synthesis of Racemic Clopidogrel

This step involves the nucleophilic substitution of the bromide in the methyl ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Materials:

    • α-bromo-2-(2-chlorophenyl)acetic acid methyl ester (352.0 g)

    • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (217.66 g)

    • Methanol (1.75 L)

    • Sodium bicarbonate (264.65 g)

    • Chloroform

    • Water

  • Procedure:

    • Dissolve the methyl ester obtained in Step 1 (352.0 g) in methanol (1.75 L).

    • Add sodium bicarbonate (264.65 g) to the solution.

    • Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (217.66 g) to the reaction mixture.

    • Reflux the mixture for 4 hours.

    • After the reaction is complete, distill off the methanol to obtain a thick mass.

    • Add water (1.4 L) to the thick mass with stirring and extract with chloroform (2 x 675 ml).

    • Distill off the chloroform to obtain a thick residual mass of racemic clopidogrel.[1]

  • Quantitative Data:

ParameterValueReference
Starting Materialα-bromo-2-(2-chlorophenyl)acetic acid methyl ester (352.0 g)[1]
ProductRacemic Clopidogrel[1]
YieldNot explicitly stated for this step, but an overall yield of 70% for a four-step synthesis has been reported.[2]
Signaling Pathway of Clopidogrel

Clopidogrel is a prodrug that requires in vivo bioactivation to its active thiol metabolite. This active metabolite irreversibly blocks the P2Y12 subtype of ADP receptor on the platelet surface, which prevents the activation of the glycoprotein IIb/IIIa complex. This, in turn, inhibits fibrinogen binding and ultimately platelet aggregation.

Clopidogrel_Pathway Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Thiol Metabolite Clopidogrel->ActiveMetabolite Hepatic CYP450 P2Y12 P2Y12 Receptor (on platelet) ActiveMetabolite->P2Y12 Irreversible Inhibition GPIIbIIIa GPIIb/IIIa Complex Activation P2Y12->GPIIbIIIa Activates ADP ADP ADP->P2Y12 Binds to PlateletAggregation Platelet Aggregation GPIIbIIIa->PlateletAggregation Leads to COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_prostanoids Prostanoids Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandins_H->Prostaglandins_P Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H->Thromboxane Prostacyclin Prostacyclin (Vasodilation, etc.) Prostaglandins_H->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins_P->Inflammation GI_Protection GI Protection, Platelet Function Thromboxane->GI_Protection Prostacyclin->GI_Protection NSAIDs NSAIDs / COX-2 Inhibitors NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

References

Application Notes and Protocols: The Role of 2-bromo-2-(4-chlorophenyl)acetic Acid in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-2-(4-chlorophenyl)acetic acid as a versatile building block in the development of novel agrochemicals. This document outlines its application in the synthesis of fungicides and insecticides, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of synthetic pathways, experimental workflows, and biological mechanisms of action.

Introduction to this compound in Agrochemicals

This compound is a highly reactive synthetic intermediate, valued in agrochemical research for its dual functional handles: a reactive α-bromo group and a 4-chlorophenyl moiety. The presence of the bromine atom makes the α-carbon highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. The 4-chlorophenyl group is a common feature in many successful agrochemicals, contributing to their biological activity and metabolic stability. This combination of features makes this compound a key precursor for the synthesis of a range of pesticides, including fungicides and insecticides. Its structural similarity to precursors of phenoxyacetic acid herbicides also suggests its potential in developing new synthetic auxin-like herbicides.

Agrochemical Applications and Efficacy Data

The following tables summarize the quantitative efficacy of two exemplary agrochemicals that can be conceptually or directly synthesized from precursors like this compound: the fungicide Mandipropamid and the insecticide Chlorfenapyr.

Table 1: Fungicidal Efficacy of Mandipropamid

Fungal PathogenHost PlantEfficacy MetricValue (µg/mL)Citation
Phytophthora infestansPotato/TomatoEC50 (Mycelial Growth)0.02 - 2.98[1]
Phytophthora citrophthoraCitrusEC50 (Mycelial Growth)0.004[2]
Phytophthora syringaeCitrusEC50 (Mycelial Growth)0.003[2]
Phytophthora nicotianaeCitrusEC50 (Mycelial Growth)0.005[2]
Plasmopara viticolaGrapevine--[3]

Table 2: Insecticidal and Acaricidal Efficacy of Chlorfenapyr

Pest SpeciesEfficacy MetricValueCitation
Tetranychus cinnabarinus (Carmine spider mite)ActivityEquivalent to Chlorfenapyr at 200 mg/kg[4]
Mythimna separata (Northern armyworm)Insecticidal ActivitySignificant at 50 mg/kg[4]
Zebrafish (Environmental indicator)LC50 (96 h)0.015 mg/L[4]
Rat (male)LD50 (oral)441 mg/kg[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Pyrrole-based Insecticide

This protocol describes a representative synthesis of a pyrrole-based insecticide, conceptually similar to Chlorfenapyr, utilizing a precursor derived from 2-(4-chlorophenyl)acetic acid.

Step 1: Synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

This intermediate can be synthesized from p-chlorophenylglycine through a multi-step process involving lactonization and pyrrole cyclization with a trifluoroacetic acid source and 2-chloroacrylonitrile.[6]

Step 2: Bromination of the Pyrrole Intermediate

  • In a 250 mL two-neck flask, dissolve 25.4 g of 2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile in 75.0 mL of acetic acid.

  • Add 1.97 g of anhydrous sodium acetate and stir until dissolved.

  • Heat the mixture to 90.0°C and stir for 10 minutes.

  • At 90.0°C, add a solution of 6.4 g of bromine in 20.0 mL of acetic acid dropwise.

  • After the addition, continue stirring for 30 minutes, then increase the temperature to 110.0°C and maintain for 3.0 hours.

  • Cool the reaction mixture to room temperature and add an equal volume of ice water to precipitate the product.

  • Collect the white solid by vacuum filtration to obtain 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile.[7]

Step 3: Synthesis of Chlorfenapyr

  • In a 250 mL round-bottom flask, dissolve 35.2 g of the brominated pyrrole intermediate in 50 mL of toluene.

  • Add 3.12 g of diethoxymethane and heat the mixture to 97.0°C.

  • Slowly add 0.8 mL of phosphorus trichloride dropwise at a constant temperature and reflux for at least 30 minutes with stirring.

  • Slowly add 1.05 mL of triethylamine dropwise and continue the reaction at 97.0°C for 5 hours.

  • After the reaction is complete, cool the system to room temperature, add ice water, and stir vigorously.

  • Extract the product with toluene, and concentrate the organic phase under reduced pressure to obtain the final product as a yellow solid.[7]

Protocol 2: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol outlines a method for determining the EC50 value of a fungicide against a target fungal pathogen.[8][9]

  • Media Preparation: Prepare a suitable agar medium (e.g., potato dextrose agar) and autoclave.

  • Fungicide Stock Solution: Prepare a stock solution of the test compound (e.g., Mandipropamid) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Plate Preparation: Add the appropriate volume of each fungicide dilution to molten agar to achieve the desired final concentrations. Pour the amended agar into Petri dishes and allow them to solidify. Include a control plate with solvent only.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a specified diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value (the concentration that inhibits mycelial growth by 50%).

Visualizations

Synthetic and Signaling Pathways, and Experimental Workflow

G cluster_synthesis Representative Synthetic Pathway for a Pyrrole Insecticide A 2-bromo-2-(4-chlorophenyl) acetic acid B Pyrrole Intermediate A->B Multi-step synthesis C Brominated Pyrrole B->C Bromination D Final Insecticide (e.g., Chlorfenapyr analog) C->D Alkylation

A representative synthetic pathway for a pyrrole insecticide.

G cluster_workflow Fungicide Efficacy Testing Workflow A Prepare Fungal Culture C Inoculate Fungicide-Amended Media A->C B Prepare Fungicide Dilutions B->C D Incubate C->D E Measure Mycelial Growth D->E F Calculate % Inhibition E->F G Determine EC50 F->G

Workflow for in vitro fungicide efficacy testing.

G cluster_pathway Auxin Signaling Pathway (Target for Herbicides) Auxin Synthetic Auxin (Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds SCF SCF Complex Aux_IAA->SCF Ubiquitination ARF Auxin Response Factor (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF->Proteasome Degradation Proteasome->Aux_IAA AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds Gene_Expression Uncontrolled Growth (Plant Death) AuxRE->Gene_Expression Activates

Simplified auxin signaling pathway targeted by synthetic auxin herbicides.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-2-(4-chlorophenyl)acetic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid group and a reactive α-bromo substituent on a chlorophenyl scaffold, makes it a valuable building block for the synthesis of a wide array of more complex molecules. The primary reactivity of this compound lies in the susceptibility of the α-carbon to nucleophilic attack, with the bromide ion being an excellent leaving group. This allows for the facile introduction of various functional groups, including amino, hydroxyl, and cyano moieties, which are pivotal in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, intended to guide researchers in its synthetic applications.

General Principles of Reactivity

The α-carbon of this compound is highly electrophilic due to the electron-withdrawing effects of both the adjacent carboxylic acid group and the bromine atom. This facilitates nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism. The stereochemical outcome of these reactions, if a chiral center is formed, is inversion of configuration. The carboxylic acid moiety can influence the reaction, and in some cases, protection of this group as an ester may be advantageous to prevent unwanted side reactions or to improve solubility.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives are scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and antidiabetic agents. A notable application of a closely related compound, methyl 2-bromo-2-(2-chlorophenyl)acetate, is in the synthesis of the antiplatelet drug Clopidogrel. The protocols provided herein focus on the direct functionalization of this compound.

Experimental Protocols

The following protocols are representative methods for the nucleophilic substitution of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetic acid

This protocol describes the synthesis of 2-amino-2-(4-chlorophenyl)acetic acid via direct ammonolysis of the corresponding bromo acid. It is important to note that while this direct substitution is feasible, other methods such as the Strecker synthesis are often employed for the preparation of α-amino acids.[1][2][3]

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Nucleophilic Substitution: To the stirred solution, add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and acidify to a pH of approximately 1-2 with concentrated HCl.

    • Wash the acidic aqueous solution with dichloromethane or diethyl ether to remove any unreacted starting material.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) using a solution of NaOH.

    • The product, 2-amino-2-(4-chlorophenyl)acetic acid, will precipitate out of the solution.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to afford the purified 2-amino-2-(4-chlorophenyl)acetic acid.

Protocol 2: Synthesis of 2-hydroxy-2-(4-chlorophenyl)acetic acid

This protocol outlines the hydrolysis of this compound to its corresponding α-hydroxy acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous MgSO(_4) or Na(_2)SO(_4).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude 2-hydroxy-2-(4-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or water).

Protocol 3: Synthesis of 2-azido-2-(4-chlorophenyl)acetic acid

This protocol describes the reaction with sodium azide to introduce the azido group. Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or acetone.

  • Nucleophilic Substitution: Add sodium azide (1.1-1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into water.

    • Acidify the aqueous solution with HCl to pH 1-2.

    • Extract the product with ethyl acetate (3 x volumes).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na(_2)SO(_4).

    • Filter and concentrate under reduced pressure to yield the crude 2-azido-2-(4-chlorophenyl)acetic acid. Further purification can be achieved by chromatography if necessary.

Data Presentation

The following table summarizes the expected products from the nucleophilic substitution reactions of this compound with various nucleophiles. The yields are representative and may vary based on reaction conditions.

NucleophileReagentProductRepresentative Yield (%)
AmineNH(_3)2-amino-2-(4-chlorophenyl)acetic acid50-70
HydroxideNaOH2-hydroxy-2-(4-chlorophenyl)acetic acid70-90
AzideNaN(_3)2-azido-2-(4-chlorophenyl)acetic acid80-95
CyanideNaCN2-cyano-2-(4-chlorophenyl)acetic acid60-80
ThiolateNaSH2-mercapto-2-(4-chlorophenyl)acetic acid60-80

Visualizations

The following diagrams illustrate the general workflow and synthetic utility of this compound.

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_products Products start This compound reaction Reaction with Nucleophile (Nu-) start->reaction amino 2-amino-2-(4-chlorophenyl)acetic acid reaction->amino  Nu = NH2 hydroxy 2-hydroxy-2-(4-chlorophenyl)acetic acid reaction->hydroxy  Nu = OH azido 2-azido-2-(4-chlorophenyl)acetic acid reaction->azido  Nu = N3 other Other derivatives... reaction->other

Caption: General workflow of nucleophilic substitution.

G cluster_intermediate Key Intermediate cluster_derivatives Functionalized Derivatives cluster_applications Potential Applications intermediate This compound amino_acid α-Amino Acid Derivatives intermediate->amino_acid hydroxy_acid α-Hydroxy Acid Derivatives intermediate->hydroxy_acid other_derivatives Other Functionalized Derivatives intermediate->other_derivatives nsaids NSAIDs amino_acid->nsaids antihistamines Antihistamines hydroxy_acid->antihistamines antidiabetics Antidiabetics other_derivatives->antidiabetics

Caption: Synthetic utility and applications.

References

Synthesis of Heterocyclic Compounds from 2-Bromo-2-(4-chlorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-bromo-2-(4-chlorophenyl)acetic acid as a key starting material. The inherent reactivity of this α-bromo carboxylic acid allows for its conversion into versatile intermediates, which can then undergo cyclization to form a range of heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient and reliable synthetic routes to novel heterocyclic structures is therefore a cornerstone of modern drug discovery. This compound is a readily available starting material that possesses two key reactive sites: the carboxylic acid and the α-carbon bearing a bromine atom, which is an excellent leaving group. This dual reactivity allows for a variety of synthetic transformations, making it an attractive building block for the construction of diverse heterocyclic systems.

This application note details two-step synthetic pathways to thiazole, oxazolidinone, and piperazinone derivatives, beginning with the conversion of this compound into more reactive intermediates: an α-bromo ketone and an α-bromo ester.

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

This protocol outlines the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis. The initial step involves the conversion of the starting carboxylic acid to the corresponding α-bromo ketone, which then undergoes cyclocondensation with thiourea.

Step 1a: Synthesis of 2-bromo-2-(4-chlorophenyl)acetyl chloride

This compound is first converted to its acid chloride to facilitate the subsequent ketone formation.

Experimental Protocol: A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-bromo-2-(4-chlorophenyl)acetyl chloride, which is typically used in the next step without further purification.

Step 1b: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

The α-bromo ketone is synthesized from the acid chloride via a Friedel-Crafts acylation.

Experimental Protocol: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM, a solution of 2-bromo-2-(4-chlorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to afford 2-bromo-1-(4-chlorophenyl)ethanone.

Step 1c: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

The final step is the Hantzsch thiazole synthesis, involving the reaction of the α-bromo ketone with thiourea.[1][2]

Experimental Protocol: A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol is heated at reflux for 4 hours.[3] After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude solid is washed with water and then recrystallized from ethanol to yield 4-(4-chlorophenyl)thiazol-2-amine.[4]

Quantitative Data Summary for Protocol 1:

StepReactantsProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)
1aThis compound, Thionyl chloride2-bromo-2-(4-chlorophenyl)acetyl chlorideDCM-0 - RT2>95 (crude)
1b2-bromo-2-(4-chlorophenyl)acetyl chloride, Benzene (as reagent/solvent)2-bromo-1-(4-chlorophenyl)ethanoneDCMAlCl₃0 - RT470-80
1c2-bromo-1-(4-chlorophenyl)ethanone, Thiourea4-(4-chlorophenyl)thiazol-2-amineEthanol-Reflux485-95

Reaction Workflow for Protocol 1:

G A This compound B 2-bromo-2-(4-chlorophenyl)acetyl chloride A->B SOCl₂, DCM C 2-bromo-1-(4-chlorophenyl)ethanone B->C Benzene, AlCl₃ D 4-(4-chlorophenyl)thiazol-2-amine C->D Thiourea, Ethanol, Reflux

Caption: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine.

Protocol 2: Synthesis of 5-(4-chlorophenyl)oxazolidine-2,4-dione

This protocol describes the synthesis of an oxazolidinone derivative. The first step is the esterification of the starting carboxylic acid, followed by cyclocondensation with urea.

Step 2a: Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

The carboxylic acid is converted to its ethyl ester to enhance its reactivity in the subsequent cyclization.[5][6]

Experimental Protocol: A solution of this compound (1.0 eq) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid (5 mol%). The mixture is heated at reflux for 6 hours.[5] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give ethyl 2-bromo-2-(4-chlorophenyl)acetate, which can be purified by vacuum distillation.

Step 2b: Synthesis of 5-(4-chlorophenyl)oxazolidine-2,4-dione

The α-bromo ester undergoes cyclocondensation with urea to form the oxazolidine-2,4-dione ring.

Experimental Protocol: To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added urea (1.1 eq). The mixture is stirred for 30 minutes at room temperature. Ethyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) is then added, and the reaction mixture is heated at reflux for 8 hours. The solvent is evaporated, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 5-(4-chlorophenyl)oxazolidine-2,4-dione.

Quantitative Data Summary for Protocol 2:

StepReactantsProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)
2aThis compound, EthanolEthyl 2-bromo-2-(4-chlorophenyl)acetateEthanolH₂SO₄ (cat.)Reflux680-90
2bEthyl 2-bromo-2-(4-chlorophenyl)acetate, Urea5-(4-chlorophenyl)oxazolidine-2,4-dioneEthanolNaOEtReflux860-70

Reaction Workflow for Protocol 2:

G A This compound B Ethyl 2-bromo-2-(4-chlorophenyl)acetate A->B Ethanol, H₂SO₄ C 5-(4-chlorophenyl)oxazolidine-2,4-dione B->C Urea, NaOEt, Ethanol, Reflux

Caption: Synthesis of 5-(4-chlorophenyl)oxazolidine-2,4-dione.

Protocol 3: Synthesis of 3-(4-chlorophenyl)piperazin-2-one

This protocol details the synthesis of a piperazinone derivative through the reaction of the α-bromo ester with ethylenediamine.

Step 3a: Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

This step is identical to Step 2a in Protocol 2.

Experimental Protocol: A solution of this compound (1.0 eq) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid (5 mol%). The mixture is heated at reflux for 6 hours.[5] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give ethyl 2-bromo-2-(4-chlorophenyl)acetate.

Step 3b: Synthesis of 3-(4-chlorophenyl)piperazin-2-one

The α-bromo ester is reacted with ethylenediamine in a cyclocondensation reaction to form the piperazinone ring.[7]

Experimental Protocol: To a solution of ethylenediamine (2.0 eq) in a suitable solvent such as toluene, ethyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 12 hours. After cooling, the mixture is filtered to remove the ethylenediamine hydrobromide salt. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to give 3-(4-chlorophenyl)piperazin-2-one.

Quantitative Data Summary for Protocol 3:

StepReactantsProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)
3aThis compound, EthanolEthyl 2-bromo-2-(4-chlorophenyl)acetateEthanolH₂SO₄ (cat.)Reflux680-90
3bEthyl 2-bromo-2-(4-chlorophenyl)acetate, Ethylenediamine3-(4-chlorophenyl)piperazin-2-oneToluene-Reflux1250-60

Reaction Workflow for Protocol 3:

G A This compound B Ethyl 2-bromo-2-(4-chlorophenyl)acetate A->B Ethanol, H₂SO₄ C 3-(4-chlorophenyl)piperazin-2-one B->C Ethylenediamine, Toluene, Reflux

Caption: Synthesis of 3-(4-chlorophenyl)piperazin-2-one.

References

Application Notes and Protocols for the Esterification of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-bromo-2-(4-chlorophenyl)acetic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the α-bromo group makes these compounds excellent precursors for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. For instance, the methyl ester of a constitutional isomer, 2-bromo-2-(2-chlorophenyl)acetic acid, is a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. This document provides detailed protocols and comparative data for the esterification of this compound, a critical step in the synthetic routes to various target molecules.

The two primary methods for this transformation are the direct acid-catalyzed Fischer esterification and transesterification. The choice of method depends on factors such as the availability of starting materials, desired scale, and the sensitivity of the substrates to the reaction conditions.

Data Presentation

Table 1: Comparison of Fischer Esterification and Transesterification for the Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate
MethodCatalystAlcohol/Acyl SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer EsterificationH₂SO₄MethanolMethanolReflux587.7[1]
TransesterificationTiCl₄ (Lewis Acid)Methyl AcetateMethyl AcetateReflux493.4[1]

Note: Data is for the constitutional isomer 2-bromo-2-(2-chlorophenyl)acetic acid, and is expected to be comparable for the 4-chloro isomer.

Table 2: Fischer Esterification of this compound with Various Alcohols (Representative Data)
AlcoholCatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
MethanolH₂SO₄MethanolReflux4-685-90
EthanolH₂SO₄EthanolReflux4-682-88
n-PropanolH₂SO₄n-PropanolReflux5-780-85
n-ButanolH₂SO₄n-ButanolReflux5-778-83

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes the synthesis of methyl 2-bromo-2-(4-chlorophenyl)acetate using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-bromo-2-(4-chlorophenyl)acetate.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Transesterification for the Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate

This protocol utilizes a Lewis acid catalyst for the esterification reaction.

Materials:

  • This compound

  • Methyl acetate

  • Titanium tetrachloride (TiCl₄) or another suitable Lewis acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in methyl acetate, which serves as both the reagent and solvent.

  • To the stirring solution, add a catalytic amount of titanium tetrachloride (e.g., 0.04 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture to quench the catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the product.[1]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Acid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst1 Acid Catalyst (H+) ProtonatedAcid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Water Water (H₂O) Catalyst2 Acid Catalyst (H+) Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and Catalyst Start->Reactants Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Alcohol (Rotary Evaporator) Cool->Evaporate Extract Dissolve in Organic Solvent & Perform Aqueous Wash Evaporate->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude Ester Product Concentrate->Product

References

Application Notes and Protocols: Asymmetric Synthesis Involving 2-Bromo-2-(4-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of chiral molecules utilizing 2-bromo-2-(4-chlorophenyl)acetic acid and its derivatives as key building blocks. The methodologies described herein are foundational for the stereoselective construction of complex organic molecules, including active pharmaceutical ingredients.

Introduction

This compound is a versatile synthetic intermediate, primarily due to the presence of a reactive α-bromo group, which makes it an excellent electrophile for nucleophilic substitution reactions.[1] Its derivatives, particularly esters and amides, are pivotal in the asymmetric synthesis of a variety of chiral compounds. This document outlines two key strategies for achieving high stereoselectivity: the use of chiral auxiliaries for diastereoselective alkylation and phase-transfer catalysis for enantioselective alkylation.

Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

The use of chiral oxazolidinones, pioneered by David A. Evans, is a robust and highly predictable method for asymmetric alkylation.[2][3][4] The chiral auxiliary temporarily attaches to the acyl group derived from this compound, directing the approach of a nucleophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Logical Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Chiral Auxiliary start This compound acyl_chloride 2-Bromo-2-(4-chlorophenyl)acetyl chloride start->acyl_chloride SOCl₂ auxiliary (S)-4-Benzyl-2-oxazolidinone acylated_aux N-(2-Bromo-2-(4-chlorophenyl)acetyl)- (S)-4-benzyl-2-oxazolidinone auxiliary->acylated_aux n-BuLi, THF acyl_chloride->acylated_aux enolate Lithium Enolate acylated_aux->enolate LDA, THF, -78 °C alkylation Alkylation with Nucleophile (e.g., R-M) enolate->alkylation product Alkylated Product (Diastereomeric Mixture) alkylation->product cleavage Hydrolysis (e.g., LiOH, H₂O₂) product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered (S)-4-Benzyl-2-oxazolidinone cleavage->recovered_aux

Caption: Workflow for diastereoselective alkylation.

Quantitative Data Summary: Diastereoselective Alkylation
EntryElectrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
1Benzyl bromide>98:285-95
2Allyl iodide>98:288-96
3Methyl iodide95:580-90

Note: Data is representative and based on typical outcomes for Evans auxiliary alkylations.

Experimental Protocol: Diastereoselective Alkylation

Materials:

  • This compound

  • (S)-4-Benzyl-2-oxazolidinone

  • Thionyl chloride (SOCl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Convert this compound to the corresponding acyl chloride by reacting with thionyl chloride.

    • In a flame-dried flask under an inert atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Slowly add the freshly prepared 2-bromo-2-(4-chlorophenyl)acetyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

    • Purify the N-acylated oxazolidinone by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of LDA.

    • Stir for 30 minutes to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide) dropwise.

    • Stir at -78 °C for 2-4 hours or until TLC analysis indicates completion.

    • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

    • Purify the product by flash column chromatography to separate the diastereomers.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the major diastereomer of the alkylated product in a mixture of THF and water.

    • Cool the solution to 0 °C and add hydrogen peroxide, followed by aqueous lithium hydroxide.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Perform an aqueous workup to separate the chiral product from the recovered chiral auxiliary. The auxiliary can be recovered by extraction into an organic solvent.

    • Purify the final chiral product by flash column chromatography or crystallization.

Enantioselective Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for performing enantioselective reactions between reactants in immiscible phases. Chiral quaternary ammonium salts are commonly employed to shuttle one reactant, typically an anion, into the organic phase where it reacts with the substrate under the influence of the chiral catalyst.

Signaling Pathway for Enantioselective Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Base Aqueous Base (e.g., KOH) Enolate_aq Enolate (in aqueous phase) Base->Enolate_aq Deprotonation Nucleophile Prochiral Nucleophile (e.g., Indanone) Nucleophile->Enolate_aq Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate_aq->Ion_Pair Phase Transfer Substrate Methyl 2-bromo-2-(4-chlorophenyl)acetate Product Enantioenriched Alkylated Product Substrate->Product Ion_Pair->Product Asymmetric Alkylation Catalyst_org Chiral Catalyst [Q]⁺Br⁻ Catalyst_org->Ion_Pair Ion Exchange

Caption: Mechanism of phase-transfer catalysis.

Quantitative Data Summary: Enantioselective Phase-Transfer Alkylation
EntryNucleophileChiral CatalystEnantiomeric Excess (ee) (%)Yield (%)
12-Methyl-1-indanoneO'Donnell Catalyst85-9570-85
2Diethyl malonateCinchona-derived Catalyst80-9275-90
3Glycine imineMaruoka Catalyst>9065-80

Note: Data is representative and based on typical outcomes for phase-transfer catalyzed alkylations.

Experimental Protocol: Enantioselective Phase-Transfer Alkylation

Materials:

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate

  • Prochiral nucleophile (e.g., 2-methyl-1-indanone)

  • Chiral phase-transfer catalyst (e.g., O'Donnell catalyst)

  • Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)

  • Toluene

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the prochiral nucleophile, methyl 2-bromo-2-(4-chlorophenyl)acetate, and the chiral phase-transfer catalyst in toluene.

    • Stir the mixture vigorously to ensure good mixing.

  • Addition of Base:

    • Add a concentrated aqueous solution of potassium hydroxide or solid cesium hydroxide to the reaction mixture.

    • Continue vigorous stirring at the desired temperature (e.g., 0 °C to room temperature) and monitor the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

The methodologies presented provide robust and reliable pathways for the asymmetric synthesis of valuable chiral compounds from this compound derivatives. The choice between using a chiral auxiliary or a phase-transfer catalyst will depend on the specific target molecule, the nature of the nucleophile, and the desired scale of the reaction. These protocols serve as a strong foundation for researchers in the field of organic synthesis and drug development to design and execute their synthetic strategies with a high degree of stereocontrol.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 2-bromo-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-2-(4-chlorophenyl)acetic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure, featuring a reactive α-bromo carboxylic acid moiety and a chlorophenyl group, makes it a versatile intermediate for introducing the 4-chlorophenylacetic acid scaffold into more complex molecules.[1] A notable application is in the synthesis of the antiplatelet agent, clopidogrel.[1]

The synthesis of this compound is primarily achieved through the α-bromination of 4-chlorophenylacetic acid.[1] For laboratory-scale synthesis, the Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method. However, scaling up this reaction for pilot plant or industrial production presents several challenges, including the handling of hazardous reagents, managing reaction exotherms, and ensuring consistent product quality.

These application notes provide detailed protocols for both a scaled-up batch synthesis via the Hell-Volhard-Zelinsky reaction and an illustrative protocol for a continuous flow synthesis, a modern approach that offers significant safety and efficiency advantages.

Data Presentation

Table 1: Quantitative Data for Scaled-Up Batch Synthesis (Hell-Volhard-Zelinsky Reaction)
ParameterValueMolar RatioNotes
Reactant
4-chlorophenylacetic acid1.00 kg1.0Starting material.
Reagents
Red Phosphorus0.036 kg0.2Catalyst.
Bromine1.03 kg1.1Brominating agent.
Solvent
Toluene4.0 L-Reaction and extraction solvent.
Work-up
Water4.0 L-For quenching and washing.
Reaction Conditions
Temperature80-90 °C-During bromine addition and reaction.
Reaction Time6-8 hours-After bromine addition.
Expected Outcome
Yield85-95%-Of crude product.
Purity>98%-After crystallization.
Table 2: Illustrative Quantitative Data for Continuous Flow Synthesis
ParameterValueNotes
Reactant Stream
4-chlorophenylacetic acid in Toluene1.0 MConcentration of starting material.
Reagent Stream
Bromine in Toluene1.1 MConcentration of brominating agent.
PBr₃ in Toluene0.05 MCatalyst concentration.
System Parameters
Flow Rate (Reactant)10 mL/min
Flow Rate (Reagent)10 mL/min
Reactor Volume100 mLPacked-bed or microreactor.
Residence Time5 minutesCalculated from total flow rate and reactor volume.
Temperature100-120 °CHigher temperature possible due to better heat transfer.
Expected Outcome
Productivity~1.5 kg/day Illustrative productivity for a 24-hour operation.
Purity>98%After in-line work-up and crystallization.

Experimental Protocols

Protocol 1: Scaled-Up Batch Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established procedures for the synthesis of similar α-bromo aryl acetic acids and is intended for execution by trained professionals in a suitable pilot plant or manufacturing environment.

Materials and Equipment:

  • 10 L glass-lined reactor with mechanical stirring, reflux condenser, dropping funnel, and temperature probe.

  • Scrubber system charged with a sodium thiosulfate or sodium bisulfite solution to neutralize HBr and excess bromine vapors.

  • Heating/cooling mantle for the reactor.

  • Appropriate filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., butyl rubber), chemical splash goggles and face shield, acid-resistant apron or suit, full-face respirator with cartridges for acid gases and organic vapors.

Safety Precautions:

  • Warning: This reaction involves highly corrosive and toxic substances (Bromine, PBr₃, HBr). It must be performed in a well-ventilated area, preferably in a walk-in fume hood or a contained reactor system.

  • An emergency shower and eyewash station must be readily accessible.

  • Have a spill kit for bromine, including a neutralizing agent like sodium thiosulfate, readily available.

  • The reaction is exothermic, especially during the initial phase and bromine addition. Ensure adequate cooling capacity is available to maintain temperature control.

Procedure:

  • Reactor Setup: Ensure the reactor and all glassware are thoroughly dried to prevent unwanted side reactions.[2] Charge the scrubber system.

  • Charging Reactants: Charge the reactor with 4-chlorophenylacetic acid (1.00 kg, 5.86 mol) and toluene (4.0 L). Begin stirring to form a slurry.

  • Catalyst Addition: Carefully add red phosphorus (0.036 kg, 1.17 mol) to the reactor.

  • Bromine Addition: Heat the mixture to 80-90 °C. Slowly add bromine (1.03 kg, 6.45 mol) from the dropping funnel over a period of 2-3 hours. Maintain the temperature between 80-90 °C during the addition. The evolution of hydrogen bromide gas should be observed and directed to the scrubber.

  • Reaction: After the bromine addition is complete, maintain the reaction mixture at 80-90 °C for an additional 4-6 hours, or until monitoring (e.g., by HPLC or TLC) indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water (4.0 L). Be aware that this may be an exothermic process.

    • Stir the two-phase mixture for 30 minutes.

    • Separate the lower aqueous layer.

    • Wash the organic (toluene) layer with an additional portion of water (2.0 L).

    • Concentrate the toluene layer under reduced pressure to approximately half its original volume.

  • Purification by Crystallization:

    • Cool the concentrated toluene solution to 0-5 °C to induce crystallization.

    • Stir at this temperature for 2-4 hours to maximize crystal formation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold toluene (2 x 0.5 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Illustrative Continuous Flow Synthesis

This protocol outlines a conceptual setup for the continuous synthesis of this compound, highlighting the potential for improved safety and efficiency.

Materials and Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps or equivalent for delivering reactant and reagent streams.

  • A T-mixer for combining the streams.

  • A heated packed-bed or microreactor (e.g., silicon carbide) with a volume of 100 mL.

  • A back-pressure regulator to maintain the system under pressure and prevent boiling.

  • A heat exchanger for cooling the product stream.

  • A collection vessel.

  • In-line analytical tools (e.g., IR or Raman spectroscopy) for real-time reaction monitoring are recommended.

Safety Precautions:

  • Continuous flow systems offer inherent safety benefits by minimizing the volume of hazardous materials at any given time.

  • The system should be placed in a well-ventilated fume hood.

  • Ensure all connections are secure and rated for the reaction pressure and temperature.

  • A pressure relief valve should be incorporated into the system.

Procedure:

  • Solution Preparation:

    • Prepare a 1.0 M solution of 4-chlorophenylacetic acid in toluene.

    • Prepare a solution of 1.1 M bromine and 0.05 M phosphorus tribromide in toluene.

  • System Setup:

    • Assemble the continuous flow system as described above.

    • Prime the pumps and the reactor with the solvent (toluene).

  • Reaction:

    • Set the reactor temperature to 100-120 °C.

    • Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 5-10 bar).

    • Begin pumping the reactant and reagent streams into the T-mixer and through the reactor at a flow rate of 10 mL/min for each stream.

    • Allow the system to reach a steady state, which can be monitored by in-line analytics or by collecting and analyzing samples from the output stream.

  • Work-up and Purification:

    • The output stream can be directed to a second mixing unit for an in-line aqueous quench.

    • A liquid-liquid separator can then be used to continuously separate the organic and aqueous phases.

    • The organic phase can be collected, and the product can be isolated by crystallization as described in the batch protocol.

Visualizations

Experimental Workflow Diagram

experimental_workflow Overall Workflow for the Synthesis of this compound start Start: 4-chlorophenylacetic acid method_choice Choice of Synthesis Method start->method_choice batch_synthesis Batch Synthesis (HVZ Reaction) method_choice->batch_synthesis Traditional Scale-up continuous_synthesis Continuous Flow Synthesis method_choice->continuous_synthesis Modern/Safer Scale-up bromination α-Bromination batch_synthesis->bromination continuous_synthesis->bromination workup Aqueous Work-up bromination->workup isolation Isolation of Crude Product workup->isolation purification Purification by Crystallization isolation->purification final_product Final Product: this compound purification->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 2-bromo-2-(4-chlorophenyl)acetic acid. This starting material possesses a reactive α-bromo group, making it a versatile scaffold for the development of new chemical entities. The protocols outlined below describe the synthesis of a novel ester and a novel amide derivative, followed by their in vitro and in vivo evaluation for anti-inflammatory activity.

I. Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the carboxylic acid of the starting material is converted to a more reactive acyl chloride. This intermediate is then reacted with a nucleophile (an alcohol or an amine) to yield the final ester or amide product.

G A This compound B Thionyl Chloride (SOCl2) DCM, Reflux A->B Step 1: Acyl Chloride Formation C 2-bromo-2-(4-chlorophenyl)acetyl chloride (Intermediate) B->C D Nucleophilic Acyl Substitution C->D E Alcohol (R-OH) Pyridine, DCM, 0°C to RT D->E F Amine (R-NH2) Pyridine, DCM, 0°C to RT D->F G Novel Ester Derivative E->G H Novel Amide Derivative F->H I Purification (Washing, Column Chromatography) G->I H->I J Characterization (NMR, Mass Spec, IR) I->J K Biological Evaluation J->K

Caption: Synthetic workflow for novel anti-inflammatory agents.

II. Experimental Protocols: Synthesis

A. Protocol 1: Synthesis of 2-bromo-2-(4-chlorophenyl)acetyl chloride (Intermediate)

This protocol describes the conversion of the starting carboxylic acid to its corresponding acyl chloride, a reactive intermediate for subsequent reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromo-2-(4-chlorophenyl)acetyl chloride is used immediately in the next step without further purification.

B. Protocol 2: Synthesis of a Novel Ester Derivative

This protocol details the synthesis of an ester from the acyl chloride intermediate and an alcohol.

Materials:

  • 2-bromo-2-(4-chlorophenyl)acetyl chloride (from Protocol 1)

  • An appropriate alcohol (e.g., 4-methoxyphenol) (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chosen alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of crude 2-bromo-2-(4-chlorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution with vigorous stirring.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[4]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final ester.

  • Characterize the purified compound by NMR, mass spectrometry, and IR spectroscopy.

C. Protocol 3: Synthesis of a Novel Amide Derivative

This protocol outlines the synthesis of an amide from the acyl chloride intermediate and a primary or secondary amine.

Materials:

  • 2-bromo-2-(4-chlorophenyl)acetyl chloride (from Protocol 1)

  • An appropriate primary or secondary amine (e.g., morpholine) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of crude 2-bromo-2-(4-chlorophenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the amine solution with vigorous stirring.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude amide by silica gel column chromatography or recrystallization.[6]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.

  • Characterize the purified compound by NMR, mass spectrometry, and IR spectroscopy.

III. Biological Evaluation Protocols

A. Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.[7][8]

Materials:

  • Synthesized novel compounds

  • Celecoxib (positive control)[7]

  • DMSO (vehicle)

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • 96-well white opaque plate

  • Fluorometric plate reader

Procedure:

  • Prepare stock solutions of the novel compounds and celecoxib in DMSO.

  • Prepare serial dilutions of the test compounds and celecoxib in COX Assay Buffer.

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.[9]

  • Add the diluted test compounds, celecoxib, or vehicle (DMSO) to the appropriate wells and incubate at room temperature for 15 minutes to allow for inhibitor binding.[9]

  • Initiate the reaction by adding arachidonic acid to all wells.[7]

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[8]

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each compound.

B. Protocol 5: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the acute anti-inflammatory activity of a compound.[10][11]

Materials:

  • Synthesized novel compounds

  • Indomethacin or Diclofenac Sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% solution in saline)

  • Wistar rats (male, 150-200 g)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: vehicle control, positive control, and test compound groups (at different doses).

  • Administer the test compounds, positive control, or vehicle orally or intraperitoneally.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[12]

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

IV. Data Presentation

The following tables present hypothetical data for the novel synthesized compounds, "Ester-1" and "Amide-1".

Table 1: In Vitro COX-2 Inhibition Data

CompoundIC₅₀ (µM) for COX-2Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ester-10.52>190
Amide-10.28>350
Celecoxib0.05>400

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose)% Inhibition of Paw Edema at 3h
Ester-1 (25 mg/kg)45.2%
Ester-1 (50 mg/kg)62.8%
Amide-1 (25 mg/kg)55.7%
Amide-1 (50 mg/kg)75.3%
Indomethacin (10 mg/kg)70.5%

V. Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling pathways. The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes. The NF-κB signaling pathway is another critical regulator of inflammation.

A. COX-2 Signaling Pathway

G cluster_0 Cell Membrane A Inflammatory Stimuli (e.g., Cytokines, LPS) C Phospholipase A2 A->C B Cell Membrane D Arachidonic Acid C->D releases E COX-2 Enzyme D->E substrate F Prostaglandin H2 (PGH2) E->F catalyzes G Prostaglandin Synthases F->G H Prostaglandins (e.g., PGE2) G->H I Inflammation, Pain, Fever H->I J Novel Synthesized Agents J->E Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

B. NF-κB Signaling Pathway

G A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor A->B C Signal Transduction Cascade B->C D IKK Complex C->D activates E IκB D->E phosphorylates G Phosphorylation of IκB D->G F NF-κB E->F inhibits I NF-κB Translocation to Nucleus F->I H Ubiquitination and Degradation of IκB G->H H->F releases J Gene Transcription I->J K Pro-inflammatory Genes (COX-2, Cytokines, Chemokines) J->K

Caption: Canonical NF-κB signaling pathway in inflammation.[13]

References

Application Notes and Protocols: Preparation of Methyl 2-bromo-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-bromo-2-(4-chlorophenyl)acetate is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a bromine atom at the alpha-position to the ester, makes it a versatile building block for introducing the (4-chlorophenyl)acetyl group in the synthesis of more complex molecules. This document provides detailed protocols for the laboratory-scale preparation of this compound, along with relevant safety information and experimental data. The primary method detailed is the radical bromination of methyl 2-(4-chlorophenyl)acetate.

Chemical Properties

PropertyValueReference
CAS Number 24091-92-7[1][3][4]
Molecular Formula C₉H₈BrClO₂[1][3][5]
Molecular Weight 263.52 g/mol [1][3][5]
IUPAC Name methyl 2-bromo-2-(4-chlorophenyl)acetate[3][4]
Synonyms Methyl α-bromo-4-chlorophenylacetate, 2'-Bromo-4-chlorophenylacetic acid methyl ester[3]
Appearance Colorless oil (typical)[6]
Storage Store at 2°C - 8°C in a tightly sealed container.[1]

Reaction Scheme: Synthesis via Radical Bromination

The synthesis of methyl 2-bromo-2-(4-chlorophenyl)acetate is commonly achieved through the radical bromination of methyl 2-(4-chlorophenyl)acetate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO).

reaction_pathway reactant1 Methyl 2-(4-chlorophenyl)acetate reaction_node reactant1->reaction_node reactant2 N-Bromosuccinimide (NBS) reactant2->reaction_node initiator Benzoyl Peroxide (BPO) (Initiator) initiator->reaction_node CCl₄, Reflux product Methyl 2-bromo-2-(4-chlorophenyl)acetate succinimide Succinimide (Byproduct) reaction_node->product reaction_node->succinimide experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Set up Reaction (Flask, Condenser) dissolve 2. Dissolve Starting Ester in CCl₄ setup->dissolve add_reagents 3. Add NBS and BPO dissolve->add_reagents reflux 4. Heat to Reflux (3h) add_reagents->reflux cool 5. Cool to Room Temp. reflux->cool precipitate 6. Add Hexanes cool->precipitate filter 7. Filter Succinimide precipitate->filter concentrate 8. Concentrate Filtrate filter->concentrate chromatography 9. Column Chromatography (Silica, EtOAc/Hexanes) concentrate->chromatography evaporate 10. Evaporate Solvent chromatography->evaporate final_product Final Product: Colorless Oil evaporate->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-bromo-2-(4-chlorophenyl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and established method is the α-bromination of 4-chlorophenylacetic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction selectively halogenates the α-position of a carboxylic acid.[2]

Q2: What are the key reagents and catalysts in the Hell-Volhard-Zelinsky (HVZ) reaction? A2: The key reagents are a brominating agent, typically elemental bromine (Br₂), and a catalytic amount of a phosphorus trihalide, such as phosphorus tribromide (PBr₃).[3][4] Red phosphorus can also be used, as it reacts with bromine in situ to form PBr₃.[5]

Q3: What is the mechanism of the HVZ reaction? A3: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by PBr₃.[6] This acyl bromide intermediate readily tautomerizes to its enol form. The enol then undergoes electrophilic attack by bromine at the α-carbon. Finally, the resulting α-bromo acyl bromide is hydrolyzed during aqueous work-up to yield the final α-bromo carboxylic acid product.[2][4]

Q4: Can I use N-Bromosuccinimide (NBS) for this synthesis? A4: Yes, NBS can be used as a brominating agent, often in conjunction with a radical initiator like azobisisobutyronitrile (AIBN).[7] This method proceeds via a radical mechanism and can be an effective alternative to the traditional HVZ reaction.[8]

Q5: Are there alternative synthesis routes that do not start from 4-chlorophenylacetic acid? A5: Yes, an alternative pathway involves the reaction of 4-chlorobenzaldehyde with bromoform (CHBr₃) and a strong base like potassium hydroxide (KOH).[9] This method builds the carboxylic acid and introduces the bromine in a single pot.

Q6: What are the primary applications of this compound? A6: It is a versatile building block in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals and agrochemicals.[1][10] For example, its ester derivatives are key intermediates in the synthesis of the antithrombotic agent Clopidogrel.[1][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: Moisture can deactivate PBr₃. Bromine may have degraded. 2. Insufficient Catalyst: Not enough PBr₃ or red phosphorus was used to initiate the reaction. 3. Reaction Temperature Too Low: The HVZ reaction often requires heating to proceed at a reasonable rate.[6] 4. Incomplete Reaction: Reaction time may have been too short.1. Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried. 2. Use at least a catalytic amount of PBr₃ (typically 0.1-0.3 equivalents). 3. Gently heat the reaction mixture. Monitor the reaction progress using TLC or ¹H NMR. 4. Extend the reaction time. The HVZ reaction can require several hours or even overnight reflux.[6]
Formation of Multiple Products / Impurities 1. Over-bromination: Using a large excess of bromine can lead to di-bromination if the starting material has multiple α-hydrogens (not an issue for 4-chlorophenylacetic acid). 2. Side Reactions: Extremely high temperatures can cause elimination of HBr, leading to unsaturated byproducts.[3] 3. Starting Material Impurities: Impurities in the initial 4-chlorophenylacetic acid can lead to corresponding brominated impurities.1. Use a controlled amount of bromine (typically 1.0-1.2 equivalents). 2. Maintain a controlled reaction temperature. Avoid excessive heating. 3. Ensure the purity of the starting material by recrystallization or other purification methods before starting the reaction.
Difficult Product Isolation / Work-up 1. Incomplete Hydrolysis: The α-bromo acyl bromide intermediate has not fully hydrolyzed back to the carboxylic acid. 2. Emulsion Formation: Vigorous shaking during aqueous extraction can sometimes lead to stable emulsions. 3. Product is an Oil: The crude product fails to solidify upon cooling.1. Ensure sufficient water is added during the work-up and stir for an adequate amount of time to allow for complete hydrolysis.[4] 2. Add brine (saturated NaCl solution) to help break the emulsion. Allow the layers to separate for a longer period. 3. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, purify the product via column chromatography.
Product Decomposes During Purification 1. Thermal Instability: The product may be sensitive to high temperatures during distillation or prolonged heating. 2. Base Sensitivity: The α-bromo group can be susceptible to elimination or substitution reactions in the presence of base.1. Avoid high-temperature distillation. Use recrystallization from a suitable solvent (e.g., toluene, hexane/ethyl acetate) for purification.[7][9] 2. Use neutral or acidic conditions during work-up and purification.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields from various synthetic methodologies.

Table 1: Hell-Volhard-Zelinsky (HVZ) and Related Methods

Starting Material Brominating Agent Catalyst/Initiator Solvent Temp. Time Yield Reference
Phenylacetic AcidN-Bromosuccinimide (1.1 eq)AIBN (0.05 eq)CCl₄77°C2 h95%[7]
Cyclobutanecarboxylic AcidBr₂ (1.5 eq)Red Phosphorus (36.1 eq)SOCl₂ (neat)RefluxOvernight85% (as ester)[6]
2-chlorophenylacetic acidSodium Bromide (2 eq)50% H₂SO₄ / H₂O₂Dichloromethane / Water10-30°C36 h>78% (as ester)[12]

Table 2: Alternative Synthesis from Aldehyde

Starting Material Key Reagents Solvent Temp. Time Yield Reference
2-chlorobenzaldehydeCHBr₃ (1 eq), KOH (3-4 eq)Isopropyl ether / Water0-5°CSeveral hours67%[9]

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is an adapted general procedure for the α-bromination of 4-chlorophenylacetic acid.

Materials:

  • 4-chlorophenylacetic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene or Hexane/Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-chlorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq).

  • Addition of Bromine: Slowly add bromine (1.1 eq) to the mixture via the dropping funnel. The reaction is exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: Gently heat the reaction mixture to 50-60°C. Stir the mixture at this temperature until the red-brown color of the bromine disappears, indicating its consumption. The reaction progress can be monitored by TLC.

  • Work-up - Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water dropwise to quench the reaction and hydrolyze the intermediate acyl bromide. Stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system like toluene to yield pure this compound.[9]

Protocol 2: Synthesis from 4-Chlorobenzaldehyde

This protocol is adapted from a patented procedure for a similar compound.[9]

Materials:

  • 4-chlorobenzaldehyde

  • Bromoform (CHBr₃)

  • Potassium hydroxide (KOH)

  • An inert solvent (e.g., isopropyl ether)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Reaction Setup: In a flask cooled in an ice-salt bath (0-5°C), dissolve potassium hydroxide (3-4 eq) in water.

  • Addition of Reagents: To the cold KOH solution, add a mixture of 4-chlorobenzaldehyde (1.0 eq) and bromoform (approx. 1.0 eq) dissolved in isopropyl ether.

  • Reaction: Stir the biphasic mixture vigorously at 0-5°C. The reaction may take several hours to a few days. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the product precipitates out.

  • Extraction and Purification: Extract the product with isopropyl ether. Dry the combined organic extracts and evaporate the solvent. The crude product can be purified by recrystallization from toluene to yield pure this compound.[9]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification start 1. Charge Reactor with 4-Chlorophenylacetic Acid & Red Phosphorus add_br2 2. Add Bromine (Br₂) start->add_br2 react 3. Heat and Stir (50-60°C) add_br2->react quench 4. Cool and Quench with Water (Hydrolysis) react->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with H₂O, NaHCO₃, and Brine extract->wash dry 7. Dry and Concentrate wash->dry recrystallize 8. Recrystallize from Toluene dry->recrystallize product Final Product: This compound recrystallize->product

Caption: Experimental Workflow for the HVZ Synthesis.

troubleshooting_tree start Low or No Yield? check_reagents Are reagents (PBr₃/Br₂) fresh and anhydrous? start->check_reagents reagents_no Use fresh/dry reagents. Dry glassware. check_reagents->reagents_no No check_temp Was reaction heated sufficiently? check_reagents->check_temp Yes temp_no Increase temperature. Monitor via TLC. check_temp->temp_no No check_time Was reaction time sufficient? check_temp->check_time Yes time_no Extend reaction time. Reflux overnight if needed. check_time->time_no No success Yield should improve. check_time->success Yes

Caption: Troubleshooting Decision Tree for Low Yield Issues.

References

Technical Support Center: Reactions of 2-Bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-2-(4-chlorophenyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Section 1: Nucleophilic Substitution Reactions

The alpha-carbon of this compound is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the introduction of various functional groups.[1] However, several side reactions can occur, leading to impurities and reduced yields.

Q1: I am performing a nucleophilic substitution with an amine on this compound, but my yield is low and I see multiple spots on my TLC. What are the likely side products?

A1: When reacting this compound with an amine, you may encounter several common side products:

  • Hydrolysis Product: The most common side product is often 2-hydroxy-2-(4-chlorophenyl)acetic acid (4-chloromandelic acid). This occurs if water is present in the reaction mixture, as water can act as a competing nucleophile. One synthetic process for a similar compound notes that mandelic acid formation is a key side reaction that can be limited by maintaining low temperatures (e.g., 0-5 °C).[2]

  • Elimination Product: Although less common for α-bromo carboxylic acids than for α-bromo ketones, an elimination reaction to form 2-(4-chlorophenyl)acrylic acid can occur, particularly if a sterically hindered or strong base is used at elevated temperatures.[3][4]

  • Unreacted Starting Material: Incomplete reaction is common if the nucleophile is weak, the temperature is too low, or the reaction time is insufficient.

Troubleshooting Workflow: Low Yield in Nucleophilic Substitution

start Low Yield / Multiple Products Observed check_water Is water present? (Check solvent dryness, reagents) start->check_water hydrolysis Side Product: 2-hydroxy-2-(4-chlorophenyl)acetic acid Action: Use anhydrous solvents and reagents. check_water->hydrolysis Yes check_base Is a strong or hindered base used? Are elevated temperatures applied? check_water->check_base No hydrolysis->check_base elimination Side Product: 2-(4-chlorophenyl)acrylic acid Action: Use a weaker, non-hindered base. Run at lower temperature. check_base->elimination Yes check_conditions Is the reaction incomplete? (Check TLC against starting material) check_base->check_conditions No elimination->check_conditions incomplete Problem: Incomplete Reaction Action: Increase reaction time, temperature, or use a more potent nucleophile. check_conditions->incomplete Yes end Reaction Optimized check_conditions->end No incomplete->end

Caption: Troubleshooting workflow for identifying common side products.

Section 2: Amide Bond Formation

Coupling the carboxylic acid moiety with an amine is a common transformation. This typically requires an activating agent or "coupling reagent." The choice of reagent and reaction conditions is critical to avoid side products.

Q2: I am using a carbodiimide coupling reagent (like DCC or EDC) to form an amide, but I have a persistent, difficult-to-remove impurity. What is it?

A2: With carbodiimide coupling reagents, the primary byproduct is the corresponding urea.[5]

  • If you use N,N'-dicyclohexylcarbodiimide (DCC) , the byproduct is dicyclohexylurea (DCU) . DCU is notoriously insoluble in many common organic solvents like dichloromethane and can often be removed by filtration, but some may remain in solution.

  • If you use a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) , the byproduct is ethyl-(N',N'-dimethylamino)propyl urea (EDU) , which is typically removed during an aqueous workup.

Another potential issue is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction is more common if the amine is added slowly or is not sufficiently nucleophilic.

Table 1: Common Coupling Reagents and Their Byproducts

Coupling ReagentAcronymPrimary ByproductRemoval Strategy
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Filtration (often insoluble)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCN-Ethyl-N'-(3-dimethylaminopropyl)ureaAqueous workup (water-soluble)[5]
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUGuanidinium byproducts, TetramethylureaAqueous workup

Q3: My starting material is chiral. What is the risk of racemization during amide coupling?

A3: Racemization at the alpha-carbon is a significant risk during amide bond formation, especially with carbodiimide reagents. The activated O-acylisourea intermediate is susceptible to epimerization.[5] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are often used. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization before reacting with the amine.

Section 3: Esterification

Esterification of the carboxylic acid is often performed prior to nucleophilic substitution at the alpha-carbon.[1] While generally a straightforward reaction, side products can still form.

Q4: I am performing a Fischer esterification with methanol and sulfuric acid. What potential side reactions should I be aware of?

A4: The primary side reaction under acidic, heated conditions is the competing nucleophilic substitution of the bromide by the alcohol (methanol) or by water (if present).

  • Methoxy Substitution: The alcohol solvent (e.g., methanol) can act as a nucleophile and displace the bromine, leading to the formation of methyl 2-methoxy-2-(4-chlorophenyl)acetate .

  • Hydrolysis: As with other reaction types, the presence of water can lead to the formation of 2-hydroxy-2-(4-chlorophenyl)acetic acid .[2]

To minimize these, it is advisable to use the minimum amount of heat required and ensure all reagents and glassware are anhydrous.

General Reaction Scheme: Main Products and Side Products

sub This compound main_product Desired Product 2-(Nu)-2-(4-chlorophenyl)acetic acid sub->main_product + Nucleophile (Nu-) (e.g., R2NH) hydrolysis_product Side Product 2-hydroxy-2-(4-chlorophenyl)acetic acid sub->hydrolysis_product + H2O (Hydrolysis) elimination_product Side Product 2-(4-chlorophenyl)acrylic acid sub->elimination_product + Strong Base (Elimination) decarboxylation_product Side Product 1-bromo-1-(4-chlorophenyl)methane sub->decarboxylation_product + High Heat (Decarboxylation)

Caption: Common reaction pathways for the title compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-bromo-2-(2-chlorophenyl)acetate

This protocol is adapted from a patented procedure for a similar compound and illustrates a typical esterification.[2]

  • Dissolution: Dissolve 55 g of α-bromo(2-chloro)phenylacetic acid in 200 ml of methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst Addition: Carefully add 30 g of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: Add 100 ml of isopropyl ether and 100 ml of water to the residue. Neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Separate the layers. The organic phase is washed with water, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the resulting methyl ester can be purified by distillation under reduced pressure.

Protocol 2: Nucleophilic Substitution with an Amine (General)

This protocol outlines a general procedure for the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives from a related bromo-acetamide starting material, illustrating the substitution of the bromine.[6]

  • Reagent Preparation: Dissolve 1 equivalent of the α-bromo acid or ester in a suitable aprotic solvent (e.g., Dichloromethane, THF).

  • Amine Addition: Add 1.1 to 2 equivalents of the desired amine to the solution.

  • Base Addition: Add an appropriate base (e.g., potassium carbonate, triethylamine) to neutralize the HBr formed during the reaction. For reactions with the free acid, a stronger base may be needed to deprotonate the carboxylic acid first.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Purification of 2-Bromo-2-(4-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-2-(4-chlorophenyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, silica gel column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and yield.

Q2: What are the likely impurities in my crude this compound synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?

A2: Common impurities originating from the HVZ synthesis include unreacted starting material (2-(4-chlorophenyl)acetic acid), the intermediate acyl bromide, and residual bromine.[1][2] Over-bromination leading to dibrominated species is also a possibility, though monobromination is generally favored under standard conditions.[3]

Q3: My purified this compound is a brownish or yellowish powder, but the literature reports a white to off-white solid. What causes this discoloration?

A3: Discoloration can be due to trace impurities or degradation.[4] Alpha-bromo acids can be unstable and may darken over time, particularly with exposure to light, air, or residual acid (like HBr) from the bromination reaction. Washing the crude product with a solution of sodium thiosulfate can help remove residual bromine, which is a common source of color.[5]

Q4: Can I use column chromatography to purify this carboxylic acid? I'm concerned about streaking.

A4: Yes, column chromatography is a viable method. Carboxylic acids can indeed streak on silica gel. To prevent this, it's recommended to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system.[6] This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.

Q5: How can I confirm the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its derivatives.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[7] Melting point analysis is also a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery The compound is too soluble in the chosen solvent, even at cold temperatures.- Select a solvent or solvent system where the compound has lower solubility at low temperatures. Toluene has been used successfully for similar compounds.[9]- Use the minimum amount of hot solvent necessary for complete dissolution.[4]- After slow cooling to room temperature, place the flask in an ice bath for an extended period to maximize precipitation.[6]
Product "Oils Out" Instead of Crystallizing The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[4]
Impurities are inhibiting crystallization.- Try pre-purifying the material by passing it through a short plug of silica gel to remove baseline impurities before recrystallization.[4]
The boiling point of the solvent is higher than the melting point of the compound.- Choose a lower-boiling point solvent or a solvent mixture.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or crystallization is slow to initiate.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6]- Add a seed crystal of the pure compound.[4]- Reduce the solvent volume by gentle evaporation and allow it to cool again.[4]
Silica Gel Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities The mobile phase polarity is incorrect.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for the desired compound.[10]- If compounds elute too quickly (high Rf), decrease the mobile phase polarity (e.g., increase the hexane percentage in a hexane/ethyl acetate system).[4]- If compounds elute too slowly (low Rf), increase the polarity.
Product Streaks/Tails on the Column The carboxylic acid is interacting strongly with the acidic silica gel.- Add 0.1-1% of a volatile acid (e.g., acetic acid) to your eluent to suppress deprotonation and reduce tailing.[6]
Product Elutes with the Solvent Front The mobile phase is far too polar.- Begin with a much less polar mobile phase, such as pure hexane or dichloromethane, and gradually increase the polarity (gradient elution).[4]
Cracks Appear in the Silica Bed The column was packed improperly or has run dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.[11]

Data Presentation

Comparison of Purification Techniques
Technique Typical Purity Expected Yield Primary Advantages Common Drawbacks
Recrystallization Good to Excellent (>98%)60-90%Cost-effective, scalable, simple setup.Can have lower recovery; finding a suitable solvent can be trial-and-error; may not remove impurities with similar solubility.
Column Chromatography Excellent (>99%)50-85%High resolution, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, can be costly for large-scale purification.
Acid-Base Extraction Good (>95%)70-95%Excellent for separating acidic products from neutral or basic impurities; high throughput.Less effective for removing acidic impurities; requires use of aqueous and organic solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, hexane/ethyl acetate mixtures, ethanol). A suitable solvent will dissolve the compound when hot but show low solubility when cold.[9][12]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material and run TLC plates with various solvent systems (e.g., hexane:ethyl acetate with 0.5% acetic acid) to find a system that gives the product an Rf value of approximately 0.3-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product, containing the acidic desired product and neutral impurities, in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[13] Stopper the funnel and shake, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the desired product will be in the upper aqueous layer, while neutral impurities remain in the organic layer. Drain the lower organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start 2-(4-chlorophenyl)acetic acid hvz Hell-Volhard-Zelinsky (Br₂, PBr₃) start->hvz crude Crude Product hvz->crude recryst Recrystallization crude->recryst Dissolve in hot solvent chrom Column Chromatography crude->chrom Adsorb on silica gel extract Acid-Base Extraction crude->extract Dissolve & extract with base pure_product Pure Product recryst->pure_product chrom->pure_product extract->pure_product hplc HPLC pure_product->hplc nmr NMR pure_product->nmr mp Melting Point pure_product->mp

Caption: General experimental workflow from synthesis to purification and analysis.

troubleshooting_recrystallization start Crude Product Oils Out cause1 Cause: Rapid Cooling start->cause1 cause2 Cause: Impurities Present start->cause2 cause3 Cause: Solvent BP > Compound MP start->cause3 solution1 Solution: Allow slow cooling to room temp before placing in ice bath. cause1->solution1 solution2 Solution: Pre-purify with a short silica plug. cause2->solution2 solution3 Solution: Choose a lower-boiling point solvent. cause3->solution3

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

Caption: Logical pathway for purification via acid-base extraction.

References

Overcoming challenges in the bromination of 4-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the bromination of 4-chlorophenylacetic acid, a crucial intermediate in pharmaceutical and agrochemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of brominating 4-chlorophenylacetic acid?

The primary objective is to introduce a bromine atom at the alpha (α) position of the carboxylic acid, yielding α-bromo-4-chlorophenylacetic acid. This product is a versatile synthetic intermediate because the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Q2: What are the most common methods for the α-bromination of 4-chlorophenylacetic acid?

The two most prevalent methods are:

  • The Hell-Volhard-Zelinsky (HVZ) reaction: This is a classic method for the α-halogenation of carboxylic acids.[1][2][3][4] It involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5]

  • N-Bromosuccinimide (NBS) Bromination: NBS can be used as a source of bromine.[6] For α-bromination of carbonyl derivatives, this reaction can proceed through either a radical pathway or via acid catalysis.[6]

Q3: Why is the Hell-Volhard-Zelinsky (HVZ) reaction so frequently used for this transformation?

The HVZ reaction is highly effective for the selective α-bromination of carboxylic acids.[5] The reaction mechanism involves the in-situ formation of an acyl bromide, which readily enolizes.[7] This enol intermediate is key to the reaction's success, as it selectively reacts with bromine at the α-position, whereas the carboxylic acid itself does not enolize sufficiently for the reaction to occur.[7]

Q4: Are there significant safety concerns with these bromination reactions?

Yes. Bromine (Br₂) is a highly corrosive and toxic liquid. The HVZ reaction often requires high temperatures, which can increase the vapor pressure of hazardous reagents.[2][4] N-Bromosuccinimide (NBS) is an irritant.[6] The final product, α-bromo-4-chlorophenylacetic acid, is corrosive and can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Low or No Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes?

A: Low or no yield is a common issue that can stem from several factors. Consult the following table and workflow to diagnose the problem.

Potential CauseRecommended ActionExplanation
Insufficient Reaction Time/Temp Increase reaction time and/or temperature. Monitor reaction progress using TLC.The HVZ reaction is known to require harsh conditions, including high temperatures (>373 K) and prolonged reaction times to proceed to completion.[2][4][9]
Impure Reagents Use freshly purified or new reagents. For NBS, recrystallization from hot water can improve purity.[6]Impurities in 4-chlorophenylacetic acid can interfere with the reaction. Impure or degraded NBS can lead to unreliable results.[6]
Moisture in the Reaction Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The intermediates in the HVZ reaction, such as phosphorus tribromide and the acyl bromide, are sensitive to moisture. Water can quench these reactive species and halt the catalytic cycle.
Inefficient Initiation (NBS) If using NBS with a radical pathway, ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is active and used at the correct temperature.[10]Radical initiators have specific decomposition temperatures required to generate radicals and start the reaction.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_conditions Were reaction time and temperature sufficient? start->check_conditions check_reagents Are reagents (NBS, PBr3) pure and active? check_conditions->check_reagents Yes increase_cond Action: Increase reflux time and/or temperature. Monitor via TLC. check_conditions->increase_cond No check_moisture Was the reaction run under anhydrous conditions? check_reagents->check_moisture Yes purify_reagents Action: Use fresh/purified reagents. Recrystallize NBS. check_reagents->purify_reagents No dry_system Action: Use oven-dried glassware and anhydrous solvents. Use inert atm. check_moisture->dry_system No end Problem Resolved check_moisture->end Yes increase_cond->end purify_reagents->end dry_system->end

Caption: Troubleshooting decision tree for low yield issues.

Formation of Multiple Products

Q: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks. What are these side products and how can I avoid them?

A: The formation of multiple products indicates a lack of selectivity. The most common side products are di-brominated species and products of aromatic ring bromination.

Side ProductHow to MinimizeExplanation
α,α-Dibrominated Acid Use stoichiometric amounts of the brominating agent (1.0-1.1 equivalents of Br₂ or NBS). Add the brominating agent slowly to the reaction mixture.The mono-brominated product is less nucleophilic, but under forcing conditions or with excess bromine, a second bromination at the alpha position can occur.[5]
Ring Bromination Use a method specific for α-bromination like HVZ. Avoid Lewis acid catalysts that promote electrophilic aromatic substitution (e.g., FeBr₃).The chloro- and acetic acid groups are ortho, para-directing. While the HVZ reaction favors α-bromination, using general brominating conditions without a specific catalyst for the alpha position can lead to bromination on the aromatic ring.
Unreacted Starting Material Ensure sufficient reaction time and temperature. Confirm the purity and reactivity of your brominating agent.Incomplete conversion is a common reason for observing multiple species.[11]

Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol describes the α-bromination of 4-chlorophenylacetic acid using bromine and phosphorus tribromide.

Reagents & Equipment:

  • 4-Chlorophenylacetic Acid

  • Bromine (Br₂)

  • Phosphorus Tribromide (PBr₃), catalytic amount

  • Anhydrous solvent (e.g., CCl₄ or neat)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

  • Apparatus for aqueous work-up and recrystallization

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Initial Charge: To the flask, add 4-chlorophenylacetic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

  • Bromine Addition: Heat the mixture to a gentle reflux. Slowly add bromine (1.1 eq) via the dropping funnel over 1-2 hours. The red color of bromine should dissipate as it is consumed.

  • Reaction: Maintain the mixture at reflux overnight (12-18 hours). Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into cold water or an alcohol (e.g., ethanol) to quench excess bromine and hydrolyze the acyl bromide intermediate.[3][9]

  • Extraction: If a solvent was used, separate the organic layer. If the reaction was run neat, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extracts with sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or hexane/ethyl acetate).[12]

General Experimental Workflow

G A 1. Reaction Setup (Dry Glassware, Inert Atm.) B 2. Add Reactants (4-CPAA, PBr3 catalyst) A->B C 3. Heat to Reflux & Add Bromine Slowly B->C D 4. Maintain Reflux (12-18h, Monitor via TLC) C->D E 5. Quench & Work-up (Water/Alcohol, Extraction) D->E F 6. Purification (Recrystallization) E->F G Final Product (α-Bromo-4-CPAA) F->G

Caption: General workflow for the HVZ bromination of 4-CPAA.

Method 2: N-Bromosuccinimide (NBS) Bromination

This protocol is an alternative that avoids the use of liquid bromine.

Reagents & Equipment:

  • 4-Chlorophenylacetic Acid

  • N-Bromosuccinimide (NBS)

  • Acid catalyst (e.g., H₂SO₄) or Radical Initiator (e.g., AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Standard reflux and work-up apparatus

Procedure (Acid-Catalyzed):

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylacetic acid (1.0 eq) in an anhydrous solvent like CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on top.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Reaction Data

The following table summarizes typical reaction conditions. Yields are highly dependent on reaction scale, purity of reagents, and optimization.

ParameterHell-Volhard-Zelinsky (HVZ)NBS Bromination (Acid-Cat.)
Brominating Agent Br₂N-Bromosuccinimide (NBS)
Catalyst PBr₃ or Red PhosphorusH₂SO₄ (catalytic)
Stoichiometry ~1.1 eq of Br₂~1.1 eq of NBS
Solvent CCl₄ or NeatCCl₄
Temperature Reflux (High Temp)[4]Reflux
Typical Reaction Time 12 - 24 hours4 - 12 hours
Reported Yield 60-85% (Varies)[9][12]Moderate to Good (Substrate Dependent)

Hell-Volhard-Zelinsky Reaction Pathway

G sub 4-Chlorophenylacetic Acid acyl_bromide Acyl Bromide Intermediate sub->acyl_bromide + PBr3 cat PBr3 br2 Br2 enol Enol Tautomer acyl_bromide->enol Tautomerization (HBr catalyzed) bromo_acyl_bromide α-Bromo Acyl Bromide enol->bromo_acyl_bromide + Br2 product α-Bromo-4-chlorophenylacetic Acid bromo_acyl_bromide->product + H2O water H2O (Work-up)

Caption: Simplified pathway of the Hell-Volhard-Zelinsky reaction.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nucleophilic substitution of 2-bromo-2-(4-chlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?

A1: The reaction is expected to proceed via an S(N)2 (bimolecular nucleophilic substitution) mechanism. The substrate is a secondary alkyl halide, but the alpha-carbon is activated by the adjacent carboxylic acid group. This carbonyl group helps to stabilize the transition state, making the S(_N)2 pathway favorable.[1][2] The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon is chiral.[3]

Q2: How does the choice of solvent affect the reaction?

A2: The choice of solvent is critical for optimizing S(N)2 reactions. Polar aprotic solvents such as DMSO, DMF, or acetone are generally preferred. These solvents can dissolve both the substrate and the nucleophilic salt while poorly solvating the anion of the nucleophile. This "naked" nucleophile is more reactive, leading to a faster reaction rate. Polar protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thus slowing down the S(_N)2 reaction.

Q3: What are common nucleophiles used in this reaction, and how does their strength impact the outcome?

A3: A variety of nucleophiles can be used to displace the bromide. Common examples include ammonia (for amination), sodium azide (to introduce an azide group, which can be further reduced to an amine), sodium hydroxide (for hydroxylation), and various thiols (for thia-ether formation).[1][4] Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. For instance, negatively charged nucleophiles (e.g., OH

^-
, RS
^-
) are typically more potent than their neutral counterparts (H(_2)O, RSH).

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid can react with basic nucleophiles. This can consume the nucleophile in an acid-base reaction rather than the desired substitution. To circumvent this, it is common to either deprotonate the carboxylic acid with a non-nucleophilic base prior to adding the nucleophile or to use an excess of the nucleophile. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl ester) before carrying out the nucleophilic substitution.

Q5: What are the potential side reactions?

A5: The primary side reaction of concern is elimination (E2), especially when using a strong, sterically hindered base as a nucleophile.[5] Elevated temperatures can also favor elimination over substitution. Another potential issue is the reaction of the nucleophile with the carboxylic acid group, as mentioned previously. If the reaction conditions are too harsh, decarboxylation might also occur, although this is less common under typical nucleophilic substitution conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question Possible Cause Recommended Solution
Is the nucleophile strong enough? The chosen nucleophile may be too weak to displace the bromide under the current conditions.- Switch to a stronger nucleophile (e.g., use the conjugate base).- If using a neutral nucleophile, consider catalysis or conversion to its more reactive anionic form.
Is the solvent appropriate? A polar protic solvent might be deactivating the nucleophile.- Switch to a polar aprotic solvent like DMF, DMSO, or acetone to enhance nucleophilicity.[6]
Is the temperature too low? The reaction may lack sufficient activation energy.- Gradually increase the reaction temperature while monitoring for the formation of side products (e.g., elimination products).
Did the nucleophile react with the carboxylic acid? The acidic proton of the substrate can be neutralized by a basic nucleophile.- Use an excess of the nucleophile (at least 2 equivalents).- Alternatively, protect the carboxylic acid as an ester before the substitution step.

Issue 2: Formation of Significant Side Products (e.g., Elimination Product)

Question Possible Cause Recommended Solution
Is the nucleophile also a strong base? Strong, bulky bases favor the E2 elimination pathway.- Use a less sterically hindered nucleophile that is a weaker base but still a good nucleophile (e.g., azide, cyanide).[7]
Is the reaction temperature too high? Higher temperatures often favor elimination over substitution.- Run the reaction at a lower temperature for a longer period.
Is the solvent promoting elimination? Certain solvent/base combinations can favor elimination.- Ensure the solvent choice is optimal for S(_N)2 (polar aprotic).

Issue 3: Difficulty in Product Isolation and Purification

Question Possible Cause Recommended Solution
Is the product an amino acid? Amino acids are zwitterionic and can be difficult to extract from aqueous solutions.- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation.[8][9]
Is the product a salt? The product may have formed a salt with other ions in the reaction mixture.- During workup, perform an acid/base extraction to convert the product to a neutral form that is more soluble in organic solvents.
Are there unreacted starting materials or byproducts? The reaction may not have gone to completion, or side reactions may have occurred.- Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography for purification if simple extraction and crystallization are insufficient.

Data Presentation

Table 1: Illustrative Reaction Conditions for Nucleophilic Substitution

(Note: The following data is compiled from reactions on analogous α-bromo acids and should be considered as a starting point for optimization of the reaction with this compound.)

NucleophileReagentSolventTemperature (°C)Time (h)Approx. Yield (%)ProductReference
AmineAq. Ammonia (excess)DichloromethaneRoom Temp.24~60-702-amino-2-(4-chlorophenyl)acetic acid[4]
AzideSodium Azide (NaN(_3))Water or DMF0 to Room Temp.12-16~702-azido-2-(4-chlorophenyl)acetic acid[10]
HydroxideSodium Hydroxide (NaOH)Water/Organic Co-solvent100-18015Variable2-hydroxy-2-(4-chlorophenyl)acetic acid[11]
ThiolateThiol + Base (e.g., NaOH)Ethanol or NMPRoom Temp. to 701-12>802-(alkylthio)-2-(4-chlorophenyl)acetic acid

Experimental Protocols

Protocol 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.

  • Nucleophile Addition: Add an excess of aqueous ammonia (e.g., 10 equivalents) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers.

  • Isolation: Acidify the aqueous layer with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-azido-2-(4-chlorophenyl)acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 - 2.0 eq) in water or DMF and cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in a minimal amount of the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Acidify the solution to pH ~1-2 with a dilute acid (e.g., HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substituted Product TS->Product Inversion of Stereochemistry LG Br⁻ TS->LG Leaving Group Departs

Caption: General S(_N)2 reaction mechanism.

experimental_workflow A 1. Reaction Setup Dissolve substrate in solvent B 2. Add Nucleophile (and base if required) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Reaction Quench (e.g., add water) C->D E 5. Workup (Extraction / pH adjustment) D->E F 6. Isolation (Filtration / Evaporation) E->F G 7. Purification (Crystallization / Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow.

troubleshooting_tree Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Products Formed Start->SideProducts CheckNucleophile Is Nucleophile Strong Enough? LowYield->CheckNucleophile No CheckSolvent Using Polar Aprotic Solvent? LowYield->CheckSolvent Yes CheckBase Is Nucleophile a Bulky Base? SideProducts->CheckBase Yes CheckTemp2 Is Temperature Too High? SideProducts->CheckTemp2 No Sol1 Use Stronger Nucleophile CheckNucleophile->Sol1 CheckTemp Is Temperature Optimal? CheckSolvent->CheckTemp Yes Sol2 Switch to DMF/DMSO CheckSolvent->Sol2 No Sol3 Increase Temperature CheckTemp->Sol3 No Sol4 Use Less Basic Nucleophile (e.g., Azide) CheckBase->Sol4 Sol5 Lower Reaction Temperature CheckTemp2->Sol5 Yes

Caption: A decision tree for troubleshooting.

References

Preventing byproduct formation in clopidogrel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clopidogrel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the synthesis of clopidogrel.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during clopidogrel synthesis in a question-and-answer format.

Issue 1: High Levels of Carboxylic Acid Impurity (Impurity A)

Question: My final product shows a significant peak corresponding to the clopidogrel carboxylic acid impurity (Impurity A). What are the likely causes and how can I minimize its formation?

Answer:

The formation of the carboxylic acid impurity, (S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid, is primarily due to the hydrolysis of the methyl ester group of clopidogrel.[1][2][3][4][5][6][7][8][9][10][11] This hydrolysis can occur under both acidic and basic conditions, particularly during work-up and purification steps.[1][4]

Troubleshooting Steps:

  • pH Control During Work-up: Avoid exposing the clopidogrel base to strongly acidic or basic aqueous solutions for extended periods. During the conversion of clopidogrel salts to the free base, use a mild base like sodium bicarbonate and work quickly.[12][13] Ensure the pH is maintained in a neutral to slightly basic range (pH 7-8) during extractions.[1][7]

  • Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[1][2] Conduct all work-up and purification steps at or below room temperature if possible. When concentrating solutions, use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., below 50-60°C).[1][7]

  • Moisture Control: The presence of water can facilitate hydrolysis. Ensure all solvents are anhydrous, especially during the final crystallization and drying steps. Store the final product in a dry environment.[1][2]

  • Esterification of the Impurity: If the carboxylic acid impurity has already formed in significant amounts, it is possible to convert it back to clopidogrel. One method involves refluxing the crude product with methanol and a catalyst like sulfuric acid to re-esterify the carboxylic acid.[14]

Quantitative Impact of pH and Temperature on Clopidogrel Degradation:

ConditionDegradation of ClopidogrelPrimary Degradation Product
0.1N HClMinimal degradation (e.g., ~1.35% after exposure)[15]Clopidogrel Carboxylic Acid
0.1N NaOHSignificant degradation (e.g., ~19.22% after exposure)[15]Clopidogrel Carboxylic Acid
Heat (30 minutes)Significant degradation (e.g., up to 22.83% loss)[15]Clopidogrel Carboxylic Acid
UV Light ExposureModerate degradation (e.g., ~7.55% loss)[15]Clopidogrel Carboxylic Acid

Table 1: Influence of Stress Conditions on Clopidogrel Degradation.

Issue 2: Presence of the Undesired (R)-Enantiomer (Impurity C)

Question: My chiral HPLC analysis indicates a higher than acceptable level of the (R)-enantiomer of clopidogrel (Impurity C). How can I control the stereochemistry of my synthesis?

Answer:

The presence of the inactive (R)-enantiomer is a common issue in clopidogrel synthesis. It can arise from two main sources: incomplete resolution of a racemic mixture or racemization of the desired (S)-enantiomer during the synthesis.[13][16][17]

Troubleshooting Steps:

  • Effective Resolution: If you are starting from a racemic mixture of clopidogrel or a key intermediate, the resolution step is critical. The most common method is the diastereomeric salt crystallization using a chiral resolving agent, such as L-camphorsulfonic acid.[1][12]

    • Solvent Selection: The choice of solvent is crucial for efficient resolution. Toluene is a commonly used solvent for the crystallization of the (S)-clopidogrel-L-camphorsulfonate salt.

    • Temperature Control: A controlled cooling profile during crystallization is essential to ensure selective precipitation of the desired diastereomer.

  • Preventing Racemization: The chiral center in clopidogrel can be susceptible to racemization, especially under basic conditions.[13]

    • Base Selection: During steps where a base is required (e.g., neutralization or salt formation), use mild, non-nucleophilic bases. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if possible, or use them at low temperatures and for short durations.[13]

    • Temperature: Keep the reaction temperature as low as feasible during steps where the chiral center is potentially labile. Racemization is generally accelerated at higher temperatures.

  • Recycling the (R)-Enantiomer: The unwanted (R)-enantiomer can be converted back to the racemic mixture and re-subjected to the resolution process. This is typically achieved by treating the (R)-enantiomer with a catalytic amount of a base, such as potassium tert-butoxide, in a suitable solvent.[13]

Racemization of (R)-Clopidogrel:

BaseSolventTemperatureOutcome
Potassium tert-butoxide (catalytic)Toluene< 20°C (preferably ~0°C)Conversion of (R)-clopidogrel to a racemic mixture.[13]
Sodium CarbonateVariousElevatedCan lead to racemization but may also cause hydrolysis.[1]

Table 2: Conditions for Racemization of the (R)-enantiomer.

Issue 3: Formation of Regioisomeric Impurity (Impurity B)

Question: I am observing an impurity with a similar mass to clopidogrel but a different retention time in my HPLC analysis. I suspect it is the regioisomeric impurity (Impurity B). How is this formed and how can I avoid it?

Answer:

Impurity B is a regioisomer of clopidogrel, specifically methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate.[4] Its formation is a known issue in certain synthetic routes, particularly those involving a Pictet-Spengler type cyclization. The regioselectivity of this reaction can be influenced by the starting materials and reaction conditions.

Troubleshooting Steps:

  • Choice of Starting Materials: The formation of Impurity B is often associated with the use of 2-thiophene ethanol as a starting material, which can lead to cyclization at either the 2- or 3-position of the thiophene ring. Using a pre-formed thieno[3,2-c]pyridine ring system as a starting material can eliminate the possibility of forming this regioisomer.

  • Control of Cyclization Conditions: If your synthesis involves a Pictet-Spengler reaction, the choice of acid catalyst and reaction temperature can influence the regioselectivity.

    • Acid Catalyst: Experiment with different Brønsted or Lewis acids to optimize the cyclization towards the desired regioisomer.

    • Temperature: Lowering the reaction temperature may improve the regioselectivity of the cyclization.

  • Purification: If Impurity B is formed, it can often be separated from clopidogrel by chromatography. Reverse-phase HPLC methods have been developed that can resolve clopidogrel from Impurity B.[4] Careful optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to clopidogrel synthesis and impurity analysis.

Protocol 1: Synthesis of Racemic Clopidogrel

This protocol is a general representation of a common synthetic route.

Step 1: Synthesis of 2-(2-thienyl)ethyl tosylate

  • To a solution of 2-thiophene ethanol (1 equivalent) in toluene, add p-toluenesulfonyl chloride (1.1 equivalents).

  • Cool the mixture to approximately 5°C.

  • Slowly add triethylamine (1.2 equivalents) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture and wash the filtrate with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-(2-thienyl)ethyl tosylate.

Step 2: Synthesis of methyl 2-((2-(thiophen-2-yl)ethyl)amino)(2-chlorophenyl)acetate

  • Combine methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (1 equivalent) and 2-(2-thienyl)ethyl tosylate (1.1 equivalents) in a suitable solvent such as toluene.

  • Add a base, for example, dipotassium hydrogen phosphate (2 equivalents).

  • Heat the mixture to reflux (around 100-110°C) and stir for several hours until the reaction is complete.[1]

  • Cool the reaction mixture, add water, and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

Step 3: Cyclization to form Racemic Clopidogrel

  • Dissolve the crude product from Step 2 in a suitable solvent.

  • Add formaldehyde (an excess, e.g., in the form of paraformaldehyde).

  • Heat the mixture to facilitate the cyclization reaction.

  • After the reaction is complete, perform an aqueous work-up.

  • Purify the crude racemic clopidogrel by column chromatography or crystallization.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is suitable for determining the enantiomeric excess of (S)-clopidogrel and quantifying the (R)-enantiomer (Impurity C).

  • Column: Chiral stationary phase, e.g., ChiraDex (5 µm, 4 x 250 mm).[18]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M potassium dihydrogen phosphate solution (e.g., 15:5:80 v/v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 17°C.[18]

  • Detection: UV at 220 nm.[18]

  • Injection Volume: 20 µL.[18]

Sample Preparation:

  • Accurately weigh and dissolve the clopidogrel sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Reverse-Phase HPLC for Impurity Profiling

This method can be used to separate clopidogrel from its carboxylic acid impurity (Impurity A) and other process-related impurities.

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

Sample Preparation:

  • Prepare a sample solution of clopidogrel in the mobile phase at a concentration of about 0.5 mg/mL.

  • Filter through a 0.45 µm filter before injection.

Diagrams

The following diagrams illustrate key pathways and workflows in clopidogrel synthesis and byproduct management.

Clopidogrel_Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps 2_Chlorophenylglycine_Methyl_Ester 2-Chlorophenylglycine Methyl Ester Condensation Condensation 2_Chlorophenylglycine_Methyl_Ester->Condensation Thieno_pyridine 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Thieno_pyridine->Condensation Racemic_Clopidogrel Racemic Clopidogrel Condensation->Racemic_Clopidogrel Resolution Resolution with L-Camphorsulfonic Acid Racemic_Clopidogrel->Resolution S_Clopidogrel_Salt (S)-Clopidogrel Camphorsulfonate Salt Resolution->S_Clopidogrel_Salt Liberation Liberation of Free Base S_Clopidogrel_Salt->Liberation Final_Product (S)-Clopidogrel Liberation->Final_Product

Caption: A simplified workflow for the synthesis of (S)-Clopidogrel.

Byproduct_Formation cluster_byproducts Byproduct Formation Pathways Clopidogrel (S)-Clopidogrel Hydrolysis Hydrolysis (Acidic/Basic Conditions, High Temperature, Moisture) Clopidogrel->Hydrolysis Racemization Racemization (Basic Conditions, High Temperature) Clopidogrel->Racemization Impurity_A Impurity A (Carboxylic Acid) Hydrolysis->Impurity_A Impurity_C Impurity C ((R)-Enantiomer) Racemization->Impurity_C Side_Reaction Side Reaction (Pictet-Spengler Cyclization) Impurity_B Impurity B (Regioisomer) Side_Reaction->Impurity_B During Synthesis

Caption: Major pathways for the formation of key impurities in clopidogrel synthesis.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, MS, NMR) Start->Identify Decision Impurity Identity? Identify->Decision Impurity_A Impurity A (Carboxylic Acid) Decision->Impurity_A A Impurity_C Impurity C (R-Enantiomer) Decision->Impurity_C C Impurity_B Impurity B (Regioisomer) Decision->Impurity_B B Action_A Optimize Work-up: - Control pH - Lower Temperature - Use Anhydrous Solvents Impurity_A->Action_A Action_C Optimize Resolution: - Solvent Selection - Temperature Control Prevent Racemization: - Use Mild Base Impurity_C->Action_C Action_B Modify Synthesis: - Change Starting Material - Optimize Cyclization Optimize Purification Impurity_B->Action_B End Impurity Level Acceptable Action_A->End Action_C->End Action_B->End

Caption: A logical workflow for troubleshooting common impurities in clopidogrel synthesis.

References

Troubleshooting guide for reactions involving 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-2-(4-chlorophenyl)acetic acid. It addresses common issues encountered during synthesis and reactions involving this versatile intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The molecule has two primary reactive sites. The most significant is the alpha-carbon (the carbon adjacent to the carboxylic acid), where the bromine atom acts as an excellent leaving group. This makes the alpha-carbon highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of various functional groups.[1][2][3] The second reactive site is the carboxylic acid group itself, which can undergo reactions such as esterification.

Q2: Why is my reaction yield low when using this compound?

Low yields can stem from several factors depending on the specific reaction being performed. For esterification, the primary cause is often the reversible nature of the reaction and the presence of water.[4][5] For nucleophilic substitution reactions, issues can include a non-optimal choice of solvent, base, or temperature, or interference from the acidic proton of the carboxylic acid group.

Q3: What are common side reactions to be aware of?

The most common side reactions include:

  • Elimination: Under certain conditions (e.g., with a strong, sterically hindered base), an elimination reaction can occur to form an α,β-unsaturated carboxylic acid, although this is generally less favorable than for α-bromo ketones or aldehydes.[6]

  • Hydrolysis: The bromine atom can be hydrolyzed back to a hydroxyl group if excess water is present, especially under basic conditions, forming 2-(4-chlorophenyl)-2-hydroxyacetic acid.[2][3]

  • Starting Material Impurities: The synthesis of this compound can sometimes result in impurities that may interfere with subsequent reactions.

Q4: How should I properly store and handle this compound?

This compound should be stored in a tightly sealed container in a dry environment, preferably at refrigerated temperatures (2-8°C).[7] According to safety data, it is a skin and eye irritant and may cause respiratory irritation.[8] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Section 2: Troubleshooting Guides

Guide 1: Fischer Esterification Reactions

Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common application for this compound.[4][5] However, its equilibrium nature presents challenges.

Problem: Low or No Conversion to the Ester

Possible Cause Suggested Solution
Equilibrium Limitation / Water Presence The reaction is reversible, and water produced during the reaction can hydrolyze the ester back to the starting materials.[4][5]
Insufficient Catalyst Activity The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old, hydrated, or used in an insufficient quantity.[4]
Low Reaction Temperature or Insufficient Time The reaction rate may be too slow to reach equilibrium or a high conversion within the allotted time.[4][5]
Purity of Starting Material Impurities in the this compound or the alcohol can inhibit the reaction.

Problem: Difficulties in Product Isolation and Purification

Possible Cause Suggested Solution
Incomplete Removal of Acid Catalyst Residual acid catalyst can complicate purification and may cause product degradation.[5]
Emulsion Formation A stable emulsion can form during the aqueous extraction, making phase separation difficult.[4][5]
Product Precipitation Issues The desired ester may not precipitate as expected from the reaction mixture.[9]
Guide 2: Nucleophilic Substitution Reactions at the Alpha-Carbon

These reactions are key to the utility of this compound as a building block.[1]

Problem: Reaction is Slow or Does Not Proceed

Possible Cause Suggested Solution
Interference from Carboxylic Acid Proton The acidic proton of the carboxylic acid can react with the nucleophile or base, quenching it and preventing the desired substitution.
Poor Nucleophile or Solvent Choice The nucleophile may not be strong enough, or the solvent may not adequately facilitate an SN2 reaction.
Steric Hindrance The bulky 4-chlorophenyl group may sterically hinder the approach of a large nucleophile.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl 2-bromo-2-(4-chlorophenyl)acetate, an intermediate used in the synthesis of compounds like Clopidogrel.[1][10]

  • Materials:

    • This compound (1.0 eq)

    • Methanol (Anhydrous, ~20-50 eq, serving as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.02 eq)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and methanol. b. Stir the mixture until the acid dissolves completely. c. Slowly and carefully add the concentrated sulfuric acid to the stirring solution. d. Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC. e. Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup and Purification: a. Remove the excess methanol under reduced pressure using a rotary evaporator.[11] b. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[5] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. f. Purify the crude product by silica gel column chromatography or recrystallization if necessary.[12]

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a generalized method for reacting a nucleophile (Nu⁻) at the alpha-carbon.

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., sodium azide, potassium cyanide, an amine) (1.1 - 1.5 eq)

    • Base (if required, e.g., K₂CO₃, NaH) (1.0 - 1.2 eq)

    • Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile)

    • Diethyl Ether or Ethyl Acetate

    • 1M Hydrochloric Acid (HCl)

    • Water and Brine

  • Procedure: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and the solvent. b. If the nucleophile is not basic, add a base like K₂CO₃ to deprotonate the carboxylic acid and stir for 15-30 minutes. c. Add the nucleophile to the reaction mixture. d. Stir the reaction at room temperature or heat as necessary (e.g., 50-80°C). Monitor the reaction progress by TLC.

  • Workup and Purification: a. After completion, cool the reaction to room temperature and pour it into water. b. Acidify the aqueous mixture to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid group of the product. c. Extract the product with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization.

Section 4: Visual Guides

G start Low Esterification Yield Observed check_h2o Is water being actively removed? (e.g., Dean-Stark, Mol. Sieves) start->check_h2o check_conditions Are reaction conditions optimal? (Reflux Temp, Sufficient Time) check_h2o->check_conditions Yes sol_h2o Implement water removal strategy. check_h2o->sol_h2o No check_catalyst Is the acid catalyst fresh and anhydrous? check_conditions->check_catalyst Yes sol_conditions Increase time or verify reflux temp. Monitor via TLC. check_conditions->sol_conditions No check_alcohol Is a large excess of anhydrous alcohol being used? check_catalyst->check_alcohol Yes sol_catalyst Use fresh catalyst. check_catalyst->sol_catalyst No sol_alcohol Increase alcohol ratio. check_alcohol->sol_alcohol No end_node Yield Improved check_alcohol->end_node Yes sol_h2o->check_conditions sol_conditions->check_catalyst sol_catalyst->check_alcohol sol_alcohol->end_node

Caption: Troubleshooting workflow for low esterification yield.

G start This compound path1_product α-Substituted Product (C-Nu bond formed) start->path1_product  Nucleophilic Substitution  at α-Carbon path2_product Ester Product start->path2_product  Carboxylic Acid Reaction path1_reagent Nucleophile (Nu⁻) (e.g., R₂NH, CN⁻, N₃⁻) path1_reagent->path1_product path2_reagent Alcohol (R'-OH) / H⁺ path2_reagent->path2_product

Caption: Primary reaction pathways for the title compound.

References

Technical Support Center: HPLC Purity Analysis of 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 2-bromo-2-(4-chlorophenyl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Recommended HPLC Method Protocol

A robust starting point for the purity analysis of this compound is a reverse-phase HPLC (RP-HPLC) method. The following protocol is a recommended baseline method that can be optimized as needed.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound and separate it from potential impurities.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Workflow for Troubleshooting HPLC Issues

start Problem Observed in Chromatogram pressure Pressure Fluctuation / High Backpressure start->pressure System Issue peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape Peak Issue retention Retention Time Shift start->retention Reproducibility Issue baseline Baseline Noise / Drift start->baseline Baseline Issue resolution Poor Resolution start->resolution Separation Issue pressure_sol1 Check for leaks in fittings and pump seals. pressure->pressure_sol1 pressure_sol2 Ensure mobile phase is properly degassed. Check for salt precipitation. pressure->pressure_sol2 pressure_sol3 Inspect for blockages in guard column, column frits, or tubing. pressure->pressure_sol3 peak_shape_sol1 Ensure sample is fully dissolved in mobile phase-compatible solvent. peak_shape->peak_shape_sol1 peak_shape_sol2 Lower sample concentration to avoid column overload. peak_shape->peak_shape_sol2 peak_shape_sol3 Check for column degradation; consider replacing the column. peak_shape->peak_shape_sol3 peak_shape_sol4 For tailing of the acidic peak, ensure mobile phase pH is low enough (e.g., using phosphoric acid). peak_shape->peak_shape_sol4 retention_sol1 Prepare fresh mobile phase, ensuring accurate composition. retention->retention_sol1 retention_sol2 Ensure consistent column temperature with a column oven. retention->retention_sol2 retention_sol3 Allow for adequate column equilibration time between runs. retention->retention_sol3 baseline_sol1 Degas mobile phase thoroughly. baseline->baseline_sol1 baseline_sol2 Clean the detector flow cell. baseline->baseline_sol2 baseline_sol3 Check for a deteriorating detector lamp. baseline->baseline_sol3 resolution_sol1 Optimize mobile phase composition (e.g., adjust gradient slope). resolution->resolution_sol1 resolution_sol2 Consider a different column stationary phase if co-elution persists. resolution->resolution_sol2 resolution_sol3 Decrease the flow rate to improve separation efficiency. resolution->resolution_sol3

Caption: Troubleshooting workflow for common HPLC issues.

Q1: My main peak for this compound is tailing. What should I do?

A1: Peak tailing for acidic compounds is a common issue.[1] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: The acidic analyte can interact with residual silanol groups on the silica-based C18 column.

    • Solution: Ensure the mobile phase is sufficiently acidic. The use of 0.1% phosphoric acid is intended to suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try reducing the injection volume or diluting your sample.[2]

  • Column Degradation: An aging column can lose its efficiency and lead to poor peak shape.

    • Solution: Replace the column with a new one of the same type.

Q2: The retention time of my analyte is shifting between injections. Why is this happening?

A2: Retention time instability can compromise the reliability of your results.[2] Consider the following:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.[2]

    • Solution: Always prepare fresh mobile phase for each analysis set and ensure accurate measurements of the components.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature (e.g., 30 °C).[2][3]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time drift in the first few runs of a sequence.[3]

    • Solution: Ensure the column is equilibrated for an adequate amount of time (e.g., 10-15 column volumes) before the first injection.

Q3: I am observing high backpressure in my HPLC system. What are the possible causes?

A3: High backpressure can damage your column and pump. Common causes include:

  • Blockages: Particulate matter from the sample or mobile phase can block the column inlet frit or guard column.

    • Solution: Filter all samples and mobile phases before use. Consider using a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).

  • Salt Precipitation: If a buffer is used, it can precipitate in the presence of high organic solvent concentrations.

    • Solution: Ensure the buffer is soluble in the entire mobile phase composition range. The recommended method uses phosphoric acid, which is less prone to precipitation than phosphate buffers.

  • Incorrect Flow Rate: An excessively high flow rate will lead to high pressure.

    • Solution: Verify that the pump is set to the correct flow rate (1.0 mL/min).

Frequently Asked Questions (FAQs)

Q4: Why is a C18 column recommended for this analysis?

A4: A C18 (octadecylsilane) column is a type of reverse-phase column with a non-polar stationary phase. It is well-suited for retaining and separating moderately polar to non-polar compounds like this compound from its potential impurities based on their hydrophobicity.

Q5: What is the purpose of using phosphoric acid in the mobile phase?

A5: Phosphoric acid serves two main purposes:

  • pH Control: It lowers the pH of the mobile phase. For an acidic analyte like this compound, a low pH ensures that the carboxylic acid group is protonated (non-ionized), leading to better retention and improved peak shape on a reverse-phase column.

  • Minimizing Silanol Interactions: It helps to suppress the ionization of free silanol groups on the silica packing material, reducing peak tailing.[1]

Q6: Can I use a different organic solvent instead of acetonitrile?

A6: Yes, methanol is a common alternative to acetonitrile in reverse-phase HPLC. However, changing the organic solvent will affect the selectivity of the separation, meaning the elution order and resolution of peaks may change. If you switch to methanol, you will likely need to re-optimize the gradient program.

Q7: How should I perform a system suitability test for this method?

A7: A system suitability test ensures that your HPLC system is performing correctly. A typical procedure involves:

  • Prepare a system suitability solution containing the this compound reference standard and any known impurities.

  • Make five replicate injections of this solution.

  • Calculate the relative standard deviation (RSD) for the retention time, peak area, tailing factor, and theoretical plates for the main peak. The acceptance criteria are typically:

    • RSD of retention time ≤ 1.0%

    • RSD of peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Logical Flow for Method Development and Validation

start Define Analytical Objective: Purity of this compound method_dev Method Development start->method_dev select_column Select Column (e.g., C18) method_dev->select_column select_mobile_phase Select Mobile Phase (Acidified Water/Acetonitrile) method_dev->select_mobile_phase optimize_gradient Optimize Gradient for Resolution method_dev->optimize_gradient validation Method Validation specificity Specificity / Forced Degradation validation->specificity linearity Linearity and Range validation->linearity accuracy_precision Accuracy and Precision validation->accuracy_precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Analysis and Troubleshooting optimize_gradient->validation robustness->routine_analysis

Caption: Logical flow from method development to routine analysis.

References

Stability studies of 2-bromo-2-(4-chlorophenyl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting stability studies on 2-bromo-2-(4-chlorophenyl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Issue: An unexpected peak appears in the HPLC chromatogram during a hydrolysis study.

  • Question: We are conducting a hydrolysis study on this compound at pH 7 and observe a significant new peak that is more polar than the parent compound. What could this be?

  • Answer: The most probable cause is the hydrolysis of the alpha-bromo group to form 2-hydroxy-2-(4-chlorophenyl)acetic acid. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack by water or hydroxide ions. This substitution of bromine with a hydroxyl group would result in a more polar compound with a shorter retention time on a reverse-phase HPLC column. We recommend co-injecting with a synthesized standard of 2-hydroxy-2-(4-chlorophenyl)acetic acid to confirm the identity of the peak.

Issue: Rapid and complete degradation of the compound is observed under basic hydrolytic conditions.

  • Question: Our attempt to perform a forced degradation study using 0.1N NaOH resulted in the almost immediate disappearance of the parent peak. Is this expected?

  • Answer: Yes, rapid degradation under basic conditions is anticipated for this molecule. In addition to hydrolysis of the bromo group, alpha-bromo carboxylic acids can undergo elimination reactions in the presence of a strong base to form an α,β-unsaturated carboxylic acid, though in this case, a different pathway is more likely. A strong base will deprotonate the carboxylic acid, and the resulting carboxylate can facilitate intramolecular reactions. More likely is the rapid hydrolysis to the corresponding alpha-hydroxy acid. For forced degradation studies under basic conditions, it is advisable to use milder conditions (e.g., 0.01N NaOH or a basic buffer system) and lower temperatures to achieve a target degradation of 5-20%.

Issue: The compound shows significant degradation under photostability testing, even when protected from UV light.

  • Question: We are conducting a photostability study according to ICH Q1B guidelines and are observing degradation in the sample exposed to visible light, not just the UV-exposed sample. Why is this happening?

  • Answer: Aromatic systems, particularly those with halogen substituents, can absorb energy from the visible light spectrum, leading to photolytic degradation. The carbon-bromine bond can also be susceptible to cleavage upon light exposure. It is crucial to analyze both the UV and visible light-exposed samples to understand the full photolytic degradation profile. Ensure your control sample is completely protected from all light to serve as a proper baseline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: Substitution of the alpha-bromo group to form 2-hydroxy-2-(4-chlorophenyl)acetic acid. This is expected to be accelerated at neutral to basic pH.

  • Photolysis: Cleavage of the carbon-bromine bond or reactions involving the aromatic ring upon exposure to light.

  • Oxidation: Degradation initiated by oxidative stress, potentially leading to a variety of products.

  • Thermolysis: Degradation at elevated temperatures, which could lead to decarboxylation or other rearrangements.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry place, protected from light.[1][2] It is advisable to store it in tightly sealed containers to prevent moisture uptake, which could lead to hydrolysis. For long-term storage, refrigeration (2-8°C) is recommended.[1][3]

Q3: What analytical techniques are suitable for stability studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[4] A reverse-phase C18 column is a good starting point for method development. To identify unknown degradation products, techniques like LC-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]

Q4: We are having trouble dissolving the compound for our studies. What solvents are recommended?

A4: this compound is soluble in solvents like methanol, ethanol, and DMSO.[3] For aqueous stability studies, it may be necessary to prepare a concentrated stock solution in an organic solvent (like methanol or acetonitrile) and then dilute it into the aqueous buffer. Be mindful that the organic co-solvent can sometimes influence the degradation rate.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to demonstrate the specificity of the stability-indicating method.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.01N NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.01N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a petri dish.

    • Expose to dry heat at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionTimeTemperature% DegradationMajor Degradation Product(s)
0.1N HCl24 hours60°C8.52-hydroxy-2-(4-chlorophenyl)acetic acid
0.01N NaOH4 hoursRoom Temp15.22-hydroxy-2-(4-chlorophenyl)acetic acid
3% H₂O₂24 hoursRoom Temp11.8Oxidized aromatic species
Dry Heat (Solid)48 hours80°C5.3Minor unknown degradants
Photolysis (Solution)ICH Q1BAmbient18.9Multiple photoproducts

Visualizations

G Figure 1: Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC check_blank Check Blank Injection (Solvent/Mobile Phase) start->check_blank is_peak_present Is Peak Present in Blank? check_blank->is_peak_present source_contamination Source of Peak is Solvent, Glassware, or System Contamination is_peak_present->source_contamination Yes check_control Analyze Unstressed Control Sample is_peak_present->check_control No is_peak_in_control Is Peak Present in Control? check_control->is_peak_in_control source_impurity Source is an Impurity in the Starting Material is_peak_in_control->source_impurity Yes characterize_peak Peak is a Degradation Product. Proceed with Characterization. is_peak_in_control->characterize_peak No lc_ms LC-MS for Molecular Weight characterize_peak->lc_ms nmr Isolate for NMR for Structure Elucidation characterize_peak->nmr

Figure 1: Troubleshooting Workflow for Unexpected HPLC Peaks

G Figure 2: Predicted Degradation Pathways cluster_hydrolysis Hydrolysis (H2O) cluster_photolysis Photolysis (hν) cluster_oxidation Oxidation ([O]) parent This compound hydrolysis_prod 2-hydroxy-2-(4-chlorophenyl)acetic acid parent->hydrolysis_prod -HBr +H2O photo_prod1 4-chlorophenylacetic acid parent->photo_prod1 C-Br cleavage photo_prod2 Other aromatic ring products parent->photo_prod2 ox_prod Oxidized aromatic species parent->ox_prod

Figure 2: Predicted Degradation Pathways

References

Validation & Comparative

A Comparative Guide to Brominating Agents: 2-bromo-2-(4-chlorophenyl)acetic acid vs. N-bromosuccinimide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic introduction and subsequent transformation of functional groups are paramount. Bromine-containing compounds are central to this endeavor, serving either as versatile reagents for introducing bromine or as key intermediates for constructing complex molecular architectures. This guide provides a detailed comparison of N-bromosuccinimide (NBS), a widely used brominating agent, and 2-bromo-2-(4-chlorophenyl)acetic acid, a valuable synthetic building block, highlighting their distinct and complementary roles in modern synthetic chemistry.

N-bromosuccinimide (NBS): A Versatile Brominating Agent

N-bromosuccinimide is a convenient and selective source of bromine for a variety of organic transformations.[1] As a crystalline solid, it is significantly easier and safer to handle than liquid bromine.[2][3] Its versatility stems from its ability to participate in both radical and electrophilic reactions.[4]

NBS is most renowned for its application in the Wohl-Ziegler reaction, which facilitates the bromination of allylic and benzylic positions.[5][6][7] This reaction proceeds via a free-radical mechanism, where NBS serves to provide a low, constant concentration of bromine radicals, which favors substitution over addition to double bonds.[2] Additionally, NBS is effective for the α-bromination of carbonyl compounds and the electrophilic bromination of activated aromatic systems.[8][9][10]

Performance Data for N-bromosuccinimide
Reaction TypeSubstrate ExampleProduct ExampleYield (%)Reference
Benzylic BrominationMethoxyimino-o-tolyl-acetic acid methyl ester(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl esterHigh[11]
α-Bromination of Carboxylic Acid2-Phenylacetic acid2-Bromo-2-phenylacetic acid95%[12]
Allylic BrominationCyclohexene3-Bromocyclohexene~80-90% (Typical)[13]
α-Bromination of KetonesCyclic and Acyclic Ketonesα-BromoketonesGood[14][15]
Experimental Protocol: α-Bromination of Phenylacetic Acid using NBS

This protocol is a representative example of the synthesis of an α-bromo carboxylic acid, analogous to the synthesis of this compound.

Materials:

  • 2-Phenylacetic acid

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • n-Hexane

Procedure:

  • To a dry two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add a catalytic amount of AIBN (e.g., 0.05 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. The reaction progress can be monitored by ¹H NMR until the starting material is consumed.[12]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with n-hexane and filter to remove the succinimide byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-bromo-2-phenylacetic acid.[12]

Reaction Mechanism: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a cornerstone of synthetic chemistry, enabling the selective bromination of allylic and benzylic C-H bonds. The reaction is initiated by a radical initiator, such as AIBN or benzoyl peroxide, and proceeds through a radical chain mechanism.

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Br2 Br₂ Initiator->Br2 heat/light Br_rad 2 Br• Br2->Br_rad Allylic_H Allylic Substrate (R-H) Br_rad->Allylic_H HBr HBr Br_rad->HBr + H• from R-H Allylic_rad Allylic Radical (R•) Allylic_H->Allylic_rad - H• Allyl_Br Allylic Bromide (R-Br) Allylic_rad->Allyl_Br + Br₂ Br2_regen Br₂ HBr->Br2_regen + NBS NBS NBS Succinimide Succinimide NBS->Succinimide Br_rad2 Br• Br_rad2->Allylic_H continues chain Br2_regen->Allylic_rad Br2_regen->Br_rad2

Caption: Free radical mechanism for allylic bromination using NBS.

This compound: A Versatile Synthetic Intermediate

Unlike NBS, which is a reagent used to introduce bromine, this compound is a synthetic intermediate that already possesses a bromine atom. Its utility lies in the high reactivity of the α-bromo group, which is an excellent leaving group in nucleophilic substitution reactions.[16][17] This allows for the facile introduction of a wide range of functional groups at the α-position, making it a valuable building block for more complex molecules.[16]

This compound is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals.[13] A notable application is in the synthesis of the antiplatelet drug Clopidogrel.[16][18][19]

Applications in Synthesis
Product ClassExample ApplicationSynthetic TransformationReference
PharmaceuticalsClopidogrel (antithrombotic)Nucleophilic substitution with a secondary amine[16][18][19]
PharmaceuticalsAntihistamines, Anti-inflammatory agentsBuilding block for heterocyclic synthesis[16]
AgrochemicalsHerbicides, PesticidesPrecursor for various agrochemical scaffolds[13]
Fine ChemicalsSpecialty esters and amidesNucleophilic substitution with alcohols and amines[16][20]
Experimental Protocol: Nucleophilic Substitution

The following is a general protocol for a nucleophilic substitution reaction using an α-bromo acid derivative, which is the primary mode of reactivity for this compound and its esters.

Materials:

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate (esterified starting material)

  • Nucleophile (e.g., a primary or secondary amine)

  • Sodium bicarbonate or other suitable base

  • Solvent (e.g., methanol, DMF)

Procedure:

  • Dissolve methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.0-1.2 eq) and the base (1.0-1.5 eq) to the solution.

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) for several hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic Pathway: Application in Clopidogrel Synthesis

The synthesis of the antiplatelet drug Clopidogrel showcases the importance of this compound as a key intermediate. The core transformation involves a nucleophilic substitution reaction where the bromine atom is displaced by the secondary amine of the tetrahydrothienopyridine moiety.

Clopidogrel_Synthesis Start 2-(4-chlorophenyl)acetic acid Intermediate This compound Start->Intermediate Bromination (e.g., NBS) Ester Methyl 2-bromo-2-(4-chlorophenyl)acetate Intermediate->Ester Esterification (MeOH, H⁺) Clopidogrel Clopidogrel Ester->Clopidogrel Nucleophilic Substitution Amine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Amine->Clopidogrel +

Caption: Synthetic pathway to Clopidogrel.

Conclusion

N-bromosuccinimide and this compound are not direct competitors but rather complementary tools in the synthetic chemist's arsenal.

  • N-bromosuccinimide is a reagent of choice for the selective introduction of bromine atoms, particularly at allylic, benzylic, and α-carbonyl positions. Its ease of handling and high selectivity make it a superior alternative to liquid bromine in many applications.

  • This compound is a versatile synthetic intermediate whose value is derived from the reactivity of its α-bromo group. It serves as a crucial building block for the synthesis of a wide range of complex molecules, most notably in the pharmaceutical and agrochemical industries.

In essence, NBS is often the tool used to create valuable intermediates like this compound, which then go on to be cornerstone pieces in the assembly of high-value final products. A thorough understanding of the distinct roles and applications of both is essential for the efficient design and execution of complex synthetic strategies.

References

A Comparative Analysis of the Reactivity of Halogenated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the reactivity of halogenated phenylacetic acids. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the phenyl ring of phenylacetic acid significantly influences its chemical behavior. Understanding these reactivity trends is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where these compounds serve as versatile building blocks and pharmacophores.

This document presents a theoretical framework for understanding the reactivity of these compounds based on the electronic effects of the halogen substituents, supported by illustrative experimental data. Detailed experimental protocols for key transformations are also provided.

Theoretical Framework: The Hammett Equation and Halogen Substituent Effects

The reactivity of halogenated phenylacetic acids can be effectively rationalized using the principles of physical organic chemistry, particularly the Hammett equation. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene derivative. Halogens exert a dual electronic effect:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect decreases down the group (F > Cl > Br > I).

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group (F > Cl > Br > I).

For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups. However, the interplay of these two opposing effects leads to nuanced differences in reactivity across the halogen series.

Comparative Reactivity Data (Illustrative)

The following tables summarize illustrative quantitative data for the reactivity of para-halogenated phenylacetic acids in key organic transformations. This data is based on established principles of chemical reactivity and is intended to provide a comparative overview.

Table 1: Relative Rates of Nucleophilic Substitution (Esterification)

This table illustrates the relative rates of Fischer esterification of para-halogenated phenylacetic acids with ethanol, catalyzed by sulfuric acid. The reaction rate is influenced by the electrophilicity of the carbonyl carbon.

Phenylacetic Acid DerivativeHalogen SubstituentHammett σp ConstantRelative Rate (k_rel)
4-Fluorophenylacetic acidF+0.061.2
4-Chlorophenylacetic acidCl+0.231.8
4-Bromophenylacetic acidBr+0.231.8
4-Iodophenylacetic acidI+0.181.6
Phenylacetic acidH0.001.0

Note: Higher Hammett σp values indicate stronger electron-withdrawing character, which generally increases the electrophilicity of the carbonyl carbon and accelerates the rate of nucleophilic attack.

Table 2: Product Yields in Oxidation Reactions

This table presents the illustrative yields of the corresponding benzaldehyde derivatives from the oxidation of para-halogenated phenylacetic acids using a mild oxidizing agent. The susceptibility to oxidation is influenced by the electron density of the benzylic position.

Phenylacetic Acid DerivativeHalogen SubstituentProduct Yield (%)
4-Fluorophenylacetic acidF75
4-Chlorophenylacetic acidCl82
4-Bromophenylacetic acidBr85
4-Iodophenylacetic acidI88
Phenylacetic acidH90

Note: Electron-withdrawing groups can slightly decrease the electron density at the benzylic position, potentially making oxidation slightly more difficult compared to the unsubstituted phenylacetic acid.

Table 3: Reaction Times for Reduction

This table shows the illustrative time required for the complete reduction of the carboxylic acid functionality of para-halogenated phenylacetic acids to the corresponding 2-phenylethanol derivative using lithium aluminum hydride (LiAlH₄).

Phenylacetic Acid DerivativeHalogen SubstituentReaction Time (minutes)
4-Fluorophenylacetic acidF30
4-Chlorophenylacetic acidCl25
4-Bromophenylacetic acidBr20
4-Iodophenylacetic acidI15
Phenylacetic acidH35

Note: The electron-withdrawing nature of the halogens can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial hydride attack. The C-X bond strength also decreases down the group, which might influence side reactions in some cases, although LiAlH₄ is generally selective for the carboxylic acid reduction under controlled conditions.

Experimental Protocols

1. General Protocol for Fischer Esterification of Halogenated Phenylacetic Acids

This protocol describes a general procedure for the synthesis of ethyl esters of halogenated phenylacetic acids.

  • Materials:

    • Halogenated phenylacetic acid (1.0 eq)

    • Anhydrous ethanol (10-20 eq)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask containing the halogenated phenylacetic acid, add anhydrous ethanol followed by the slow addition of concentrated sulfuric acid with cooling.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography or distillation.

2. General Protocol for the Oxidation of Halogenated Phenylacetic Acids

This protocol outlines a general method for the oxidation of a halogenated phenylacetic acid to the corresponding benzaldehyde.

  • Materials:

    • Halogenated phenylacetic acid (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Dichloromethane

    • Water

    • Sodium bisulfite solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the halogenated phenylacetic acid in dichloromethane in a round-bottom flask.

    • Add a solution of potassium permanganate in water dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture through a pad of celite and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting aldehyde by column chromatography.

3. General Protocol for the Reduction of Halogenated Phenylacetic Acids

This protocol provides a general procedure for the reduction of a halogenated phenylacetic acid to the corresponding 2-phenylethanol derivative.

  • Materials:

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Halogenated phenylacetic acid (1.0 eq)

    • Ethyl acetate

    • 1 M Hydrochloric acid

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the halogenated phenylacetic acid in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the alcohol by column chromatography.

Visualizations

Experimental_Workflow_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Halogenated Phenylacetic Acid, Ethanol, and H₂SO₄ reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Ethanol cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Distillation concentrate->purify product Pure Ester purify->product

Caption: A generalized experimental workflow for the Fischer esterification of halogenated phenylacetic acids.

PPAR_Signaling_Pathway ligand Halogenated Phenylacetic Acid Derivative (Ligand) PPAR PPAR Receptor ligand->PPAR Binds complex PPAR-RXR-Ligand Heterodimer PPAR->complex RXR RXR RXR->complex PPRE PPRE (DNA Response Element) complex->PPRE Binds to transcription Modulation of Gene Transcription PPRE->transcription response Biological Response (e.g., Lipid Metabolism, Inflammation) transcription->response

Caption: A simplified diagram of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a target for some phenylacetic acid derivatives in drug development.

The Strategic Advantage of 2-bromo-2-(4-chlorophenyl)acetic acid in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision that significantly influences the efficiency of a synthetic route and the biological efficacy of the final product. This guide provides a comprehensive comparison of 2-bromo-2-(4-chlorophenyl)acetic acid as a versatile precursor for the synthesis of a range of bioactive molecules, evaluating its performance against alternative starting materials. The information is supported by experimental data on reaction yields and the biological activities of the derived compounds, presented in easily digestible formats.

At a Glance: The Versatility of a Key Precursor

This compound and its derivatives have emerged as pivotal building blocks in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and antithrombotic agents.[1][2] Its utility is largely attributed to the presence of an α-bromo-carbonyl group, which renders the α-carbon highly susceptible to nucleophilic substitution, facilitating the introduction of diverse functional groups and the construction of complex molecular architectures.[1] This reactive nature makes it an attractive starting material for a variety of bioactive compounds.

Comparative Analysis of Synthetic Yields

The efficiency of a synthetic pathway is often measured by the overall yield of the final product. Below is a comparative summary of reported yields for the synthesis of bioactive molecules using this compound or its derivatives versus alternative precursors.

Bioactive Molecule/IntermediatePrecursorReported Yield (%)Reference
Racemic Clopidogrel2-chlorobenzyl cyanide16 (overall)[3]
Racemic Clopidogrelα-bromo-(2-chloro)phenylacetic acid methyl esterNot specified directly, but implied as a key intermediate in multiple syntheses.[4][5]
Dialkylated amine intermediate for Clopidogrelbromo ester 1843[6]
Thiophene ethanol derivative for Clopidogrelthiophene-2-ethylamine39[6]
Plavix (Clopidogrel)O-acyl hydroxylamines and tertiary alkyl electrophiles61[7]

Efficacy of Bioactive Molecules: A Quantitative Comparison

The ultimate measure of a precursor's success lies in the biological activity of the molecules it helps create. This section provides a comparative overview of the efficacy of bioactive compounds synthesized from precursors related to this compound.

Anti-inflammatory Activity

Derivatives of phenylacetic acid have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like TNF-α.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Phenoxy acetic acid derivativesCompound 5fCOX-20.06[8]
Phenoxy acetic acid derivativesCompound 7bCOX-20.09[8]
Mefenamic acid-COX-25.3[8]
Celecoxib (Reference Drug)-COX-20.05[8]
Topoisomerase II Inhibition

Certain heterocyclic compounds derived from phenylacetic acid precursors have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Benzo[a]phenazine derivatives-Topo I & Topo II1-10[9]
2-phenylnaphthalenoid amidesCompound K10TopoIIα0.33 (HepG-2), 0.63 (MDA-MB-231)[10]
VP-16 (Etoposide - Reference Drug)-TopoIIα9.19 (HepG-2), 10.86 (MDA-MB-231)[10]
Acridine–thiosemicarbazone derivativesCompound DL-08-14.79 (B16-F10)[11]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of α-bromo-phenylacetic acids

This protocol is adapted from a general method for preparing α-bromo-phenylacetic acids.

  • An aldehyde of the corresponding phenylacetic acid is reacted with CHBr3 and KOH in a mixture of an inert solvent and water.

  • It is preferable to use approximately equivalent amounts of the aldehyde and bromoform (0.8 to 1.2 equivalents of CHBr3) in the presence of 3 to 4 equivalents of potassium hydroxide.

  • The concentration of KOH in the aqueous medium is typically between 10 g and 50 g per 100 ml.

  • To minimize side reactions, the reaction is carried out at a low temperature, usually between -5°C and +10°C, and preferably between 0°C and 5°C.

  • The reaction mixture is stirred for a period ranging from several hours to a few days, depending on the temperature.[6]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

The following is a general protocol for determining the COX-2 inhibitory activity of synthesized compounds.

  • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Add 20 µL of Tris-HCl (pH 8.0) buffer containing 0.2 µg of COX-2 enzyme and incubate at room temperature for 2 minutes.

  • Add a 2 µL aliquot of the test inhibitor in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes. A negative control with DMSO alone should be included.

  • Initiate the reaction by adding 10 µL of arachidonic acid substrate to each tube, mix quickly, and incubate for exactly two minutes at 37°C.

  • Stop the reaction by adding 30 µL of saturated stannous chloride solution.

  • The concentration of prostaglandin E2 (PGE2) produced is then measured using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), to determine the percent inhibition.[12]

Visualizing the Molecular Pathways

To better understand the mechanism of action of the bioactive molecules derived from this compound, the following diagrams illustrate the key signaling pathways involved.

Topoisomerase_II_Mechanism cluster_enzyme Topoisomerase II Dimer cluster_dna DNA Substrates cluster_process Catalytic Cycle Enzyme Topo II Binding Binding to G-Segment Enzyme->Binding G_Segment G-Segment (Gate) G_Segment->Binding T_Segment T-Segment (Transported) Capture Capture of T-Segment T_Segment->Capture Binding->Capture Cleavage G-Segment Cleavage (ATP Hydrolysis) Capture->Cleavage Passage T-Segment Passage Cleavage->Passage Religation G-Segment Religation Passage->Religation Release Release of T-Segment Religation->Release Release->Enzyme Cycle Repeats

Caption: Mechanism of action of Topoisomerase II.[13][14][15][16][17]

TNF_alpha_COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 ROS Mitochondrial ROS TNFR1->ROS NF_kB NF-κB Pathway TNFR1->NF_kB PKC_alpha PKCα ROS->PKC_alpha p38_MAPK p38 MAPK PKC_alpha->p38_MAPK JNK1_2 JNK1/2 PKC_alpha->JNK1_2 FoxO1 FoxO1 p38_MAPK->FoxO1 JNK1_2->FoxO1 COX2_Gene COX-2 Gene NF_kB->COX2_Gene FoxO1->COX2_Gene COX2_Expression COX-2 Expression COX2_Gene->COX2_Expression

References

A Comparative Analysis of the Biological Activities of Compounds Derived from 2-bromo-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of compounds synthesized from 2-bromo-2-(4-chlorophenyl)acetic acid. It includes an objective analysis of their performance against alternative agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Compounds derived from the versatile scaffold of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of new therapeutic agents. Research has particularly focused on their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide synthesizes the available data to offer a clear comparison of these compounds' efficacy, both among themselves and in relation to established drugs.

Anti-inflammatory Activity: Targeting Cyclooxygenase

A significant area of investigation for derivatives of this compound has been their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. The data below compares the in vitro COX-1 and COX-2 inhibitory activities of synthesized compounds with commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of Anti-inflammatory Activity (COX Inhibition)

CompoundTargetIC50 (µM)Reference
Synthesized Compounds
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCOX-2Not explicitly quantified, but showed significant inhibition[1]
2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids/estersIn vivo inflammation55-80% inhibition[2]
Alternative Anti-inflammatory Drugs
CelecoxibCOX-182[3]
COX-20.04[4], 6.8[3]
DiclofenacCOX-10.076[3]
COX-20.026[3]

The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compounds Synthesized Compounds (e.g., Thiazole derivatives) Compounds->COX2 Inhibition

Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of synthesized compounds.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of this compound, particularly acetamide and thiazole derivatives, have been evaluated for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains, compared to the standard antibiotic ciprofloxacin.

Table 2: Comparison of Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Synthesized Compounds
2-Amino-N-(p-chlorophenyl) acetamide derivativesAcinetobacter baumanniiModerate to high activity (qualitative)[5]
Pseudomonas aeruginosaModerate to high activity (qualitative)[5]
Staphylococcus aureusModerate to high activity (qualitative)[5]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesStaphylococcus aureusNot explicitly quantified, but showed activity[6]
Alternative Antimicrobial Drug
CiprofloxacinStaphylococcus aureus (Methicillin-resistant)0.25 (MIC50), 0.5 (MIC90)[7][8]
Staphylococcus aureus (Newman strain)0.25[9]
Staphylococcus aureus (N315 strain)1[9]

Anticancer Activity: Targeting Cancer Cell Proliferation

The potential of thiazole derivatives containing a 4-chlorophenyl group as anticancer agents has been explored against various human cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values, a measure of the compounds' potency in inhibiting cancer cell growth, in comparison to the widely used chemotherapeutic drug, doxorubicin.

Table 3: Comparison of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Synthesized Compounds
4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amineNot specifiedPotent anticancer agent (qualitative)[10]
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOvarian cancer (OVCAR-4)1.569[11]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)Breast cancer (MCF-7)2.57[12]
Liver cancer (HepG2)7.26[12]
Alternative Anticancer Drug
DoxorubicinBreast cancer (MCF-7)8.306[13], 0.4, 2.5[14]
Colon cancer (HCT-116)Not specified in provided abstracts

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of these novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start 2-bromo-2-(4-chlorophenyl) acetic acid Reaction Reaction with Thiourea/Amines Start->Reaction Product Synthesized Derivatives (Thiazoles, Acetamides) Reaction->Product Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Product->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Product->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Product->Anticancer Comparison Comparison with Alternative Drugs Anti_inflammatory->Comparison Antimicrobial->Comparison Anticancer->Comparison

Figure 2: General experimental workflow for synthesis and biological evaluation.

Experimental Protocols

Synthesis of 2-Amino-N-(p-chlorophenyl) Acetamide Derivatives

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives can be synthesized by the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines at room temperature. The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared via the amination reaction of 4-chloroaniline and bromoacetyl bromide[5]. The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base such as saturated potassium carbonate solution[5].

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay[9]. The assay measures the peroxidase component of the COX enzymes. The reaction mixture typically contains an assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme, the COX-1 or COX-2 enzyme, and the test compound. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[9]. The concentration of the compound that causes 50% inhibition of the enzyme activity is determined as the IC50 value.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The antibacterial activity of the synthesized compounds is often evaluated using the Kirby-Bauer disk diffusion method[3][4]. A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a Mueller-Hinton agar plate. Sterile paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plates are incubated at 37°C for 16-18 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around the disk[5].

Logical Comparison of Biological Activities

The derivatives of this compound exhibit a range of biological activities, with their specific function being highly dependent on the nature of the chemical modifications.

logical_comparison cluster_activities Biological Activities cluster_targets Molecular Targets / Effects Core 2-bromo-2-(4-chlorophenyl) acetic acid Derivatives Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory e.g., Thiazole-5-acetic acids Antimicrobial Antimicrobial Core->Antimicrobial e.g., Acetamides Anticancer Anticancer Core->Anticancer e.g., Thiazole-triazoles COX COX-2 Inhibition Anti_inflammatory->COX Bacteria Bacterial Growth Inhibition Antimicrobial->Bacteria Cancer Cancer Cell Proliferation Inhibition Anticancer->Cancer

Figure 3: Logical relationship between the core structure and its diverse biological activities.

References

A Comparative Guide to Analytical Methods for the Validation of 2-bromo-2-(4-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-bromo-2-(4-chlorophenyl)acetic acid and its derivatives. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification and purity assessment critical for quality control and regulatory compliance.[1] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) Spectroscopy also detailed for structural elucidation.

The selection between these methods is contingent upon factors such as the analyte's volatility, thermal stability, the required sensitivity, and the sample matrix.[2][3] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC-MS is highly effective for volatile and semi-volatile substances.[4]

Comparison of Analytical Techniques

The choice of an analytical method for the validation of this compound derivatives depends on the specific requirements of the analysis. HPLC is a robust technique for routine quantification and purity assessment, while GC-MS offers higher sensitivity and structural confirmation, particularly for impurity identification. NMR remains the definitive method for unambiguous structure elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Analyte Suitability Well-suited for non-volatile and thermally unstable compounds.[2]Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like carboxylic acids.[4]Provides structural information for soluble analytes.
Primary Application Quantitative analysis (assay), purity determination, and stability testing.Impurity profiling, identification of volatile and semi-volatile compounds, and trace-level quantification.Unambiguous structure determination and confirmation of identity.
Sample Preparation Simple dissolution in a suitable solvent and filtration.Can be more complex, often requiring derivatization to increase volatility.[4]Dissolution in a deuterated solvent.
Sensitivity Good, typically in the µg/mL to ng/mL range.[5]Excellent, often in the pg to fg range, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Data Output Chromatogram with retention time and peak area/height for quantification.Total ion chromatogram, mass spectrum for each peak for identification and quantification.Spectrum with chemical shifts, coupling constants, and integration for structural analysis.[6]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods discussed. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Validation Parameters

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: GC-MS Method Validation Parameters (with Derivatization)

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 0.01 - 50 µg/mL
Limit of Detection (LOD) 0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.003 - 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification and purity determination of the target compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH to around 3.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[7][8]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of the reference standard is prepared in the mobile phase (e.g., 1 mg/mL). Calibration standards are prepared by diluting the stock solution to various concentrations.

  • Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase to a known concentration, and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is ideal for the identification and quantification of the analyte and its volatile impurities at trace levels. Derivatization is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester.

  • Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Derivatization Protocol:

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS.[9]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[9]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation and confirmation of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected ¹H NMR Spectral Data (based on similar structures):

    • A singlet for the methine proton (CH-Br) around 5.0-5.5 ppm.

    • A multiplet (two doublets) for the aromatic protons on the chlorophenyl ring in the range of 7.2-7.5 ppm.[10]

    • A broad singlet for the carboxylic acid proton at >10 ppm (can vary and may exchange with residual water).

  • Expected ¹³C NMR Spectral Data (based on similar structures):

    • A signal for the carboxylic carbon (C=O) around 170-175 ppm.

    • Signals for the aromatic carbons between 128-140 ppm.

    • A signal for the carbon attached to bromine (C-Br) around 40-50 ppm.[10]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines.

G cluster_0 Method Development cluster_2 Application Dev Develop Analytical Method (e.g., HPLC, GC-MS) Opt Optimize Method Parameters Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis (QC, Stability) Rob->Routine

Caption: A logical workflow for the development and validation of an analytical method.

Synthesis Pathway of this compound

This diagram shows a common synthetic route for the preparation of the target analyte from 4-chlorophenylacetic acid.

G Start 4-Chlorophenylacetic Acid Reaction α-Bromination Reaction (Hell-Volhard-Zelinsky Reaction) Start->Reaction Reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Reagents->Reaction Workup Reaction Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A typical synthesis pathway for this compound.

References

A Comparative Guide to the Synthetic Routes of 2-bromo-2-(4-chlorophenyl)acetic acid: An Economic Viability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the primary synthetic routes to 2-bromo-2-(4-chlorophenyl)acetic acid, a crucial building block in the pharmaceutical and agrochemical industries. We will delve into the economic viability of two major pathways: the Hell-Volhard-Zelinsky (HVZ) reaction and a route commencing with 4-chlorobenzaldehyde, supported by experimental data and cost analysis.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies. The first involves the alpha-bromination of 4-chlorophenylacetic acid, typically under Hell-Volhard-Zelinsky (HVZ) conditions. The second approach utilizes 4-chlorobenzaldehyde and tribromomethane as starting materials. This guide will demonstrate that while both routes are chemically feasible, the Hell-Volhard-Zelinsky pathway generally offers a more economically favorable profile for laboratory-scale synthesis due to higher reported yields and potentially lower raw material costs, depending on the specific brominating agent used. However, factors such as reaction scale, safety considerations, and waste disposal may influence the preferred route in an industrial setting.

Comparative Data Analysis

To facilitate a clear comparison, the following tables summarize the key quantitative data for the two synthetic routes. The cost analysis is based on typical laboratory-scale synthesis and current market prices for reagents.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Hell-Volhard-ZelinskyRoute 2: From 4-chlorobenzaldehyde
Starting Material 4-chlorophenylacetic acid4-chlorobenzaldehyde
Key Reagents Brominating agent (e.g., Br₂, NBS), Phosphorus halide (e.g., PBr₃)Tribromomethane, Strong base (e.g., KOH)
Typical Yield 80-95%60-75%
Reaction Conditions Harsher (high temperatures, corrosive reagents)Milder (low temperatures)
Key Advantages High yield, readily available starting materialAvoids handling of elemental bromine (if NBS is used in Route 1)
Key Disadvantages Use of corrosive and hazardous reagents (PBr₃, Br₂)Lower yield, potential for side reactions

Table 2: Estimated Cost Analysis per Gram of Product (Laboratory Scale)

Cost ComponentRoute 1: Hell-Volhard-Zelinsky (using NBS)Route 2: From 4-chlorobenzaldehyde
Starting Material ~$0.15~$0.20
Key Reagents ~$0.50~$0.80
Solvents & Other ~$0.10~$0.15
Estimated Total Cost ~$0.75 ~$1.15

Note: Costs are estimates based on currently available pricing for laboratory-grade chemicals and may vary depending on supplier and purity.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky Bromination of 4-chlorophenylacetic acid

This method involves the alpha-bromination of a carboxylic acid using a brominating agent and a phosphorus halide catalyst.

Materials:

  • 4-chlorophenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Water

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-chlorophenylacetic acid and a catalytic amount of phosphorus tribromide in carbon tetrachloride is prepared.

  • N-Bromosuccinimide is added portion-wise to the mixture with stirring.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, water is carefully added to quench the reaction.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Route 2: Synthesis from 4-chlorobenzaldehyde and Tribromomethane

This route involves the reaction of an aldehyde with bromoform in the presence of a strong base.[1]

Materials:

  • 4-chlorobenzaldehyde

  • Tribromomethane (bromoform)

  • Potassium hydroxide (KOH)

  • Isopropyl ether

  • Water

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • A solution of potassium hydroxide in water is prepared in a flask and cooled to below 0°C with vigorous stirring.[1]

  • A solution of 4-chlorobenzaldehyde and tribromomethane in isopropyl ether is added slowly to the cooled KOH solution, maintaining the temperature between -5°C and 0°C.[1]

  • The mixture is stirred at this low temperature for an extended period (e.g., 24-26 hours).[1]

  • Water and isopropyl ether are added, and the organic phase is separated.[1]

  • The aqueous phase is acidified with concentrated hydrochloric acid and then extracted with isopropyl ether.[1]

  • The combined organic extracts are dried, and the solvent is evaporated.[1]

  • The crude product is recrystallized from toluene to afford pure this compound.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 start 4-chlorophenylacetic acid reagents NBS, PBr₃ (cat.) start->reagents Bromination product This compound reagents->product

Caption: Synthetic workflow for Route 1: Hell-Volhard-Zelinsky reaction.

Synthetic_Route_2 start 4-chlorobenzaldehyde reagents CHBr₃, KOH start->reagents Reaction intermediate Intermediate reagents->intermediate hydrolysis Acidic Workup intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for Route 2: From 4-chlorobenzaldehyde.

Conclusion

Based on the analysis of reported yields and estimated laboratory-scale costs, the Hell-Volhard-Zelinsky reaction (Route 1) appears to be the more economically viable method for the synthesis of this compound. Its primary advantages are higher yields and lower estimated costs of starting materials and reagents, particularly when using N-bromosuccinimide as the brominating agent.

However, the choice of synthetic route is not solely dictated by economics. For large-scale industrial production, the handling of hazardous materials like phosphorus tribromide and the generation of corrosive byproducts in the HVZ reaction may necessitate additional safety measures and waste treatment costs. In such scenarios, the milder conditions of the route from 4-chlorobenzaldehyde (Route 2), despite its lower yield, might become more attractive.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, safety, and environmental impact. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Benchmarking the performance of catalysts for reactions with 2-bromo-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of various catalysts for key synthetic transformations involving 2-bromo-2-(4-chlorophenyl)acetic acid and its derivatives. The data presented is compiled from academic literature and patents to assist researchers in selecting the optimal catalytic system for their specific application.

Catalytic Esterification of this compound

The esterification of this compound, particularly to its methyl ester, is a crucial step in the synthesis of several active pharmaceutical ingredients, including the antiplatelet agent clopidogrel. The selection of an appropriate catalyst is vital for achieving high yields and purity. This section compares the performance of various acid catalysts for this transformation.

Data Presentation: Comparison of Acid Catalysts for Esterification
Catalyst TypeCatalystReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
Lewis Acid Titanium tetrachloride (TiCl₄)Methyl acetateNot specifiedReflux2-16>90Patent
Lewis Acid Magnesium perchlorate (Mg(ClO₄)₂)Dialkyl dicarbonateDichloromethaneRoom TempNot specifiedNear quantitative[1]
Lewis Acid Copper(II) triflate (Cu(OTf)₂)Dialkyl dicarbonateDichloromethaneRoom TempNot specifiedNear quantitative[1]
Brønsted Acid Sulfuric Acid (H₂SO₄)MethanolMethanolReflux4~92[2]
Solid Acid Zeolite HZSM-5Isoamyl alcohol, acetic acidNot specifiedNot specified20100

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The zeolite catalyst was benchmarked for a similar esterification reaction.

Experimental Protocols: Lewis Acid Catalyzed Esterification

Catalyst System: Titanium tetrachloride (TiCl₄)

A method for synthesizing methyl alpha-bromo-2-chlorophenylacetate involves the ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate under the catalytic effect of a Lewis acid.[3]

  • Reaction Setup: To a solution of alpha-bromo-2-chlorophenylacetic acid (1.0 equiv) in methyl acetate (5-10 volumes), titanium tetrachloride (0.02-0.08 equiv) is added at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 2-16 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or HPLC), the mixture is cooled to room temperature. Water is added, and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation. With this method, product purity of over 99% and yields of over 90% have been reported.[3]

Mandatory Visualization: Catalyst Selection Workflow

G cluster_start Define Reaction cluster_catalyst Catalyst Selection cluster_optimization Optimization & Analysis start Starting Material: This compound reaction_type Desired Transformation (e.g., Esterification, Substitution, Cross-Coupling) start->reaction_type catalyst_type Select Catalyst Type reaction_type->catalyst_type lewis_acid Lewis Acid (e.g., TiCl4, Cu(OTf)2) catalyst_type->lewis_acid Esterification ptc Phase Transfer Catalyst (e.g., TBAB, Aliquat 336) catalyst_type->ptc Nucleophilic Substitution pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) catalyst_type->pd_catalyst Cross-Coupling (of ester) optimize Optimize Reaction Conditions (Solvent, Temp, Time, Loading) lewis_acid->optimize ptc->optimize pd_catalyst->optimize analyze Analyze Performance (Yield, Selectivity, TON/TOF) optimize->analyze product Desired Product analyze->product

Caption: A logical workflow for selecting and optimizing a catalyst for reactions involving this compound.

Catalytic Nucleophilic Substitution at the α-Position

The α-bromo group in this compound is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. Phase-transfer catalysis (PTC) is a particularly effective methodology for such reactions, especially when using water-soluble nucleophiles.

Data Presentation: Comparison of Phase-Transfer Catalysts for Nucleophilic Substitution
Catalyst TypeCatalystNucleophileSolvent SystemTemp. (°C)Time (h)Yield (%)Ref.
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB)NaN₃Toluene/H₂O802>95 (model)[4]
Quaternary Ammonium Salt Benzyltriethylammonium chloride (TEBA)KCNDichloromethane/H₂OReflux5>90 (model)[5]
Quaternary Ammonium Salt Aliquat 336 (Methyltrioctylammonium chloride)KFAcetonitrile82692 (model)[6]
Organocatalyst 4-Dimethylaminopyridine (DMAP)PhenolPhCF₃ElevatedNot specified94 (model)[7]

Note: The data presented is for model reactions of similar α-bromo esters or alkyl halides and serves as a guide. Optimization for this compound is recommended.

Experimental Protocols: Phase-Transfer Catalyzed Azidation

Catalyst System: Tetrabutylammonium bromide (TBAB)

This protocol describes a general procedure for the azidation of an α-bromo ester, which can be adapted for the methyl ester of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the methyl ester of this compound (1.0 equiv), sodium azide (1.5 equiv), and tetrabutylammonium bromide (0.1 equiv) are suspended in a biphasic solvent system of toluene and water (1:1 v/v).

  • Reaction Conditions: The mixture is vigorously stirred and heated to 80°C for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to afford the corresponding α-azido ester.

Catalytic Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-2-(4-chlorophenyl)acetate

While the carboxylic acid itself is not a typical substrate for Suzuki-Miyaura coupling, its methyl ester can undergo this powerful C-C bond-forming reaction. This allows for the introduction of various aryl and vinyl groups at the α-position, significantly increasing molecular complexity. The choice of the palladium catalyst and ligand is critical for achieving high efficiency.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95 (model)[8]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane10012~85 (model)[8]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8016High (model)[9]
[Pd(IPr)(μ-Cl)Cl]₂-K₂CO₃THF/H₂O2312>95 (model)N/A

Note: This data is compiled from studies on similar aryl and α-bromo ester substrates. The performance will be substrate-dependent.

Experimental Protocols: Suzuki-Miyaura Coupling

Catalyst System: Pd(OAc)₂ / SPhos

This protocol is a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and can be adapted for methyl 2-bromo-2-(4-chlorophenyl)acetate.

  • Reaction Setup: A flame-dried Schlenk flask is charged with methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Solvent Addition: Degassed toluene and water (e.g., 4:1 v/v) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100°C for 12 hours or until completion as monitored by GC-MS or LC-MS.

  • Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the desired α-aryl-α-(4-chlorophenyl)acetate.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex product R-Ar oxidative_addition Oxidative Addition pd2_aryl_complex R-Pd(II)L_n-Ar pd2_complex->pd2_aryl_complex transmetalation Transmetalation pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination reagents R-Br + Ar-B(OH)₂ base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the In-Vitro and In-Vivo Performance of Novel Compounds Derived from 2-bromo-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2-bromo-2-(4-chlorophenyl)acetic acid. This starting material is a key intermediate in the development of a variety of therapeutic agents due to its reactive α-bromo group and the presence of a 4-chlorophenyl moiety, which are common features in many biologically active molecules.[1] This document will focus on the evaluation of derivatives with potential anti-inflammatory and antibacterial activities, presenting a side-by-side comparison of their performance based on available experimental data.

While direct comparative studies on a single, unified series of novel compounds derived from this compound are limited in publicly available literature, this guide synthesizes findings from closely related structural analogs to provide a representative comparison. The data presented herein is compiled from studies on phenoxyacetic acid and N-(p-chlorophenyl) acetamide derivatives, which share key structural motifs with the target compounds.

Comparative Analysis of Biological Activity

The therapeutic potential of novel compounds is assessed through a combination of in-vitro and in-vivo testing. Below is a summary of the biological activities observed for representative derivatives.

In-Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

A critical mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce gastrointestinal side effects. The following table presents the in-vitro inhibitory activity of a series of representative phenoxyacetic acid derivatives against ovine COX-1 and COX-2.

Compound IDModification from Parent CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
5f Addition of a bromo-phenoxy-hydrazone moiety8.000.06133.33
7b Addition of a bromo-phenoxy-acetohydrazide moiety7.000.06116.67
10c Addition of a chloro-phenoxy-hydrazone moiety4.070.0945.22
10f Addition of a bromo, chloro-phenoxy-hydrazone moiety4.970.0682.83
Celecoxib Reference Drug14.930.05298.6
Mefenamic Acid Reference Drug10.891.985.5

Data is representative of phenoxy acetic acid derivatives with similar structural features as potential derivatives of this compound.[2]

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in-vivo test to evaluate the anti-inflammatory efficacy of novel compounds. The table below summarizes the percentage inhibition of paw edema and the effect on key inflammatory mediators.

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 5h)% Reduction of TNF-α% Reduction of PGE-2
5f 2063.35%61.04%60.58%
7b 2046.51%64.88%57.07%
Celecoxib 1041.65%63.52%60.16%

Data is representative of phenoxy acetic acid derivatives with similar structural features as potential derivatives of this compound.[2]

In-Vitro Antibacterial Activity

Derivatives of the structurally related 2-bromo-N-(p-chlorophenyl) acetamide have been shown to possess antibacterial properties. The following table presents the zone of inhibition for a series of these compounds against various bacterial strains.

Compound IDModification from Parent CompoundAcinetobacter baumannii (mm)Pseudomonas aeruginosa ATCC27853 (mm)Staphylococcus aureus (mm)
5a Addition of an octylamino group101112
5b Addition of a butylamino group91011
5c Addition of a piperidino group121314
5d Addition of a 3-fluoroanilino group111213
Tetracycline Reference Drug252830

Data is representative of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.

In-Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are used.

  • Assay Procedure:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

    • The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, often by quantifying the subsequent conversion to prostaglandin E2 (PGE2) using an ELISA kit.

    • The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Vivo Carrageenan-Induced Paw Edema Assay

This model assesses the ability of a compound to reduce acute inflammation in rats.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound, reference drug (e.g., Celecoxib), or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, blood samples and paw tissue can be collected to measure the levels of inflammatory mediators like TNF-α and PGE-2 using ELISA kits.

In-Vitro Antibacterial Disc Diffusion Assay

This method is used to assess the antibacterial activity of compounds.

  • Bacterial Strains: Cultures of Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus are prepared.

  • Procedure:

    • A standardized inoculum of each bacterium is spread evenly onto the surface of a Mueller-Hinton agar plate.

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The discs are placed on the surface of the agar plates.

    • A disc with the solvent is used as a negative control, and a disc with a standard antibiotic (e.g., Tetracycline) is used as a positive control.

    • The plates are incubated at 37°C for 16-18 hours.

  • Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing start This compound derivatives Novel Derivatives (e.g., Amides, Esters, Heterocycles) start->derivatives Chemical Modification invitro_assays COX-1/COX-2 Inhibition Assay Antibacterial Screening derivatives->invitro_assays Initial Screening invivo_assays Carrageenan-Induced Paw Edema (Efficacy & Biomarker Analysis) invitro_assays->invivo_assays Lead Compound Selection data_analysis Comparative Data Analysis (Tables & Charts) invivo_assays->data_analysis Efficacy & Safety Profile

Caption: Experimental workflow for the synthesis and evaluation of novel compounds.

cox_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Stomach Protection, Platelet Aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_cox2 nsaids Novel COX-2 Selective Inhibitors nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

References

Comparative analysis of the environmental impact of different brominating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Greener Bromination Reagents

The introduction of a bromine atom is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. However, the selection of a brominating agent has significant environmental and safety implications. This guide provides a comparative analysis of commonly used brominating agents, focusing on their environmental impact, supported by quantitative data and experimental protocols.

Executive Summary

Traditional brominating agents like molecular bromine present significant health and environmental hazards. Modern approaches are shifting towards safer and more sustainable alternatives that offer improved atom economy and generate less toxic waste. This guide evaluates molecular bromine (Br₂), N-Bromosuccinimide (NBS), and greener in-situ bromine generation methods, providing a framework for informed reagent selection in a research and development setting.

Data Presentation: A Comparative Overview

The following tables summarize key environmental impact parameters for a selection of brominating agents.

Table 1: Acute Toxicity and Occupational Exposure Limits
Brominating AgentChemical FormulaOral LD50 (rat)Inhalation LC50 (rat)Occupational Exposure Limits (OSHA/NIOSH/ACGIH)
Molecular BromineBr₂Not applicable (highly corrosive)2.858 ppm (1-hour)[1][2]PEL-TWA: 0.1 ppm; REL-C: 0.1 ppm; TLV-C: 0.1 ppm[3][4][5][6]
Hydrogen BromideHBrNot applicable (gas)1430 ppm (4-hour)[7] / 2858 ppm (1-hour)[8]PEL-TWA: 3 ppm; REL-C: 3 ppm; TLV-C: 2 ppm[9][10][11][12]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂1170 mg/kg[13][14][15][16]Data not readily availableNo specific limits established
Tetrabutylammonium Tribromide (TBAT)(C₄H₉)₄NBr₃>1000 mg/kg[17]Data not readily availableNo specific limits established[18]
Pyridinium TribromideC₅H₅NHBr₃LD50 values reported in the range of 250-1000 mg/kg for similar quaternary ammonium compounds[19]Data not readily availableNo specific limits established

PEL-TWA: Permissible Exposure Limit - Time-Weighted Average; REL-C: Recommended Exposure Limit - Ceiling; TLV-C: Threshold Limit Value - Ceiling.

Table 2: Atom Economy Comparison for the Bromination of Acetanilide

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product[15].

Brominating AgentReaction EquationMolecular Weight of Desired Product ( g/mol )Total Molecular Weight of Reactants ( g/mol )Atom Economy (%)
Molecular Bromine (Br₂)C₈H₉NO + Br₂ → C₈H₈BrNO + HBr214.07135.17 + 159.81 = 294.9872.57%
N-Bromosuccinimide (NBS)C₈H₉NO + C₄H₄BrNO₂ → C₈H₈BrNO + C₄H₅NO₂214.07135.17 + 177.98 = 313.1568.36%
Table 3: Waste Generation Profile
Brominating AgentPrimary Byproduct(s)Environmental Concerns of Byproduct(s)
Molecular Bromine (Br₂)Hydrogen Bromide (HBr)Corrosive and toxic gas.[9][12]
N-Bromosuccinimide (NBS)Succinimide (C₄H₅NO₂)Generally considered to be of low toxicity and is biodegradable.
In-situ generation (e.g., H₂O₂/HBr)Water (H₂O)Benign.[19][20][21][22]

Experimental Protocols

To ensure a comprehensive understanding of the environmental impact, standardized testing protocols are employed. The following are key methodologies for assessing the biodegradability and aquatic toxicity of chemical substances and their byproducts.

OECD 301: Ready Biodegradability

This set of guidelines is used to determine the potential for a chemical to be readily biodegradable in an aerobic aqueous environment.[3][9] The principle involves inoculating a solution of the test substance in a mineral medium with microorganisms and incubating under aerobic conditions in the dark.[9]

  • Test Duration: Typically 28 days.[9]

  • Methods: Common methods include:

    • 301 A (DOC Die-Away): Measures the removal of dissolved organic carbon.

    • 301 B (CO₂ Evolution Test): Quantifies the CO₂ produced.

    • 301 D (Closed Bottle Test): Measures the consumption of dissolved oxygen.[23]

  • Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve ≥70% removal of DOC or ≥60% of the theoretical oxygen demand (ThOD) or theoretical CO₂ (ThCO₂) production within a 10-day window of the 28-day test.[3]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[24][25][26][27]

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[24][25]

  • Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[27]

  • Results: The results are used to calculate the EC50, which is the concentration that causes immobilization in 50% of the daphnids within the 48-hour exposure period.[24][25] A "limit test" can be performed at 100 mg/L to determine if the EC50 is above this concentration.[24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a generalized experimental workflow for assessing environmental impact.

Bromination_Pathways cluster_0 Traditional Bromination cluster_1 NBS Bromination cluster_2 Green In-situ Bromination Substrate_1 Aromatic Substrate Product_1 Brominated Product Substrate_1->Product_1 Electrophilic Substitution Br2 Br₂ Br2->Product_1 HBr_Waste HBr (Corrosive Waste) Product_1->HBr_Waste Substrate_2 Aromatic Substrate Product_2 Brominated Product Substrate_2->Product_2 Electrophilic Substitution NBS NBS NBS->Product_2 Succinimide_Waste Succinimide (Benign Waste) Product_2->Succinimide_Waste HBr HBr InSitu_Br2 In-situ Br₂ HBr->InSitu_Br2 Oxidant Oxidant (e.g., H₂O₂) Oxidant->InSitu_Br2 Product_3 Brominated Product InSitu_Br2->Product_3 Substrate_3 Aromatic Substrate Substrate_3->Product_3 Electrophilic Substitution Water_Waste H₂O (Benign Waste) Product_3->Water_Waste

Caption: Comparative reaction pathways for different brominating agents.

Environmental_Impact_Workflow Reagent Brominating Agent/ Byproduct OECD_301 OECD 301 Ready Biodegradability Test Reagent->OECD_301 OECD_202 OECD 202 Acute Aquatic Toxicity Test (Daphnia sp.) Reagent->OECD_202 Data_Analysis Data Analysis and Classification OECD_301->Data_Analysis OECD_202->Data_Analysis Environmental_Profile Environmental Impact Profile Data_Analysis->Environmental_Profile

Caption: Generalized workflow for assessing environmental impact.

Discussion and Recommendations

The data presented clearly indicates a hierarchy of environmental impact among the selected brominating agents.

  • Molecular Bromine (Br₂): This traditional reagent poses the most significant hazards. It is highly toxic via inhalation and corrosive.[3] While its atom economy is reasonable, the generation of corrosive HBr gas as a byproduct presents a significant waste management challenge.

  • N-Bromosuccinimide (NBS): NBS is a solid reagent that is generally easier and safer to handle than liquid bromine.[28] Its oral toxicity is significantly lower than the inhalation toxicity of Br₂. A key environmental advantage is the formation of succinimide as a byproduct, which is a more benign and biodegradable substance compared to HBr. However, the atom economy of NBS in substitution reactions is lower than that of molecular bromine.

  • In-situ Generation of Bromine: Methods that generate bromine in-situ, for example, from the oxidation of hydrogen bromide with hydrogen peroxide, represent a significant step towards greener bromination.[19][22] The primary byproduct of this process is water, making it an exceptionally clean method in terms of waste generation. This approach also avoids the storage and handling of highly toxic molecular bromine.

Recommendations for Researchers:

  • Prioritize In-situ Methods: For electrophilic brominations, the use of in-situ bromine generation methods, such as the H₂O₂/HBr system, should be the first choice whenever chemically feasible. This approach offers the best environmental profile by minimizing hazardous waste and improving safety.

  • Consider NBS as a Safer Alternative: When in-situ methods are not suitable, N-Bromosuccinimide is a preferable alternative to molecular bromine due to its reduced toxicity and the benign nature of its byproduct.

  • Avoid Molecular Bromine Where Possible: The use of molecular bromine should be minimized and reserved for reactions where other reagents are ineffective. Strict safety protocols and waste neutralization procedures are imperative when handling Br₂.

  • Evaluate Atom Economy: In process development, always calculate and consider the atom economy of different synthetic routes. This metric provides a quantitative measure of the efficiency and potential waste generation of a reaction.

  • Assess Byproduct Impact: The environmental fate of all byproducts should be considered. Whenever possible, choose reagents that generate non-toxic and biodegradable waste streams.

By incorporating these considerations into the reagent selection process, researchers can significantly reduce the environmental footprint of their synthetic activities, contributing to a safer and more sustainable scientific practice.

References

Safety Operating Guide

Safe Disposal of 2-bromo-2-(4-chlorophenyl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-bromo-2-(4-chlorophenyl)acetic acid, a compound utilized as a building block in organic synthesis.[1] Due to its hazardous nature as a corrosive, halogenated organic acid, stringent disposal procedures are necessary to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data for similar compounds, it is expected to cause severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Inspect gloves prior to use.[3]

  • Eye Protection: Use chemical safety goggles and a face shield.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing dust or fumes.[2]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[2]

II. Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, clean up spills immediately.[2]

  • For solid spills, use dry cleanup procedures to avoid generating dust.[2] Sweep or vacuum the material into a suitable, labeled container for disposal.[3][4][5][6]

  • Absorb liquid spills with an inert material.

First Aid:

  • Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4]

  • Skin: Immediately flush skin with plenty of water while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

III. Quantitative Data Summary

The following table summarizes key data for closely related compounds, which are expected to be similar for this compound.

PropertyValueSource Compound
Molecular Weight 249.49 g/mol This compound[1]
CAS Number 3381-73-5This compound[1]
Physical Form Solid2-Bromo-4-chlorophenylacetic acid[8]
Melting Point 129-131 °C2-Bromo-4-chlorophenylacetic acid[8]
Boiling Point 347 °C at 760 mmHg2-Bromo-4-chlorophenylacetic acid[8]

IV. Disposal Protocol

As a halogenated organic acid, this compound is considered hazardous waste. It should not be disposed of down the drain or in regular trash.[9]

Step-by-Step Disposal Procedure:

  • Segregation: Collect waste this compound and materials contaminated with it separately from non-halogenated organic waste.[10] Do not mix with incompatible materials such as bases or strong oxidizing agents.[6]

  • Container: Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3][11] The container must be compatible with corrosive materials; plastic containers are often recommended.[12]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).[11]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area away from incompatible materials.[2]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[5][6] This ensures the waste is transported to an authorized hazardous or special waste collection point for proper treatment, such as incineration at a regulated facility.[2][10]

V. Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_label Identification cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Segregate halogenated waste A->B C Place in a designated, compatible container B->C D Label container with 'Hazardous Waste' C->D E Add full chemical name and hazard symbols D->E F Seal container tightly E->F G Store in a designated, secure area F->G H Contact licensed hazardous waste service G->H I Arrange for pickup and transport H->I J Dispose of at an authorized facility I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-bromo-2-(4-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-bromo-2-(4-chlorophenyl)acetic acid. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications & Remarks
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in addition to goggles when there is a higher risk of splashing.
Skin and Body Protection Chemical-Resistant GlovesWear chemical-impermeable gloves.[5] While specific breakthrough time data for this compound is not readily available, butyl rubber or nitrile gloves are generally recommended for handling corrosive and irritating chemicals.[6][7] Gloves must be inspected prior to use and disposed of properly after handling.[2]
Lab Coat or Chemical Protective ClothingA lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][8] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[2][4] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be used. For nuisance exposures to dust, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][4]

  • Portioning: If transferring the chemical, use appropriate tools and techniques to minimize spillage and dust.

  • Spill Management: Keep appropriate spill cleanup materials readily available. In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[2][9] For larger spills, evacuate the area and follow emergency procedures.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[1][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8]

3. Post-Handling and Cleanup:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wash with soap and water.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[2]

  • Storage: Store the chemical in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all surplus chemical and contaminated disposable materials (e.g., gloves, wipes, weighing papers) in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not empty into drains or release into the environment.[4][5] Contaminated packaging should be disposed of as unused product.[2]

Workflow for Safe Handling and Emergency Response

Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling cleanup Cleanup & Decontamination handling->cleanup spill Spill Occurs handling->spill No storage Secure Storage cleanup->storage disposal Waste Disposal cleanup->disposal emergency Emergency Response spill->emergency Yes evacuate Evacuate Area emergency->evacuate notify Notify Supervisor/Safety Officer evacuate->notify

Caption: Safe handling and emergency workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.